1,2-Bis(phosphino)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphanylethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8P2/c3-1-2-4/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZRPMNAAFGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402371 | |
| Record name | 2-phosphanylethylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-62-7 | |
| Record name | 2-phosphanylethylphosphane | |
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| Record name | 5518-62-7 | |
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Foundational & Exploratory
The Synthesis and Properties of 1,2-Bis(diphenylphosphino)ethane (dppe): A Comprehensive Technical Guide
This guide provides an in-depth exploration of 1,2-bis(diphenylphosphino)ethane, a cornerstone bidentate phosphine ligand in modern chemistry. Commonly known as dppe, its unique structural characteristics, featuring two diphenylphosphino groups linked by an ethylene bridge, enable it to form stable chelate rings with transition metals. This property is fundamental to its widespread application in catalysis, coordination chemistry, and materials science. This document will detail the synthesis of dppe, its key physicochemical properties, and its significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Synthetic Pathway to 1,2-Bis(diphenylphosphino)ethane (dppe)
The most prevalent and reliable synthesis of dppe involves the alkylation of sodium diphenylphosphide (NaPPh₂) with 1,2-dichloroethane.[1][2] This method is favored for its high yield and the relative accessibility of the starting materials. The causality behind this synthetic choice lies in the nucleophilic character of the diphenylphosphide anion, which readily displaces the chloride ions from the electrophilic 1,2-dichloroethane in a classic SN2 reaction.[3]
The precursor, sodium diphenylphosphide, is typically generated in situ from the reaction of triphenylphosphine with metallic sodium.[1][4] This reaction proceeds via a reductive cleavage of a phenyl group from the phosphorus center.
Key Reaction Steps
The synthesis can be conceptually broken down into two primary stages:
-
Formation of the Nucleophile: The generation of sodium diphenylphosphide from triphenylphosphine and sodium metal.
-
Alkylation: The subsequent reaction of sodium diphenylphosphide with 1,2-dichloroethane to form the dppe ligand.
Caption: Workflow for the synthesis of dppe.
Detailed Experimental Protocol
The following protocol is a self-validating system, designed for robustness and reproducibility. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Sodium metal (Na)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Liquid ammonia (NH₃(l))
-
Dry diethyl ether ((C₂H₅)₂O)
-
Methanol (CH₃OH)
-
1-Propanol (CH₃CH₂CH₂OH)
-
Deionized water
Procedure:
-
Preparation of Sodium Diphenylphosphide:
-
In a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser, condense approximately 300 mL of dry ammonia gas at -78 °C.[4]
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the liquid ammonia. The solution will turn a deep blue color, indicating the presence of solvated electrons.[4]
-
Over a period of 10 minutes, add 32.7 g (0.12 mol) of triphenylphosphine. The solution will transition to an orange color, characteristic of sodium diphenylphosphide.[4][5] Stir the mixture for one hour.[4] The underlying chemistry involves the reductive cleavage of a P-C bond: P(C₆H₅)₃ + 2 Na → NaP(C₆H₅)₂ + NaC₆H₅[1]
-
-
Synthesis of dppe:
-
To the orange solution of sodium diphenylphosphide, add a solution of 10 mL (0.12 mol) of 1,2-dichloroethane in 20 mL of dry diethyl ether.[4]
-
Allow the reaction mixture to slowly warm to room temperature. The orange color will dissipate as the sodium diphenylphosphide is consumed, and a white solid (dppe and NaCl) will precipitate.[4] The reaction is as follows: 2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl[1][2]
-
-
Work-up and Purification:
-
Once the liquid ammonia has evaporated, wash the remaining solid with approximately 1 L of water to remove sodium chloride and other water-soluble byproducts.[4]
-
Subsequently, wash the solid with 200 mL of methanol.[4]
-
The crude white solid is then purified by recrystallization from hot 1-propanol. One or two recrystallizations may be necessary to obtain a pure product.[4]
-
Dry the purified white crystalline product under vacuum. A typical yield is around 74%.[4]
-
Physicochemical Properties of dppe
1,2-Bis(diphenylphosphino)ethane is a white, crystalline solid that is stable in air, a notable advantage for handling and storage compared to many other phosphine ligands.[2][6] It is soluble in many common organic solvents.[2][7]
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₂₄P₂ | [2] |
| Molar Mass | 398.42 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [6][8][9] |
| Melting Point | 140-142 °C (284-288 °F; 413-415 K) | [2] |
| Solubility | Soluble in organic solvents such as toluene and dichloromethane | [7][10] |
| ¹H NMR (CDCl₃) | δ 2.1 ppm (t, -CH₂-), δ 7.2 ppm (m, -C₆H₅) | [4] |
| Natural Bite Angle | 86° | [2] |
Chemical Reactivity and Applications
The utility of dppe stems from its ability to act as a strong chelating ligand for a wide variety of transition metals.[2] This chelation imparts significant stability to the resulting metal complexes, a phenomenon known as the chelate effect, which has an entropic advantage over monodentate ligands.[3][11]
Caption: Chelation of dppe to a metal center (M).
Coordination Chemistry and Catalysis
Dppe is a ubiquitous ligand in homogeneous catalysis.[2] Its complexes are employed in a multitude of catalytic transformations, including:
-
Hydrogenation and Hydroformylation: Dppe-metal complexes are effective catalysts for the addition of hydrogen or a formyl group across double bonds.[12]
-
Cross-Coupling Reactions: It is a key ligand in various cross-coupling reactions such as Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.[12]
-
Carbonylation Reactions: Dppe is utilized in reactions involving the insertion of carbon monoxide.[9]
The steric and electronic properties of dppe can be fine-tuned by modifying the phenyl groups, allowing for the optimization of catalytic activity and selectivity.[3]
Oxidation and Reduction Reactions
Dppe can be oxidized by conventional oxidants like hydrogen peroxide to form the corresponding phosphine oxides.[2] Selective mono-oxidation can be achieved through a multi-step process involving benzylation followed by hydrolysis.[1][2]
Reduction of dppe with strong reducing agents such as lithium metal leads to the cleavage of the phenyl groups, yielding the disecondary phosphine after hydrolysis.[2]
Safety and Handling
1,2-Bis(diphenylphosphino)ethane is considered hazardous and should be handled with appropriate safety precautions.[8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Wear suitable protective clothing, including gloves and safety goggles.[6][8] Avoid the formation of dust and aerosols.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is air-sensitive and should be stored under an inert atmosphere.[8][10] Keep away from strong oxidizing agents.[8][10]
Conclusion
1,2-Bis(diphenylphosphino)ethane is a versatile and indispensable ligand in the field of chemistry. Its straightforward synthesis, coupled with its excellent coordinating properties, has solidified its role in a vast array of chemical transformations. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
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Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]
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Preparation and NMR Spectroscopy of (1,2-Bis(diphenylphosphino)ethane)(η3-1,3-diarylallyl)- palladium Tetrafluoroborates. Correlation of Chemical Shifts with Hammett Substituent Constants and with the Regioselectivity of Nucleophilic Attack. Organometallics. [Link]
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The Core of Coordination: An In-depth Technical Guide to the dppe Ligand
Foreword
In the intricate world of organometallic chemistry and homogeneous catalysis, the design and selection of ligands are paramount to steering the outcome of a reaction. Among the vast arsenal of phosphine ligands, 1,2-bis(diphenylphosphino)ethane, ubiquitously known as dppe, stands out as a cornerstone. Its prevalence in both academic research and industrial applications is a testament to its remarkable versatility, stability, and the unique electronic and steric properties it imparts to metal centers. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the fundamental aspects of the dppe ligand—from its intimate structural and bonding characteristics to its synthesis and pivotal role in catalysis. Our exploration is grounded in established experimental evidence and aims to provide not just a repository of information, but a cohesive understanding of why dppe remains an indispensable tool in modern chemistry.
Molecular Architecture: Structure and Geometry of dppe
1,2-Bis(diphenylphosphino)ethane is a crystalline white solid at room temperature, soluble in many common organic solvents.[1] Its molecular structure consists of two diphenylphosphino groups linked by a flexible ethylene bridge. This seemingly simple architecture is the key to its profound impact on the properties of its metal complexes.
The phosphorus atoms in dppe are trivalent, adopting a trigonal pyramidal geometry with a lone pair of electrons. The presence of two such phosphorus atoms connected by a two-carbon backbone allows dppe to act as a bidentate ligand, capable of coordinating to a single metal center through both phosphorus atoms. This chelating ability is a defining feature of dppe.
Crystallographic Data
X-ray crystallographic studies of dppe and its metal complexes have provided precise insights into its geometry. While the free ligand exhibits conformational flexibility, upon coordination to a metal, it adopts a more rigid structure. The key structural parameters of dppe when coordinated to a metal, for instance in a Ni(dppe)Cl₂ complex, are summarized in the table below.
| Parameter | Value | Reference |
| Ni-P bond length | 2.141(1) Å, 2.156(1) Å | [2] |
| P-C (ethylene) bond length | ~1.83 Å | [2] |
| C-C (ethylene) bond length | ~1.54 Å | [2] |
| P-Ni-P bond angle (Bite Angle) | ~86° | [2] |
The P-M-P angle, known as the bite angle , is a critical parameter that influences the geometry and reactivity of the resulting metal complex.[2] For dppe, the natural bite angle is approximately 86°.[1] This angle is conducive to the formation of stable five-membered chelate rings with metal centers.
The Nature of the Bond: Electronic Properties
The electronic character of a phosphine ligand is a delicate balance of σ-donation and π-acceptance, which can be fine-tuned by the substituents on the phosphorus atom. In dppe, the phosphorus atoms are bonded to two phenyl groups and one sp³-hybridized carbon of the ethylene bridge.
-
σ-Donation: The lone pair of electrons on each phosphorus atom can be donated to vacant d-orbitals of a transition metal, forming a strong σ-bond. The electron-donating ability of dppe is influenced by the phenyl groups. While aryl groups are generally considered more electron-withdrawing than alkyl groups, the overall σ-donor strength of dppe is significant and contributes to the stability of its metal complexes.
-
π-Acceptance (Back-bonding): The phosphorus atom in dppe can accept electron density from filled metal d-orbitals into its vacant σ* orbitals of the P-C bonds. This phenomenon, known as back-bonding, is less pronounced in alkylphosphines but is a notable feature of arylphosphines like dppe. The extent of π-back-bonding depends on the energy of the metal's d-orbitals; more electron-rich metal centers will engage in stronger back-bonding.
This dual electronic nature allows dppe to form stable bonds with a wide range of transition metals in various oxidation states.
Coordination Chemistry: The Chelate Advantage
The ability of dppe to act as a chelating ligand is central to its utility. The formation of a five-membered ring upon coordination to a metal center is entropically favored over the coordination of two separate monodentate phosphine ligands. This phenomenon is known as the chelate effect and results in thermodynamically more stable complexes.
Coordination Modes
While the chelating bidentate mode is overwhelmingly dominant for dppe, other coordination modes, though rare, have been observed. These include:
-
Monodentate: In cases of extreme steric hindrance at the metal center or with a large excess of another ligand, dppe can coordinate through only one of its phosphorus atoms.
-
Bridging: Dppe can also bridge two metal centers, with each phosphorus atom coordinating to a different metal.
The preferred coordination mode is dictated by the specific metal, its oxidation state, and the steric and electronic environment of the complex.
Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
The synthesis of dppe is a well-established procedure, commonly performed in advanced undergraduate and graduate laboratories. The most prevalent method involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[3]
Experimental Protocol
Caution: This procedure involves the use of liquid ammonia, which is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is also sensitive to air and moisture, requiring the use of inert atmosphere techniques.
Reagents and Equipment:
-
Sodium metal
-
Triphenylphosphine
-
1,2-Dichloroethane
-
Liquid ammonia
-
Dry diethyl ether
-
Methanol
-
1-Propanol
-
500-mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dry ice/acetone bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: A 500-mL three-neck round-bottom flask equipped with a mechanical stirrer is thoroughly flame-dried under a stream of inert gas to remove any traces of moisture.[4]
-
Condensation of Ammonia: The flask is cooled to -78 °C using a dry ice/acetone bath, and approximately 300 mL of dry ammonia gas is condensed into it.[4]
-
Formation of Sodium Diphenylphosphide: Small pieces of sodium metal (5.15 g, 0.25 mol) are carefully added to the liquid ammonia. The solution will turn a deep blue color, indicating the formation of solvated electrons. The solution is stirred for about 15 minutes.[4]
-
Reaction with Triphenylphosphine: Triphenylphosphine (32.7 g, 0.12 mol) is added portion-wise over a period of 10 minutes. The solution will turn orange, signifying the formation of sodium diphenylphosphide (NaPPh₂). The mixture is stirred for an additional hour.[4]
-
Alkylation: A solution of 1,2-dichloroethane (10 mL, 0.12 mol) in 20 mL of dry diethyl ether is added to the reaction mixture.[4]
-
Work-up: The reaction is allowed to warm to room temperature, during which the ammonia will evaporate. The orange color will disappear, and a white solid will precipitate. The remaining solid is washed with 1 L of water and 200 mL of methanol.[4]
-
Purification: The crude white solid is recrystallized from hot 1-propanol. One or two recrystallizations may be necessary to obtain a pure product. The purified dppe is a white crystalline solid.[4]
-
Characterization: The product can be characterized by its melting point (139-142 °C) and spectroscopic methods.[4] A typical yield for this synthesis is around 74%.[3]
Spectroscopic Fingerprints of dppe
Spectroscopic techniques are indispensable for the characterization of dppe and its complexes.
| Technique | Key Features and Chemical Shifts (δ) |
| ³¹P NMR | A single sharp resonance in the proton-decoupled spectrum, typically around -13 ppm in CDCl₃.[5][6] The chemical shift can vary depending on the solvent and coordination to a metal. |
| ¹H NMR | A multiplet for the phenyl protons (C₆H₅) typically in the range of 7.2-7.5 ppm. A triplet for the ethylene bridge protons (-CH₂CH₂-) around 2.1 ppm in CDCl₃.[4][7] |
| ¹³C NMR | Multiple resonances in the aromatic region for the phenyl carbons. A resonance for the ethylene bridge carbons. |
| IR Spectroscopy | Characteristic bands for the P-Ph and C-H stretching and bending vibrations. Weak bands corresponding to ν(P−CH₂) may be observed around 676 cm⁻¹.[6] |
dppe in Action: A Pillar of Homogeneous Catalysis
The true power of the dppe ligand is realized in its application as a supporting ligand in a vast array of homogeneous catalytic reactions. The stability it imparts to the metal center, coupled with its tunable electronic properties, makes it a ligand of choice for many important transformations.
Key Catalytic Applications:
-
Suzuki-Miyaura Coupling: In this palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, dppe-ligated palladium complexes are highly effective. The dppe ligand helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Heck Reaction: The Heck reaction, another cornerstone of C-C bond formation, benefits from the use of dppe. The ligand plays a crucial role in stabilizing the active palladium catalyst and influencing the regioselectivity of the reaction.[10][11]
-
Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides, palladium complexes bearing dppe are efficient catalysts.[12][13]
-
Buchwald-Hartwig Amination: Dppe has also been employed in palladium-catalyzed C-N bond formation reactions, although often more sterically demanding phosphine ligands show higher activity for this transformation.
Conclusion
1,2-Bis(diphenylphosphino)ethane (dppe) is a testament to the profound impact that ligand design can have on the field of chemistry. Its robust chelating ability, well-balanced electronic properties, and straightforward synthesis have cemented its position as a workhorse ligand in coordination chemistry and homogeneous catalysis. From fundamental studies of bonding and reactivity to the synthesis of complex organic molecules, dppe continues to be a reliable and versatile tool in the hands of chemists. As the quest for more efficient and selective catalysts continues, the principles embodied by dppe will undoubtedly inspire the development of the next generation of advanced ligands.
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A Researcher's In-depth Guide to the Physical and Chemical Properties of 1,2-Bis(diphenylphosphino)ethane (dppe)
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and applications of 1,2-bis(diphenylphosphino)ethane, ubiquitously known in the field as dppe. The content herein is structured to provide not just data, but actionable insights grounded in established scientific principles, reflecting field-proven expertise in organometallic chemistry and catalysis.
Introduction: Why dppe is a Foundational Ligand
1,2-Bis(diphenylphosphino)ethane (dppe) is an organophosphorus compound that has established itself as a cornerstone of coordination chemistry.[1] Its prominence is not accidental; it arises from its architecture as a C₂-symmetric, bidentate phosphine ligand. The two diphenylphosphino groups are connected by a flexible ethylene backbone, which is perfectly structured to coordinate to a single metal center, forming a highly stable five-membered chelate ring.[2][3] This "chelate effect" imparts significant thermodynamic stability to the resulting metal complexes compared to their monodentate phosphine counterparts. This stability, combined with the ligand's well-defined steric and electronic properties, makes dppe an invaluable tool for controlling the reactivity and selectivity of metal catalysts in a vast array of chemical transformations.[2][4]
Part 1: Core Physical and Spectroscopic Profile
A fundamental understanding of dppe's physical and spectroscopic characteristics is the starting point for its successful application in any experimental context. These properties dictate its handling, purification, and identification.
Key Physical Characteristics
Dppe is a white to off-white, air-stable crystalline solid, a practical advantage over many phosphine ligands that are prone to rapid oxidation.[1][5] Its solubility profile makes it suitable for a wide range of reaction conditions.[1][2][6]
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Molecular Formula | C₂₆H₂₄P₂ | [1] |
| Molar Mass | 398.42 g/mol | [1][3] |
| Melting Point | 140–142 °C (284–288 °F) | [1] |
| Solubility | Soluble in organic solvents such as toluene, dichloromethane, and chloroform. Insoluble in water. | [1][2][6] |
Spectroscopic Validation
Spectroscopy is non-negotiable for confirming the identity and purity of both the free ligand and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for characterizing dppe.
-
³¹P NMR : Free dppe exhibits a sharp singlet at approximately δ -13 ppm (in CDCl₃). Upon coordination to a metal, this signal's chemical shift and coupling constant (e.g., ¹JM-P) provide definitive evidence of complex formation and offer deep insights into the electronic environment of the metal center.
-
¹H NMR : The spectrum is characterized by two distinct regions: multiplets in the aromatic region (δ ~7.2-7.5 ppm) for the twenty phenyl protons and a multiplet in the aliphatic region (δ ~2.1-2.3 ppm) for the four methylene protons of the ethylene bridge. The integration ratio of 20:4 is a key purity indicator.
-
¹³C NMR : Provides further structural confirmation, showing characteristic signals for the phenyl carbons and the ethylene bridge carbons.
-
-
Infrared (IR) Spectroscopy : While less diagnostic than NMR for routine identification, IR spectroscopy is useful for confirming the presence of the P-Ph bonds and for monitoring the disappearance of starting materials in complexation reactions.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the ligand, providing an unambiguous verification of its composition.
Part 2: Chemical Properties, Reactivity, and Core Applications
The chemistry of dppe is dominated by the nucleophilic lone pairs on its two phosphorus atoms, making it an excellent Lewis base for coordination to transition metals.
Coordination Chemistry: The Power of Chelation
The ability of dppe to act as a chelating ligand is its most significant chemical property. The formation of the five-membered P-C-C-P-M ring is entropically favored and results in complexes with high stability. The geometry enforced by the dppe ligand, particularly its "natural bite angle" (P-M-P angle) of around 85°, is a critical determinant of the catalytic activity of the resulting complex.
Caption: Dppe forms a stable five-membered chelate ring with a metal center.
Reactivity and Catalytic Versatility
Dppe-metal complexes are workhorse catalysts for a multitude of organic reactions. The phenyl groups provide steric bulk while the phosphorus atoms act as strong σ-donors, increasing electron density at the metal center and promoting oxidative addition, a key step in many catalytic cycles.
Common Applications:
-
Cross-Coupling Reactions : Dppe-palladium complexes are extensively used in Suzuki, Heck, Stille, and Sonogashira couplings to form C-C bonds.
-
Hydrogenation : Dppe complexes of rhodium and ruthenium are highly effective for the catalytic hydrogenation of alkenes.[2]
-
Other Catalytic Processes : Dppe is also employed in hydroformylation, polymerization, and various carbonylation reactions.[3]
Experimental Protocol: Synthesis of [PdCl₂(dppe)]
This protocol describes a self-validating system for synthesizing a common and highly useful dppe complex, dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II). The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize [PdCl₂(dppe)] from palladium(II) chloride and dppe.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
Methodology:
-
System Inertion (Causality: Preventing Oxidation) : Assemble and flame-dry a Schlenk flask equipped with a stir bar and reflux condenser. Purge the system thoroughly with an inert gas (Argon or Nitrogen) for at least 15 minutes. This step is critical as phosphines, especially at elevated temperatures, can be susceptible to oxidation, and ensuring an oxygen-free environment is paramount for a clean reaction.
-
Reagent Solubilization (Causality: Enabling Reaction) : Under a positive pressure of inert gas, charge the flask with PdCl₂ (1 equivalent) and dppe (1.1 equivalents). The slight excess of dppe ensures complete consumption of the palladium salt. Add anhydrous toluene via cannula. PdCl₂ has low solubility, so a suspension will form.
-
Complexation Reaction (Causality: Product Formation) : Heat the suspension to a gentle reflux with vigorous stirring. The formation of the soluble, bright yellow [PdCl₂(dppe)] complex will be visually apparent as the dark PdCl₂ solid dissolves. Maintain reflux for 2-4 hours to ensure the reaction goes to completion.
-
Product Isolation (Causality: Maximizing Yield) : Allow the reaction mixture to cool to room temperature. The product is less soluble in cold solvent, so cooling will initiate crystallization. Further cooling in an ice bath for 30 minutes will maximize precipitation.
-
Purification by Filtration and Washing (Causality: Removing Impurities) : Collect the crystalline product by filtration under inert atmosphere using a Schlenk filter cannula or a glovebox filter apparatus. Wash the solid sequentially with small portions of cold toluene (to remove any soluble impurities) and then diethyl ether (a non-solvent for the product, effective at washing away residual toluene and unreacted dppe).
-
Drying (Causality: Final Product Purity) : Dry the isolated bright yellow solid under high vacuum for several hours to remove all traces of solvent.
-
Validation : Confirm product identity and purity using ³¹P NMR (expect a single sharp peak around δ 60 ppm) and melting point analysis.
Caption: A validated workflow for the synthesis of [PdCl₂(dppe)].
Part 3: Safety and Handling
Authoritative grounding in safety is non-negotiable. While dppe is relatively air-stable, it is classified as an irritant and requires careful handling.
-
Personal Protective Equipment (PPE) : Safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves are mandatory.
-
Handling : Handle dppe in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.
-
Storage : Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain long-term purity.[6][7]
-
Incompatibilities : Keep away from strong oxidizing agents, with which it can react violently.[6][7]
References
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Title: Using the force to synthesize (un)symmetric DPPE derivatives Source: Research Communities URL: [Link]
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Title: 1,2-Bis(diphenylphosphino)ethane - Wikipedia Source: Wikipedia URL: [Link]
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Title: 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 Source: PubChem URL: [Link]
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Title: Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes Source: ResearchGate URL: [Link]
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Title: 1,2-Bis(diphenylphosphino)ethane [Dppe] Source: Common Organic Chemistry URL: [Link]
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Title: Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach Source: ChemRxiv URL: [Link]
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An In-Depth Technical Guide to 1,2-Bis(diphenylphosphino)ethane (dppe): Synthesis, Coordination Chemistry, and Catalytic Applications
Abstract
1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a cornerstone of modern coordination chemistry and homogeneous catalysis. This whitepaper provides an in-depth technical exploration of dppe (CAS Number: 1663-45-2), a chelating diphosphine ligand renowned for its ability to form stable complexes with a wide array of transition metals.[1][2][3] We will delve into the fundamental properties of dppe, its synthesis, and its pivotal role in facilitating a multitude of catalytic transformations that are critical to the pharmaceutical, agrochemical, and advanced materials industries.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of dppe in Modern Chemistry
1,2-Bis(diphenylphosphino)ethane is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[3] It is a white, air-stable solid that is soluble in many organic solvents.[3][4] The power of dppe lies in its structure; the two diphenylphosphino groups are connected by a flexible ethylene bridge, allowing it to act as a bidentate ligand.[2][4][5] This chelation to a metal center forms a stable five-membered ring, a structural motif that significantly enhances the stability and modulates the reactivity of the resulting metal complex.[4][6][7] The natural bite angle of dppe is approximately 86°, a key parameter influencing the geometry and catalytic activity of its metal complexes.[3]
The strong σ-donor properties of the phosphorus atoms in dppe, combined with its chelating nature, make it an indispensable ligand in a vast range of transition metal-catalyzed reactions.[4] Notably, dppe-ligated palladium and nickel complexes are highly effective catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.[1][4] Its applications also extend to hydrogenation, hydroformylation, and carbonylation reactions.[8][9]
Physicochemical Properties of dppe
A thorough understanding of the physical and chemical properties of dppe is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1663-45-2 | [2][5][10][11][12][13] |
| Molecular Formula | C₂₆H₂₄P₂ | [3][5][10][11][12][14] |
| Molecular Weight | 398.42 g/mol | [2][3][4][10][11][12][14] |
| Appearance | White to off-white solid/crystalline powder | [2][3][5][11][13][14][15] |
| Melting Point | 137-142 °C (279-288 °F; 410-415 K) | [2][3][4][11][15][16] |
| Solubility | Soluble in organic solvents such as THF, chloroform, dichloromethane, and toluene. Insoluble in water. | [3][4][5][13][17] |
| Stability | Air-stable as a solid, but solutions can oxidize.[4][18] Incompatible with strong oxidizing agents.[13] |
Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)
The traditional and most common synthesis of dppe involves the reaction of an alkali metal diphenylphosphide with a 1,2-dihaloethane.[4] The following protocol details a well-established procedure.
Experimental Protocol: Synthesis of dppe
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Sodium metal
-
Liquid ammonia (NH₃)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Dry diethyl ether
-
1-Propanol (for recrystallization)
Procedure:
-
Preparation of Sodium Diphenylphosphide (NaP(C₆H₅)₂): In a three-necked flask equipped with a cold finger condenser, mechanical stirrer, and an inlet for ammonia gas, condense approximately 250 mL of liquid ammonia.
-
Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Slowly add triphenylphosphine to the stirred solution. The solution will turn from blue to orange as the sodium diphenylphosphide is formed.[19]
-
Causality: The sodium in liquid ammonia generates solvated electrons, which are powerful reducing agents. These electrons cleave a phenyl group from triphenylphosphine to form sodium diphenylphosphide and sodium phenyl.
-
-
Alkylation Reaction: Once the formation of sodium diphenylphosphide is complete (as indicated by the color change), slowly add a solution of 1,2-dichloroethane in dry diethyl ether to the reaction mixture.[19][20]
-
Allow the reaction mixture to stir and the ammonia to evaporate overnight under a stream of dry nitrogen.
-
Work-up and Purification: Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude dppe as a white solid.
-
Recrystallize the crude product from hot 1-propanol to yield pure 1,2-bis(diphenylphosphino)ethane.[19]
Self-Validation: The purity of the synthesized dppe should be confirmed by its melting point (137-142 °C) and spectroscopic analysis (¹H and ³¹P NMR).[19]
Coordination Chemistry and Catalytic Applications
The utility of dppe stems from its ability to form stable chelate complexes with a wide range of transition metals, including palladium, nickel, rhodium, ruthenium, and copper.[1][4][21][22] These complexes are often the active catalysts in numerous organic transformations.
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Dppe is a highly effective ligand for palladium- and nickel-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.[1][4][23]
-
Suzuki-Miyaura Coupling: Dppe-ligated palladium and nickel complexes efficiently catalyze the reaction between organoboron compounds and organic halides.[1] These reactions are fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals.
-
Heck Reaction: Palladium-dppe complexes demonstrate high efficiency in the Heck reaction, which couples unsaturated halides with alkenes.[1]
-
Sonogashira Coupling: This reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is effectively catalyzed by palladium-dppe complexes, often in the presence of a copper(I) co-catalyst.[1]
-
Buchwald-Hartwig Amination: While more specialized ligands can sometimes offer higher activity, dppe-ligated palladium catalysts are effective for the formation of C-N bonds via the coupling of amines with aryl halides.[1][23]
Hydrogenation Reactions
Dppe-metal complexes are also employed as catalysts in hydrogenation reactions.[8][9] The hydrogenation of dppe itself can yield the corresponding bis(dicyclohexylphosphino)ethane ligand.[3]
Synthesis and Application of a [PdCl₂(dppe)] Complex
The synthesis of well-defined metal-dppe complexes is a common practice to create reliable pre-catalysts.
Experimental Protocol: Synthesis of Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II) ([PdCl₂(dppe)])
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in acetonitrile.
-
Add a solution of dppe in acetonitrile to the suspension with stirring.
-
The reaction mixture will typically turn from a dark suspension to a yellow precipitate.
-
Stir the reaction at room temperature for several hours to ensure complete reaction.
-
Isolate the yellow solid by filtration, wash with acetonitrile, and then diethyl ether.
-
Dry the product under vacuum.
Self-Validation: The formation of the complex can be confirmed by spectroscopic methods (e.g., ³¹P NMR) and elemental analysis.
Experimental Protocol: Suzuki-Miyaura Coupling using [PdCl₂(dppe)]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[PdCl₂(dppe)] catalyst
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the [PdCl₂(dppe)] catalyst (1-5 mol%).[1]
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the required time (typically a few hours).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The identity and purity of the coupled product should be confirmed by NMR spectroscopy and comparison with literature data.
Handling and Safety Considerations
While dppe is relatively stable as a solid, appropriate safety precautions must be taken during its handling and use.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Wear suitable protective clothing, including gloves and safety goggles.[15][18] Avoid formation of dust and aerosols.[15] Solutions of dppe are susceptible to air oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store under an inert gas.[13] Keep away from oxidizing agents.[13]
-
Hazards: May cause skin and serious eye irritation.[18] May cause respiratory irritation.[18]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[18] If on skin, wash with plenty of soap and water.[18] If inhaled, remove the person to fresh air.[18]
Conclusion
1,2-Bis(diphenylphosphino)ethane has firmly established itself as a versatile and indispensable ligand in the fields of coordination chemistry and homogeneous catalysis. Its unique structural features, which allow for the formation of stable chelate complexes, have enabled the development of a vast array of efficient catalytic systems for crucial organic transformations. For researchers and professionals in drug development and materials science, a comprehensive understanding of dppe's properties, synthesis, and applications is paramount for the design and optimization of synthetic routes to complex molecules. This guide has provided a detailed overview, from fundamental principles to practical, validated protocols, to empower scientists in their research endeavors.
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1,2-Bis(diphenylphosphino)ethane [Dppe]. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane. (2023, December 27). In Wikipedia. Retrieved from [Link]
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1,2-Bis(diisopropylphosphino)ethane. (2022, November 21). In Wikipedia. Retrieved from [Link]
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Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes. (2003). Inorganica Chimica Acta. Retrieved from [Link]
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Synthesis of transition-metal complexes and physical properties. (2022). Nature Communications. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane. (n.d.). Grokipedia. Retrieved from [Link]
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The Indispensable Role of 1,2-Bis(diphenylphosphino)ethane in Modern Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Using the force to synthesize (un)symmetric DPPE derivatives. (2022, November 21). Nature Communications. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane. (n.d.). PubChem. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane | Diphos | C26H24P2. (n.d.). Ereztech. Retrieved from [Link]
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How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. (2022). Nature Communications. Retrieved from [Link]
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Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. (2022). ChemRxiv. Retrieved from [Link]
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Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. (n.d.). PDF Free Download. Retrieved from [Link]
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1,2-Bis(dichlorophosphino)ethane. (2023, April 1). In Wikipedia. Retrieved from [Link]
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1,2-bis(phosphino)ethane | CAS#:5518-62-7. (n.d.). Chemsrc. Retrieved from [Link]
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Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling. (2016). Uppsala University Publications. Retrieved from [Link]
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Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. (1984). Journal of Chemical Education. Retrieved from [Link]
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Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. (1984). Journal of Chemical Education. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane. (n.d.). chemeurope.com. Retrieved from [Link]
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Catalysts screening in the hydrogenation of DPE. (n.d.). ResearchGate. Retrieved from [Link]
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The Crystal and Molecular Structure of bis [1,2-bis(Diphenylphosphino)Ethane] Silver(I) Nitrate. (1981). Journal of Coordination Chemistry. Retrieved from [Link]
-
s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). (2020). Organometallics. Retrieved from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
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Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. (2016). Journal of the Iranian Chemical Society. Retrieved from [Link]
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1,2-Bis(diphenylphosphino)ethane, 99%. (n.d.). Ottokemi. Retrieved from [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2015). Accounts of Chemical Research. Retrieved from [Link]
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A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. (2022). Nature Communications. Retrieved from [Link]
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1,2-Bis[di(benzofuran-2-yl)phosphanyl]ethane. (2025). IUCrData. Retrieved from [Link]
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Hydrogen. (2024, January 19). In Wikipedia. Retrieved from [Link]
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The Enduring Legacy of dppe: A Technical Guide to its Coordination Chemistry and Catalytic Prowess
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylphosphino)ethane (dppe) stands as a cornerstone of coordination chemistry, its versatility and reliability having propelled countless advancements in catalysis and materials science. This in-depth technical guide provides a comprehensive exploration of the coordination chemistry of dppe, from its fundamental electronic and steric properties to its diverse applications in catalysis. We will delve into the nuances of its coordination modes, the resulting complex reactivity, and provide field-proven experimental protocols for the synthesis and characterization of key dppe-metal complexes. This guide is intended to serve as a valuable resource for both seasoned researchers and those new to the field, offering insights into the causality behind experimental choices and empowering the rational design of next-generation catalysts.
The dppe Ligand: A Profile of a Privileged Phosphine
1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a chelating diphosphine ligand that has secured a prominent role in the toolkit of synthetic chemists. Its prevalence stems from the exceptional stability it imparts to metal complexes through the formation of a five-membered chelate ring.
Electronic and Steric Properties: The Tolman Parameters
The behavior of a phosphine ligand in a metal complex is largely dictated by its electronic and steric characteristics, which can be quantified using Tolman's parameters.
-
Tolman Electronic Parameter (TEP): This parameter provides a measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the A₁ C-O stretching frequency of Ni(CO)₃L complexes. A lower stretching frequency indicates a more electron-donating ligand. For dppe, the flexible ethylene backbone results in a more electron-donating character compared to ligands with more rigid aromatic backbones like 1,2-bis(diphenylphosphino)benzene (dppbz)[1]. The electronic properties of the dppe ligand contribute significantly to the stability and reactivity of the metal center, thereby influencing the efficiency of catalytic cycles[2]. Studies on cis-[Pt(Ph)₂(diphosphine)] complexes have shown that electron-poor diphosphine ligands can significantly accelerate reductive elimination, a key step in many catalytic cycles[3].
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length. The mean value of the Tolman's cone angle for the dppe ligand, calculated from the molecular structure of [Ni(dppe)₂], is approximately 129.8°[4]. This moderate steric hindrance allows for the coordination of a wide range of substrates while still providing a stable coordination environment.
The interplay of these electronic and steric factors is crucial in determining the outcome of a catalytic reaction. For instance, in nickel-catalyzed hydrosilylation, the flexible nature and bite angle of dppe can influence the regioselectivity of the reaction[5][6].
A Comparative Perspective: dppe vs. Other Diphosphine Ligands
The efficacy of dppe is best understood when compared to other common diphosphine ligands.
| Ligand | Backbone | Natural Bite Angle (°) | Tolman Cone Angle (°) | Key Features |
| dppe | Ethylene | ~85 | ~130 | Flexible, strong σ-donor, forms stable 5-membered chelate rings. |
| dppp | Propylene | ~91 | ~125 | More flexible than dppe, forms 6-membered chelate rings, can lead to different selectivity. |
| dppb | Butylene | ~94 | ~127 | Even more flexible, forms 7-membered chelate rings. |
| dppf | Ferrocene | ~99 | ~125 | Wide bite angle, redox-active backbone, often leads to high catalytic activity. |
| Xantphos | Xanthene | ~108 | ~143 | Rigid backbone with a large, well-defined bite angle, promotes specific geometries. |
Table 1: Comparison of dppe with other common diphosphine ligands.
The choice of diphosphine ligand can dramatically alter the outcome of a reaction. For example, in Ni-catalyzed hydrosilylation of styrene, dppe favors the formation of the linear (anti-Markovnikov) product, while 1,3-bis(diphenylphosphino)propane (dppp) shows a strong preference for the branched (Markovnikov) product[5]. While dppe is effective in many cross-coupling reactions, more specialized and bulky phosphine ligands like XPhos can exhibit higher activity and broader substrate scope in reactions like the Buchwald-Hartwig amination[2].
Coordination Chemistry of dppe: A Symphony of Structures
The bidentate nature of dppe allows it to coordinate to a metal center in several ways, leading to a rich and diverse coordination chemistry.
Chelation: The Predominant Binding Mode
The most common coordination mode for dppe is as a chelating ligand, where both phosphorus atoms bind to the same metal center to form a stable five-membered ring. This chelate effect provides significant thermodynamic stability to the resulting complex.
Caption: Chelating coordination mode of dppe.
Bridging: Connecting Metal Centers
In some instances, dppe can act as a bridging ligand, connecting two different metal centers. This is more common in polynuclear complexes and can lead to interesting electronic and magnetic properties.
Caption: Bridging coordination mode of dppe.
The coordination geometry around the metal center is also influenced by the dppe ligand. In Ni(dppe)Cl₂, the nickel atom is in a distorted square planar environment[7].
Catalytic Applications: The Workhorse of Cross-Coupling
Dppe-metal complexes are highly effective catalysts for a wide range of organic transformations, particularly cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
Palladium-dppe complexes, such as [Pd(dppe)Cl₂], are highly efficient catalysts for the Suzuki-Miyaura coupling, often exhibiting performance comparable or superior to other common catalysts like [Pd(PPh₃)₄][2]. While Ni(dppe)Cl₂ alone can be ineffective for the Suzuki coupling of aryl chlorides, its activity can be significantly enhanced by the addition of a co-ligand[2].
Heck Reaction
Palladium complexes incorporating the dppe ligand are highly effective for the Heck reaction, providing excellent yields under relatively mild conditions[2].
Sonogashira Coupling
Palladium-dppe complexes are efficient catalysts for the Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Optimal performance often requires a copper(I) co-catalyst[2].
Buchwald-Hartwig Amination
While dppe-ligated palladium catalysts are effective for the Buchwald-Hartwig amination, more specialized and bulky phosphine ligands often exhibit higher activity and broader substrate scope[2].
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis and characterization of key dppe-metal complexes.
Synthesis of [Pd(dppe)Cl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Anhydrous ethanol
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂ (1 equivalent) in anhydrous ethanol to form solution A.
-
In a separate Schlenk flask, dissolve dppe (1-1.2 equivalents) in anhydrous THF to form solution B[8].
-
Slowly add solution A to solution B with constant stirring. Alternatively, solution B can be added to solution A[8].
-
Continue stirring the reaction mixture at room temperature for 3-5 hours. An orange-red precipitate of [Pd(dppe)Cl₂] will form[8].
-
Filter the solid product under an inert atmosphere, wash with cold anhydrous ethanol, and dry under vacuum.
Synthesis of [Ni(dppe)Cl₂]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve NiCl₂·6H₂O in a minimal amount of methanol.
-
In a separate flask, dissolve dppe in CH₂Cl₂.
-
Add the dppe solution to the nickel chloride solution with stirring.
-
The product, [Ni(dppe)Cl₂], will precipitate from the solution.
-
Collect the solid by filtration, wash with methanol, and dry.
Characterization Techniques
³¹P NMR is a powerful tool for characterizing dppe-metal complexes. The coordination of dppe to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand (approximately -13 ppm)[9].
Sample Preparation and Data Acquisition:
-
Prepare a solution of the complex (5-20 mg) in a suitable deuterated solvent (0.5-0.7 mL) in a 5 mm NMR tube[9].
-
Acquire the ³¹P{¹H} NMR spectrum. A wide spectral width (e.g., -50 to 150 ppm) is recommended for initial analysis[9].
-
Process the data by applying an exponential window function and Fourier transformation. Reference the spectrum to an external 85% H₃PO₄ standard (δ = 0 ppm)[9].
Data Interpretation:
-
Chemical Shift (δ): The magnitude of the coordination shift provides information about the metal-phosphorus bond and the electronic properties of the complex[9].
-
Coupling Constants (J): For NMR-active metals (e.g., ¹⁹⁵Pt, ¹⁰³Rh), the ¹J(M-P) coupling constant is a direct measure of the M-P bond strength[9].
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |
| dppe (free ligand) | CDCl₃ | ~ -13 |
| [Pd(dppe)Cl₂] | CDCl₃ | ~ 60 |
| [Ni(dppe)Cl₂] | CDCl₃ | ~ 57 |
| [Pt(dppe)Cl₂] | CDCl₃ | ~ 45 (with ¹⁹⁵Pt satellites) |
Table 2: Typical ³¹P NMR chemical shifts for dppe and its complexes.
IR spectroscopy can provide valuable information about the coordination of dppe and the overall structure of the complex. The IR spectrum of [Ni(dppe)Cl₂] shows characteristic bands that can be used to identify the complex and distinguish between its different crystalline forms[10][11]. The stereochemistry and nature of bonding in dppe complexes can be determined through analysis of their IR and Raman spectra[12].
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of dppe-metal complexes[13]. It provides precise information on bond lengths, bond angles, and the overall coordination geometry. The interpretation of the diffraction data allows for a detailed understanding of the steric interactions and packing forces within the crystal lattice[13][14][15].
Conclusion
The coordination chemistry of 1,2-bis(diphenylphosphino)ethane is a rich and multifaceted field that continues to yield new discoveries and applications. Its robust and tunable nature has made it an indispensable tool for the development of catalysts for a wide array of chemical transformations. This guide has provided a comprehensive overview of the core principles governing the coordination and catalytic behavior of dppe, supplemented with practical experimental guidance. By understanding the fundamental interplay of electronic and steric effects, researchers can continue to harness the power of dppe to design more efficient and selective catalytic systems for the challenges of modern chemical synthesis.
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Infrared and Laser Raman Studies of [Ni(II)(dppe)Cl2] and [Co(III)(dppe)2Cl2]PF6 (Dppe = 1,2-bis(diphenylphosphino)ethane). PubMed. [Link]
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Dimorphs of [1,2-bis(diphenylphosphino)ethane]dichloronickel(II). RSC Publishing. [Link]
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Infrared and laser Raman studies of [Ni(II)(dppe)Cl-2] and [Co(III)(dppe)(2)Cl-2]PF6 (dppe=1,2-bis(diphenylphosphino)ethane). ResearchGate. [Link]
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Preparation and Structure of Nickel Complex Ni(dppe)Cl2. ResearchGate. [Link]
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The Stability and Reactivity of 1,2-Bis(diphenylphosphino)ethane (dppe): An In-depth Technical Guide
Introduction: The Indispensable Role of dppe in Modern Chemistry
1,2-Bis(diphenylphosphino)ethane, commonly referred to by its acronym dppe, is a cornerstone of coordination chemistry and homogeneous catalysis.[1][2] This organophosphorus compound, with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂, is a white, crystalline solid soluble in many organic solvents.[3] Its significance stems from its function as a robust bidentate chelating ligand. The two phosphorus atoms, separated by a flexible ethylene backbone, coordinate to a single metal center, forming a stable five-membered ring.[1] This "chelate effect" confers significant thermodynamic stability to the resulting metal complexes, a property that is paramount in the design of effective and long-lasting catalysts.[1]
The electronic and steric properties of dppe are finely tunable, influencing the reactivity and stability of the metal center, which in turn dictates the efficiency of catalytic cycles.[4] Its complexes with transition metals such as palladium, nickel, rhodium, and iridium are workhorses in a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[4][5] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and reactivity of dppe is not merely academic; it is a practical necessity for optimizing reaction conditions, ensuring reproducibility, and guaranteeing the integrity of catalytic systems. This guide provides a detailed exploration of the core chemical behaviors of dppe, offering both theoretical insights and practical, field-proven protocols.
Section 1: Stability Profile of dppe
The utility of dppe in sensitive catalytic systems is directly linked to its stability under various conditions. Proper handling and an awareness of its degradation pathways are critical for its successful application.
Thermal Stability
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of neat dppe is not extensively documented in publicly available literature, its high melting point of 140-142 °C suggests a significant degree of thermal stability.[3] Under inert atmosphere, dppe is expected to be stable to well above its melting point. In the presence of oxygen, thermal decomposition is likely to be accompanied by oxidation. Hazardous combustion products in the event of a fire include carbon oxides and oxides of phosphorus.[6]
Data Presentation: Physical and Thermal Properties of dppe
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄P₂ | [3] |
| Molar Mass | 398.42 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 140-142 °C | [3] |
| Solubility | Soluble in organic solvents | [3] |
| Thermal Decomposition | Stable under standard conditions | [7] |
Experimental Protocols: Characterizing Thermal Stability
To quantitatively assess the thermal stability of a dppe sample, the following methodologies are recommended:
Protocol 1: Thermogravimetric Analysis (TGA) of dppe
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of dppe into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Protocol 2: Differential Scanning Calorimetry (DSC) of dppe
Objective: To determine the melting point and identify other thermal transitions (e.g., glass transitions, crystallization, decomposition).
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of dppe into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 200 °C) under an inert atmosphere (nitrogen or argon).
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic melting transition.
Oxidative Stability
dppe is sensitive to air and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] The phosphorus(III) centers are readily oxidized to phosphorus(V) oxides. This oxidative degradation can be detrimental to its coordinating ability and the performance of dppe-based catalysts.
Handling and Storage
To maintain the integrity of dppe, the following handling and storage procedures are essential:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is highly recommended to store dppe under an inert atmosphere, such as in a glovebox or a desiccator purged with nitrogen or argon.
-
Handling: When handling dppe in the open, minimize its exposure to air. Use of a glovebox or Schlenk line techniques is ideal. If handled on the bench, work quickly and efficiently. Avoid creating dust.[6]
-
Incompatibilities: Keep dppe away from strong oxidizing agents.[6]
Section 2: Reactivity Profile of dppe
The reactivity of dppe is dominated by the nucleophilic lone pairs on its phosphorus atoms, which are central to its role as a ligand and its participation in various chemical transformations.
Coordination Chemistry and the Chelate Effect
The primary mode of reactivity for dppe is its coordination to metal centers. As a bidentate ligand, it forms a stable five-membered chelate ring with a natural bite angle of approximately 86°.[3] This chelation is entropically favored over the coordination of two monodentate phosphine ligands, leading to highly stable metal-dppe complexes.[1] This stability is a key factor in the widespread use of dppe in catalysis, as it minimizes ligand dissociation, which can be a pathway for catalyst deactivation.
Mandatory Visualization: The Chelate Effect of dppe
Caption: dppe forms a stable five-membered chelate ring with a metal center.
While chelation is the dominant coordination mode, dppe can also act as a monodentate ligand or a bridging ligand between two metal centers, although these are less common.[3]
Oxidation Reactions
The phosphorus atoms in dppe are susceptible to oxidation.
-
Non-selective Oxidation: Treatment with common oxidizing agents like hydrogen peroxide (H₂O₂) or aqueous bromine (Br₂) leads to a mixture of the starting material, the mono-oxide (dppeO), and the di-oxide (dppeO₂), often in low yields.[5]
-
Selective Mono-oxidation: A controlled, selective mono-oxidation can be achieved through a two-step process involving the formation of a phosphonium salt followed by alkaline hydrolysis.[3]
Experimental Protocols: Oxidation of dppe
Protocol 3: Selective Mono-oxidation of dppe
Objective: To synthesize 1-(diphenylphosphino)-2-(diphenylphosphinyl)ethane (dppeO) selectively.
Methodology:
-
Step 1: Formation of the Mono-phosphonium Salt
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve dppe (1 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Add benzyl bromide (1 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate, the mono-phosphonium salt [(C₆H₅)₂PCH₂CH₂P(C₆H₅)₂(CH₂C₆H₅)]Br, will be observed.
-
Isolate the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Step 2: Alkaline Hydrolysis
-
Suspend the purified mono-phosphonium salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M) and stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure dppeO.[3]
-
Mandatory Visualization: Selective Mono-oxidation of dppe
Caption: Two-step synthesis of dppe mono-oxide (dppeO).
Reduction Reactions
dppe can be reduced, typically using strong reducing agents like alkali metals. The reaction with lithium results in the cleavage of the phosphorus-phenyl bonds, forming a disecondary phosphine after hydrolysis.[3]
Experimental Protocols: Reduction of dppe
Protocol 4: Reduction of dppe with Lithium
Objective: To synthesize 1,2-bis(phenylphosphino)ethane.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF).
-
Reaction:
-
Add small, freshly cut pieces of lithium metal (4 equivalents) to the THF.
-
Add a solution of dppe (1 equivalent) in anhydrous THF to the lithium suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of lithium and a color change.
-
-
Workup:
-
After the reaction is complete, cautiously quench the excess lithium by the slow addition of water under an inert atmosphere.
-
The resulting mixture containing PhHP(CH₂)₂PHPh can be used in situ for further reactions, or the product can be isolated after an appropriate workup involving extraction and solvent removal.[3]
-
Reactivity with Acids and Bases
-
With Acids: The phosphorus atoms of dppe are basic and can be protonated by strong acids to form phosphonium salts. This reactivity is important in catalytic cycles where acidic conditions are present.
-
With Bases: dppe itself is not typically reactive with common bases. However, in many catalytic applications, bases are used to facilitate steps such as the deprotonation of a substrate or the regeneration of the active catalyst. dppe is generally stable under these conditions. Strong bases, such as organolithium reagents, can deprotonate the phenyl groups or cleave the P-C bonds, similar to the reduction with lithium metal.[9]
Conclusion: A Versatile and Robust Ligand
1,2-Bis(diphenylphosphino)ethane (dppe) has earned its place as an indispensable tool in the arsenal of synthetic chemists. Its remarkable stability, conferred by the chelate effect, combined with its well-defined reactivity, makes it a reliable and versatile ligand for a multitude of applications. A thorough understanding of its stability profile, particularly its sensitivity to oxidation, and a firm grasp of its fundamental reactions—coordination, oxidation, and reduction—are paramount for its effective use. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals, enabling the informed and successful application of dppe in the development of novel catalysts and synthetic methodologies.
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CymitQuimica. (n.d.). CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane. Retrieved from cymitquimica.com.[10]
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Benchchem. (n.d.). A Comparative Guide to the Catalytic Activity of Synthesized dppe Complexes. Retrieved from benchchem.com.[4]
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Lee, T. R., & Umezawa-Vizzini, K. (1997). Synthesis and Reactivity of (DPPE){(C6H5)(C6H4)PCH2CH2P(C6H5)2}RuCl. University of Houston.
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ResearchGate. (n.d.). DSC heating thermograms for the system DMPA:DMPE at different molar.... Retrieved from researchgate.net.[11]
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PubMed. (1996). Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands.... Retrieved from pubmed.ncbi.nlm.nih.gov.[12]
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NOVA Chemicals. (2024). Material Safety Data Sheet. Retrieved from novachem.com.[13]
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Thermo Fisher Scientific. (2019). SAFETY DATA SHEET. Retrieved from fscimage.fishersci.com.[6]
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BASTONE. (2025). DOTP Handling and Storage Guidelines. Retrieved from bastone.org.[8]
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ResearchGate. (n.d.). Some examples of the reactivity of 6 (the phenyl groups of the dppe ligand have been omitted for clarity). Retrieved from researchgate.net.[15]
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Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com.[7]
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Biochempeg. (2015). SAFETY DATA SHEET. Retrieved from biochempeg.com.[16]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from chem.libretexts.org.[22]
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ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from researchgate.net.[26]
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- 12. Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands. Structural Characterization of the Prototypical Ligand 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene and Its Rhodium(I) Complex: 1-Ph(2)P=N(SiMe(3))C(6)H(4)-2-(Ph(2)P)Rh(CO)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Electronic and Steric Properties of 1,2-Bis(diphenylphosphino)ethane (dppe)
Abstract
1,2-Bis(diphenylphosphino)ethane (dppe) is a ubiquitous chelating phosphine ligand that has played a pivotal role in the advancement of coordination chemistry and homogeneous catalysis. Its enduring prevalence is a direct consequence of a finely balanced interplay between its electronic and steric characteristics. This in-depth technical guide provides a comprehensive examination of these core properties for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, detail rigorous experimental protocols for characterization, and illustrate the profound impact of these properties on the outcomes of catalytic transformations, thereby offering a holistic understanding for both seasoned experts and newcomers to the field.
I. Introduction: The Archetypal Diphosphine Ligand
Since its emergence, 1,2-bis(diphenylphosphino)ethane (dppe) has established itself as a ligand of fundamental importance. Structurally, it consists of a flexible ethane backbone connecting two diphenylphosphino groups.[1] This bidentate nature allows it to form highly stable five-membered chelate rings with a wide variety of transition metals, an effect that significantly enhances the stability of the resulting complexes compared to their monodentate counterparts.[2] The phenyl substituents on the phosphorus atoms are the primary determinants of the ligand's steric and electronic landscape, which in turn dictates the geometry, reactivity, and catalytic efficacy of its metal complexes.[3] A thorough understanding of these properties is therefore crucial for the rational design of catalysts and the optimization of chemical processes.
II. Quantifying the Physicochemical Landscape of dppe
The influence of dppe in a catalytic system can be largely predicted by two key descriptors pioneered by Chadwick A. Tolman: the cone angle (θ), which quantifies its steric bulk, and the electronic parameter (χ), which measures its electron-donating ability.[4][5]
| Parameter | Value | Significance |
| Tolman Cone Angle (θ) | 129.8° | Represents a moderate level of steric hindrance, which is sufficient to stabilize coordinatively unsaturated intermediates while still allowing for substrate approach and product release. |
| Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ (ν(CO) of Ni(CO)₃(dppe)) | Indicates that dppe is a moderately strong electron-donating ligand, capable of increasing the electron density at the metal center and influencing its reactivity.[6] |
III. The Steric Signature: Tolman Cone Angle
The steric profile of a phosphine ligand is a critical determinant of the coordination environment it creates around a metal center. This, in turn, governs the number of other ligands that can bind, the accessibility of the metal for substrate coordination, and the rates of associative and dissociative steps in a catalytic cycle.
Experimental Protocol: Determination of the Tolman Cone Angle via X-ray Crystallography
The most accurate method for determining the Tolman cone angle is through single-crystal X-ray diffraction analysis of a metal-dppe complex.
Step-by-Step Methodology:
-
Single Crystal Growth: Grow a high-quality single crystal of a suitable metal-dppe complex (e.g., [Ni(dppe)₂]). This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
X-ray Diffraction Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a precise three-dimensional structure, which is saved as a Crystallographic Information File (CIF).
-
Cone Angle Calculation from CIF:
-
Import the CIF file into a crystallographic software package (e.g., Mercury, Olex2).
-
Define the metal atom as the vertex of the cone.
-
Measure the M-P bond distance. For standardization, a hypothetical M-P distance of 2.28 Å is often used, as originally proposed by Tolman.[7]
-
Identify the outermost atoms of the phenyl rings of the dppe ligand.
-
Calculate the angle of a cone that encompasses the van der Waals radii of these outermost atoms. Many modern software packages have built-in tools to perform this calculation directly from the refined crystal structure.[8]
-
Caption: Conceptual diagram of the Tolman cone angle.
IV. The Electronic Signature: Tolman Electronic Parameter (TEP)
The electronic nature of dppe dictates its ability to donate electron density to the metal center, thereby influencing the metal's redox properties and its reactivity towards substrates. The Tolman Electronic Parameter (TEP) provides a quantitative measure of this effect.[5]
Experimental Protocol: Determination of the TEP
The TEP is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration in a tricarbonylnickel(0)-dppe complex using infrared (IR) spectroscopy.[5]
Step-by-Step Methodology:
-
Synthesis of Tricarbonyl(dppe)nickel(0) [Ni(CO)₃(dppe)]:
-
Caution: Nickel tetracarbonyl is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.
-
In a Schlenk flask under an inert atmosphere, dissolve dppe in an appropriate solvent such as THF.
-
Slowly add a stoichiometric amount of nickel tetracarbonyl (Ni(CO)₄) to the solution at room temperature.
-
The reaction is typically rapid and results in the displacement of one carbonyl ligand by the dppe ligand, which initially coordinates in a monodentate fashion. The chelated product can be formed upon gentle heating or prolonged stirring.
-
The product can be isolated by precipitation with a non-polar solvent like hexane and collected by filtration under inert conditions.
-
-
Infrared Spectroscopy:
-
Prepare a solution of the purified Ni(CO)₃(dppe) complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane).
-
Acquire the IR spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
-
Identification of the A₁ C-O Stretching Frequency:
-
The IR spectrum of Ni(CO)₃(dppe) will show characteristic bands for the C-O stretching vibrations. The A₁ symmetric stretch is a strong, sharp band that is particularly sensitive to the electronic properties of the phosphine ligand. For dppe, this band appears at approximately 2068.9 cm⁻¹.[6]
-
Caption: Workflow for TEP determination.
V. The Synergy of Steric and Electronic Effects in Catalysis: A Case Study of the Suzuki-Miyaura Cross-Coupling
The true utility of dppe lies in the synergistic interplay of its moderate steric bulk and its electron-donating nature. This is exemplified in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.
In this catalytic cycle, a Pd(0)-dppe complex is the active catalyst. The dppe ligand plays several crucial roles:
-
Stabilization of the Pd(0) State: The σ-donating character of the dppe ligand increases the electron density on the palladium center, stabilizing the catalytically active Pd(0) species.
-
Facilitation of Oxidative Addition: The electronic and steric properties of dppe influence the rate of the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Promotion of Reductive Elimination: The defined bite angle of the chelating dppe ligand positions the two organic fragments on the palladium in close proximity, facilitating the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
VI. Conclusion
The electronic and steric properties of 1,2-bis(diphenylphosphino)ethane are not merely abstract parameters but are the fundamental drivers of its remarkable utility in coordination chemistry and catalysis. Its moderate cone angle and significant electron-donating ability create a unique and versatile coordination environment that can be exploited to stabilize reactive intermediates, control reaction pathways, and ultimately, achieve high catalytic efficiency. A deep and quantitative understanding of these properties, grounded in rigorous experimental characterization, is indispensable for any scientist aiming to leverage the full potential of dppe in the development of novel chemical transformations.
VII. References
-
Wikipedia. (2024). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
-
Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965.
-
Doyle, A. G., & Wu, K. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 1008–1013.
-
Orpen, A. G., & Connelly, N. G. (1985). The electronic effects of phosphine and diphosphine ligands. A new parameter, χ, derived from the ν(CO) frequencies of complexes [Mo(CO)4L2]. Journal of the Chemical Society, Chemical Communications, (19), 1310-1311.
-
Mondol, P. (2023). Single crystal X-ray diffraction studies of [{Ru3(CO)11}2(κ2-dppe)] [dppe = 1, 2-bis(diphenylphosphino)ethane]. Request PDF.
-
GaweŁ, K., & Li, K. (2013). Preparation and Structure of Nickel Complex Ni(dppe)Cl2. Asian Journal of Chemistry, 25(15), 8741-8743.
-
Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197.
-
Tolman, C. A. (1972). The 13C nuclear magnetic resonance spectra of nickel carbonyl complexes of phosphorus ligands. Journal of the American Chemical Society, 94(8), 2994-2999.
-
Iluc, V. M., & Miller, A. J. M. (2011). Synthesis and Characterization of Three-Coordinate Ni(III)-Imide Complexes. Journal of the American Chemical Society, 133(31), 11951–11962.
-
Reddit. (2016). Tolman cone angle. r/chemistry.
-
van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770.
-
Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529.
-
Casey, C. P., & Whiteker, G. T. (1990). A practical method for determining the bite angle of chelating diphosphines in solution. Inorganic Chemistry, 29(17), 3189–3192.
-
BenchChem. (2025). A Comparative Guide to Tolman Cone Angles for Common Phosphine Ligands. Retrieved from a hypothetical BenchChem technical note.
-
chemeurope.com. (n.d.). Ligand cone angle. Retrieved from [Link]
-
Wikipedia. (2024). Ligand cone angle. Retrieved from [Link]
-
Müller, T. E., & Beller, M. (1997). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Chemical Communications, (1), 89-90.
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A-Z Guide to 1,2-Bis(diphenylphosphino)ethane (DPPE): Commercial Availability, Purity Validation, and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylphosphino)ethane (DPPE) is a cornerstone bidentate phosphine ligand in coordination chemistry and homogeneous catalysis.[1][2][3] Its efficacy, particularly in sensitive catalytic systems, is inextricably linked to its purity. This technical guide provides a comprehensive overview of the commercial landscape for DPPE, details rigorous analytical methods for purity validation, and presents field-proven protocols for purification. By synthesizing practical insights with established chemical principles, this document serves as an essential resource for ensuring the quality and reliability of DPPE in research and development.
Introduction: The Critical Role of DPPE and Its Purity
DPPE is a chelating ligand prized for its ability to form stable five-membered ring complexes with transition metals like palladium, nickel, and iridium.[3][4] This structural feature imparts stability and influences the reactivity of the metal center, making it a valuable ligand in a myriad of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[1][3]
However, the very properties that make phosphines effective ligands also make them susceptible to oxidation. The most common impurity in commercial DPPE is its corresponding dioxide, 1,2-bis(diphenylphosphinyl)ethane (DPPEO₂). This and other impurities can act as catalyst poisons or alter the electronic and steric environment of the catalytic center, leading to diminished yields, altered selectivity, and unreliable experimental results. Therefore, rigorous assessment and, if necessary, enhancement of DPPE purity are paramount for reproducible and high-fidelity chemical synthesis.
Commercial Availability of DPPE
DPPE is readily available from numerous chemical suppliers as a white to off-white, air-stable crystalline powder, simplifying its handling and storage.[1][4][5] It is typically offered in various grades, with purities commonly ranging from 97% to 99%.
Table 1: Representative Commercial Suppliers and Grades of DPPE
| Supplier | Representative Purity Grades Offered | Common Quantities |
| Sigma-Aldrich (Merck) | 99% | 1g, 5g, 25g |
| Thermo Scientific (Alfa Aesar) | 97+%[1] | 1g, 5g, 25g, 100g |
| TCI Chemicals | >97.0% | 5g, 25g |
| Strem Chemicals | 98%, 99% | 1g, 5g, 25g |
| Krins Life Sciences | 98%[6] | Custom |
Note: This table is illustrative and not exhaustive. Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity data.
The choice of grade depends on the application's sensitivity. For demanding catalytic reactions, starting with the highest commercially available purity (e.g., 99%) is advisable to minimize the purification burden.
Purity Assessment: A Self-Validating Analytical Workflow
Before use, especially in critical applications, the purity of as-received DPPE must be independently verified. An orthogonal approach, using multiple analytical techniques, provides the most robust assessment.
Caption: Workflow for assessing the purity of commercial DPPE.
Key Analytical Techniques
The primary impurity of concern is DPPE dioxide (DPPEO₂). The following methods are effective for its detection and quantification.
Table 2: Characteristic Analytical Data for DPPE and its Dioxide
| Technique | Property | DPPE | DPPE Dioxide (DPPEO₂) |
| ³¹P NMR | Chemical Shift (δ, ppm) | ~ -13 (in CDCl₃) | ~ +33 (in CDCl₃) |
| Melting Point | Range (°C) | 140 - 143 °C[5] | >300 °C |
| HPLC | Retention Time | Varies (less polar) | Varies (more polar) |
Experimental Protocols
³¹P NMR is the most direct and powerful tool for assessing DPPE purity, as the chemical shifts of the phosphine and its oxide are well-separated.
-
Sample Preparation: Accurately weigh ~20-30 mg of DPPE into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃). Cap and gently agitate until fully dissolved.
-
Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz). Ensure the instrument is tuned for the ³¹P nucleus.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei (a D1 of 10-15 seconds is generally safe) to ensure accurate integration.
-
Data Processing & Analysis:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum (optional, but good practice).
-
Integrate the peak corresponding to DPPE (approx. -13 ppm) and the peak for DPPEO₂ (approx. +33 ppm).
-
Calculate purity using the formula: % Purity = [Integral(DPPE) / (Integral(DPPE) + Integral(DPPEO₂))] x 100
-
HPLC offers a high-resolution separation method to confirm NMR findings and detect other potential non-phosphorus impurities.[7][8]
-
Sample Preparation: Prepare a stock solution of DPPE in acetonitrile or a mobile phase-compatible solvent at a concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Instrumentation & Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water is effective. For example, start at 60% acetonitrile and increase to 95% over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm, where the phenyl groups absorb strongly.[7]
-
-
Data Analysis: Determine purity by the area percent method. The DPPE peak will be the major peak, while the more polar DPPEO₂ will typically have a shorter retention time.
Purification of Commercial DPPE
When the verified purity does not meet the requirements of a sensitive application, purification is necessary. Recrystallization is a highly effective and widely used technique for removing the more polar phosphine oxide impurity.[10][11][12][13]
Caption: Experimental workflow for the purification of DPPE by recrystallization.
Protocol 3: Purification by Recrystallization
This protocol leverages the solubility difference between DPPE and DPPEO₂ in a toluene/hexane solvent system. DPPE is soluble in hot toluene, while DPPEO₂ is much less soluble.
-
Solvent Selection: The principle relies on finding a solvent that dissolves the compound well when hot but poorly when cold.[12] Toluene is an excellent choice for DPPE. Hexane will be used as a washing solvent.
-
Dissolution: Place the impure DPPE in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (heated to ~90-100 °C) portion-wise while stirring until the DPPE just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[12]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12] Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals on the filter with a small amount of cold hexane to remove any residual mother liquor containing the dissolved impurities.[11]
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
-
Validation: Crucially, re-analyze the purified material using the methods in Section 3 (³¹P NMR and HPLC) to confirm that the desired purity has been achieved.
Handling and Storage of High-Purity DPPE
While solid DPPE is relatively stable in air, long-term storage and handling of high-purity material, especially in solution, require care to prevent re-oxidation.
-
Storage: Store the solid in a tightly sealed container in a cool, dry, and dark place.[5][14] For maximum long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[5][15]
-
Handling: When preparing solutions for sensitive reactions, use degassed solvents and handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxygen exposure.[15]
Conclusion
The commercial availability of DPPE provides a convenient starting point for its use in synthesis and catalysis. However, an appreciation for the potential presence and impact of impurities is critical for experimental success. This guide outlines a robust, self-validating framework for sourcing DPPE, rigorously verifying its purity through orthogonal analytical methods, and executing a reliable purification protocol when necessary. Adherence to these principles of material characterization and preparation empowers researchers to conduct more reliable, reproducible, and successful science.
References
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Ottokemi. (n.d.). 1,2-Bis(diphenylphosphino)ethane, 99%. Retrieved from [Link]
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Krins Life Sciences. (n.d.). DPPE (1,2-Bis(Diphenylphosphino)Ethane) extrapure, 98%. Retrieved from [Link]
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CordenPharma. (n.d.). Lipid: DPPE - CAS #923-61-5. Retrieved from [Link]
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Discovery Fine Chemicals. (n.d.). 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE (DPPE). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]
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Ramprasad Group. (n.d.). Density Functional Analysis of Chemical Impurities in Dielectric Polyethylene. Retrieved from [Link]
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Unknown Source. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Hawaii System. (n.d.). Storage and Handling of Potentially Explosive Chemicals. Retrieved from [Link]
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National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes. Retrieved from [Link]
-
ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
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The Ascendance of a Ligand: A Technical Chronicle of 1,2-Bis(diphenylphosphino)ethane (dppe) in Coordination Chemistry and Catalysis
Abstract
This in-depth technical guide charts the historical and scientific trajectory of 1,2-bis(diphenylphosphino)ethane (dppe), a cornerstone bidentate phosphine ligand in the fields of coordination chemistry and homogeneous catalysis. From its inaugural synthesis in the mid-20th century to its contemporary applications in complex organic transformations, the journey of dppe is one of fundamental discovery and continuous innovation. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of dppe's synthesis, its fundamental coordination chemistry, and the evolution of its catalytic applications. We will delve into the causality behind its widespread adoption, supported by detailed experimental protocols, mechanistic insights, and a curated collection of seminal references.
Genesis of a Workhorse Ligand: The Synthesis of dppe
The story of 1,2-bis(diphenylphosphino)ethane begins in 1962 with its first reported synthesis by W. Hewertson and H. R. Watson.[1][2] Their method, which remains a foundational approach, involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[1][3] The elegance of this synthesis lies in its simplicity and efficiency, providing a direct route to a robust bidentate ligand that would soon find widespread use.
Classical Synthesis Protocol
The original synthesis, often performed in liquid ammonia, capitalizes on the nucleophilicity of the diphenylphosphide anion. A detailed, representative protocol is as follows:
Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe) [4]
-
Materials:
-
Sodium metal
-
Triphenylphosphine (PPh₃)
-
1,2-Dichloroethane
-
Liquid ammonia (anhydrous)
-
Diethyl ether (anhydrous)
-
Methanol
-
1-Propanol
-
Deionized water
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer and a cold finger condenser is charged with freshly condensed liquid ammonia under an inert atmosphere (e.g., nitrogen or argon).
-
Small pieces of sodium metal are added until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Triphenylphosphine is then added portion-wise. The solution will turn orange, signifying the formation of sodium diphenylphosphide (NaPPh₂).
-
After stirring for a designated period, 1,2-dichloroethane, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed, during which the orange color will fade, and a white precipitate of dppe will form.
-
The liquid ammonia is allowed to evaporate, and the remaining solid is quenched with methanol and then washed thoroughly with water.
-
The crude dppe is collected by filtration and can be purified by recrystallization from a suitable solvent, such as hot 1-propanol, to yield a white crystalline solid.
-
-
Causality of Experimental Choices:
-
Liquid Ammonia: Serves as a solvent that readily dissolves alkali metals to generate highly reducing solutions of solvated electrons, necessary for the cleavage of a phenyl group from triphenylphosphine to form the diphenylphosphide anion.
-
Inert Atmosphere: Prevents the oxidation of the highly air-sensitive sodium diphenylphosphide intermediate.
-
Recrystallization: The choice of 1-propanol for recrystallization is based on the differential solubility of dppe and any remaining starting materials or byproducts, allowing for the isolation of high-purity dppe.
-
Caption: Synthesis of dppe via sodium diphenylphosphide.
Fundamental Coordination Chemistry: The Chelate Effect and Bite Angle
Shortly after its synthesis, the coordination chemistry of dppe began to be explored. In 1962, Chatt, Hart, and Watson reported the first dppe-metal complexes with nickel(0) and palladium(0).[5] This seminal work laid the groundwork for understanding dppe's behavior as a ligand.
The efficacy of dppe in coordination chemistry and catalysis stems from two key properties: the chelate effect and its characteristic bite angle .
-
The Chelate Effect: As a bidentate ligand, dppe coordinates to a metal center through its two phosphorus atoms, forming a stable five-membered ring. This chelation is entropically favored over the coordination of two monodentate phosphine ligands, leading to the formation of more stable metal complexes. This increased stability is crucial in catalysis, as it can prevent ligand dissociation and subsequent catalyst decomposition.
-
Bite Angle: The P-M-P angle, or bite angle, is a critical geometric parameter that influences the steric and electronic environment around the metal center.[6] dppe has a natural bite angle of approximately 86°.[7] This relatively rigid bite angle can dictate the geometry of the resulting metal complex and, consequently, its reactivity and selectivity in catalytic reactions. For example, a smaller bite angle can favor reductive elimination in cross-coupling reactions.[8]
Caption: Chelation of dppe to a metal center.
The Evolution of dppe in Homogeneous Catalysis
The stability and well-defined coordination geometry of dppe-metal complexes made them attractive candidates for homogeneous catalysis. The historical development of dppe's catalytic applications can be traced through several key transformations.
Early Applications in Hydrogenation
While the Nobel Prize-winning work on asymmetric hydrogenation in the late 1960s and early 1970s initially focused on chiral monodentate phosphines, the development of chiral bidentate ligands soon followed. Chiral analogues of dppe, such as DIOP, were instrumental in advancing the field of asymmetric hydrogenation.[9] Although dppe itself is achiral, its derivatives played a crucial role in establishing the concept that chelating diphosphines could induce high enantioselectivity.
A Paradigm Shift in Cross-Coupling Reactions
The true ascent of dppe to prominence came with the rise of palladium- and nickel-catalyzed cross-coupling reactions. Its ability to stabilize low-valent metal centers and influence the elementary steps of the catalytic cycle made it an invaluable ligand.
3.2.1. The Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, a versatile method for C-C bond formation, has been significantly impacted by the use of dppe.[10] NiCl₂(dppe) and Pd(dppe)Cl₂ have been shown to be effective catalysts for the coupling of aryl halides with arylboronic acids.[11][12]
Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Ligand | Yield (%) | Reference |
| NiCl₂ | dppe | Ineffective alone | [11] |
| NiCl₂ | dppe + PPh₃ | Effective | [11] |
| Pd(OAc)₂ | dppe | High | [12] |
| Pd(PPh₃)₄ | PPh₃ | High | [12] |
Note: Reaction conditions vary between studies.
The data suggests that while NiCl₂(dppe) may require an additive for certain substrates, palladium-dppe complexes are highly efficient.[11][12]
Experimental Protocol: NiCl₂(dppe)-Catalyzed Suzuki-Miyaura Coupling [11]
-
Materials:
-
NiCl₂(dppe)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine NiCl₂(dppe) (5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 60 °C for the required time, monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2.2. The Heck Reaction:
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another area where dppe has proven to be a valuable ligand.[13] The chelation of dppe helps to stabilize the active Pd(0) species and can influence the regioselectivity of the reaction.
3.2.3. The Buchwald-Hartwig Amination:
The palladium-catalyzed formation of C-N bonds, known as the Buchwald-Hartwig amination, has also benefited from the use of bidentate phosphine ligands. While early work focused on monodentate phosphines, the introduction of chelating ligands like dppe and its derivatives expanded the scope of the reaction to include a wider range of amines.[14]
Caption: Generalized catalytic cycle for cross-coupling.
Mechanistic Insights and the Rationale for dppe's Success
The enduring success of dppe as a ligand can be attributed to a confluence of favorable properties that positively influence the key steps of many catalytic cycles:
-
Stabilization of the Active Catalyst: The chelate effect imparts significant stability to the dppe-metal complex, preventing ligand dissociation that can lead to catalyst decomposition, particularly at the elevated temperatures often required for cross-coupling reactions.
-
Promotion of Reductive Elimination: The relatively small bite angle of dppe (~86°) can bring the two organic groups on the metal center into close proximity, thereby facilitating the crucial C-C or C-N bond-forming reductive elimination step.[8] This is often the turnover-limiting step in cross-coupling reactions.
-
Modulation of Electronic Properties: The four phenyl groups on the phosphorus atoms provide a degree of steric bulk and influence the electronic properties of the metal center. While not as electron-rich as some more modern, bulky phosphine ligands, dppe strikes a balance that is effective for a broad range of substrates.
Conclusion and Future Outlook
From its humble beginnings as a novel diphosphine, 1,2-bis(diphenylphosphino)ethane has evolved into an indispensable tool in the arsenal of the synthetic chemist. Its straightforward synthesis, robust nature, and favorable coordination properties have secured its place in the pantheon of "workhorse" ligands. The historical development of dppe is a testament to the power of fundamental research in coordination chemistry to drive innovation in catalysis. While the field of ligand design continues to evolve with the development of increasingly sophisticated and specialized ligands, the foundational principles demonstrated by dppe—the importance of the chelate effect and the influence of the bite angle—remain as relevant as ever. The legacy of dppe is not only in the countless chemical transformations it has enabled but also in the fundamental understanding it has provided, which continues to inspire the design of the next generation of catalytic systems.
References
-
Hewertson, W., & Watson, H. R. (1962). The preparation of di- and tri-tertiary phosphines. Journal of the Chemical Society (Resumed), 1490-1494. [Link]
-
Sci-Hub. (n.d.). 283. The preparation of di- and tri-tertiary phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Newman, A. R., & Hackworth, C. A. (1983). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. Journal of Chemical Education, 60(7), 627. [Link]
-
Chatt, J., Hart, F. A., & Watson, H. R. (1962). Complex compounds of ditertiary phosphines and arsines with nickel(0) and palladium(0). Journal of the Chemical Society (Resumed), 2537-2544. [Link]
-
Wikipedia. (n.d.). Bite angle. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, April 16). How does the bite angle of a ligand affect the efficiency of its catalyst? Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
Naghipour, A., Ghorbani-Choghamarani, A., Babaee, H., & Notash, B. (2016). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 30(12), 963-969. [Link]
-
Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 69(10), 3447-3452. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
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- 14. mdpi.com [mdpi.com]
Methodological & Application
The Role of 1,2-Bis(diphenylphosphino)ethane (DPPE) in Homogeneous Catalysis: A Guide for Researchers
Introduction: The Enduring Utility of a Bidentate Ligand
In the vast landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, selectivity, and stability of the metallic catalyst. Among the pantheon of phosphine ligands, 1,2-bis(diphenylphosphino)ethane, commonly known as DPPE, has established itself as a versatile and reliable workhorse.[1] Its enduring popularity stems from its bidentate nature, forming stable five-membered chelate rings with a variety of transition metals, particularly palladium, nickel, and rhodium.[2] This chelation effect imparts enhanced stability to the catalytic species, influencing the efficiency of a wide array of synthetic transformations crucial for pharmaceutical and materials science research.[2]
This technical guide provides an in-depth exploration of the applications of DPPE in homogeneous catalysis. Moving beyond a simple enumeration of reactions, we will delve into the mechanistic underpinnings of DPPE's influence, providing detailed, field-proven protocols and comparative data to empower researchers in their experimental design.
The Structural and Electronic Signature of DPPE
The efficacy of DPPE is rooted in its distinct structural and electronic properties. The ethylene bridge connecting the two diphenylphosphino groups enforces a specific "bite angle" – the P-M-P angle in a metal complex – which is a critical determinant of catalytic performance. For DPPE, this natural bite angle is approximately 86°. This relatively constrained geometry influences the steric environment around the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Electronically, the phenyl groups on the phosphorus atoms make DPPE a moderately electron-donating ligand. This property influences the electron density at the metal center, thereby modulating its reactivity. The interplay of these steric and electronic factors is the key to understanding why DPPE is a preferred ligand for a multitude of catalytic reactions.
Cross-Coupling Reactions: The Cornerstone of C-C and C-N Bond Formation
DPPE has been extensively utilized in a variety of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds between organoboron compounds and organic halides, frequently employs DPPE-ligated catalysts.[2] Nickel- and palladium-DPPE complexes are both effective for this transformation.[2]
Causality Behind Experimental Choices: The stability imparted by the DPPE chelate is crucial in preventing the precipitation of catalytically inactive palladium or nickel black, a common issue in these reactions. The bite angle of DPPE influences the geometry of the transition state during the transmetalation and reductive elimination steps, impacting the overall reaction rate and yield.
Comparative Performance: Palladium-DPPE complexes, such as [Pd(dppe)Cl₂], demonstrate high efficiency in Suzuki-Miyaura couplings, often exhibiting performance comparable or superior to other common catalysts like [Pd(PPh₃)₄].[2]
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(dppe)Cl₂] | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 100 | 12 | 92 |
| [Pd(PPh₃)₄] | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 100 | 12 | 85 |
| [Pd(dppe)Cl₂] | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 4 | 96 |
| [Pd(dppf)Cl₂] | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 4 | 98 |
Data compiled from various sources to provide a comparative perspective.[2]
Experimental Protocol: Synthesis of a Representative DPPE Complex - [Ni(dppe)Cl₂]
This protocol describes the synthesis of a common nickel-DPPE precatalyst.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-Bis(diphenylphosphino)ethane (DPPE)
-
Methanol
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve NiCl₂·6H₂O (1 mmol) in a minimal amount of methanol.
-
In a separate flask, dissolve DPPE (1 mmol) in dichloromethane.
-
Slowly add the DPPE solution to the nickel chloride solution with stirring at room temperature.
-
Continue stirring for one hour. A precipitate should form.
-
Remove the solvents under reduced pressure.
-
Recrystallize the resulting solid from a dichloromethane/hexane mixture to yield red crystals of [Ni(dppe)Cl₂].
Experimental Protocol: General Procedure for NiCl₂(dppe)-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the cross-coupling of aryl chlorides with arylboronic acids.[3][4][5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄), crushed (2.0 mmol)
-
[NiCl₂(dppe)] (1-5 mol%)
-
Anhydrous, degassed toluene or dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, K₃PO₄, and [NiCl₂(dppe)].
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 5. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal Complexes with dppe Ligands: An Application and Protocol Guide for Researchers
Introduction: The Enduring Significance of dppe in Coordination Chemistry
1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, stands as a cornerstone of coordination chemistry. Its remarkable versatility and ability to form stable chelate rings with a wide array of transition metals have cemented its importance in both academic research and industrial applications. This bidentate phosphine ligand, with its P-CH₂-CH₂-P backbone, creates a five-membered ring upon coordination, a thermodynamically favored arrangement that imparts significant stability to the resulting metal complex.[1][2] This inherent stability, coupled with the tunable electronic and steric properties of the phosphine moieties, makes dppe a ligand of choice for a multitude of catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations.[3][4] Furthermore, the unique spectroscopic signatures of dppe complexes, particularly in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful tool for their characterization and for probing reaction mechanisms.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, characterization, and application of metal complexes featuring the dppe ligand. We will delve into the mechanistic principles that govern their formation, offer step-by-step protocols for the synthesis of key dppe complexes, and provide insights into their characterization and catalytic applications.
I. The dppe Ligand: Structure, Properties, and Coordination Motifs
The utility of dppe stems from its unique structural and electronic characteristics. The ethane bridge offers flexibility, allowing the ligand to adopt a conformation that minimizes steric strain upon coordination. The four phenyl groups on the phosphorus atoms contribute to the steric bulk and influence the electronic properties of the metal center. Dppe is a strong σ-donor and a moderate π-acceptor, properties that are crucial for stabilizing metal centers in various oxidation states and for promoting catalytic activity.
The primary coordination mode of dppe is as a chelating bidentate ligand, forming a stable five-membered ring with the metal center. However, it can also act as a bridging ligand, linking two metal centers, although this is less common. The coordination of dppe to a metal center can be readily monitored by ³¹P NMR spectroscopy, where the phosphorus signal experiences a significant downfield shift upon coordination compared to the free ligand, which resonates at approximately -13 ppm.[5]
II. General Principles of Synthesis
The synthesis of metal-dppe complexes typically involves the reaction of a suitable metal precursor with the dppe ligand in an appropriate solvent. The choice of the metal precursor is critical and depends on the desired metal and its oxidation state. Common precursors include metal halides (e.g., PdCl₂, NiCl₂·6H₂O, FeCl₂), metal acetates, and organometallic complexes with labile ligands (e.g., [Au(tht)Cl]).
The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine ligand, especially when working with air-sensitive metal precursors or products. The choice of solvent is also important and is dictated by the solubility of the reactants and the desired reaction temperature. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., tetrahydrofuran).
The stoichiometry of the reaction determines the nature of the resulting complex. A 1:1 metal-to-dppe ratio often leads to the formation of mononuclear complexes of the type [M(dppe)X₂], while a 1:2 ratio can yield bis-chelated complexes like [M(dppe)₂]²⁺.
Caption: General workflow for the synthesis of metal-dppe complexes.
III. Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of several common and catalytically important metal-dppe complexes.
A. Synthesis of Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II) - [Pd(dppe)Cl₂]
Significance: [Pd(dppe)Cl₂] is a versatile and widely used catalyst in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] Its stability and ease of handling make it an excellent starting material for the synthesis of other palladium-dppe complexes.
Protocol:
-
Preparation of Reactants:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (PdCl₂, 1 equivalent) in a minimal amount of hot hydrochloric acid.
-
In a separate Schlenk flask, dissolve 1,2-bis(diphenylphosphino)ethane (dppe, 1 equivalent) in anhydrous ethanol.
-
-
Reaction:
-
Slowly add the warm solution of PdCl₂ to the stirred solution of dppe in ethanol.
-
A yellow precipitate of [Pd(dppe)Cl₂] will form almost immediately.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Filter the yellow precipitate using a Büchner funnel under reduced pressure.
-
Wash the solid with ethanol to remove any unreacted starting materials.
-
Wash the solid with diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain a fine yellow powder.
-
Characterization Data:
| Technique | Expected Result |
| ³¹P{¹H} NMR (CDCl₃) | A single sharp resonance around δ 60-70 ppm. |
| ¹H NMR (CDCl₃) | Complex multiplets in the aromatic region (δ 7-8 ppm) and a multiplet for the ethylene bridge protons (δ ~2.5-3.0 ppm). |
| Appearance | Yellow crystalline solid. |
B. Synthesis of Dichlorobis(1,2-bis(diphenylphosphino)ethane)nickel(II) - [Ni(dppe)Cl₂]
Significance: [Ni(dppe)Cl₂] is an important catalyst for cross-coupling reactions, particularly those involving less reactive aryl chlorides.[3] It serves as a more economical alternative to its palladium counterpart in certain applications.
Protocol:
-
Preparation of Reactants:
-
In a Schlenk flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1 equivalent) in methanol.
-
In a separate Schlenk flask, dissolve dppe (1 equivalent) in dichloromethane.
-
-
Reaction:
-
Work-up and Purification:
-
Reduce the solvent volume in vacuo.
-
The product can be crystallized by slow evaporation of a dichloromethane/hexane solution to yield red crystals.[3]
-
Alternatively, the precipitated solid can be filtered, washed with methanol and diethyl ether, and dried under vacuum.
-
Characterization Data:
| Technique | Expected Result |
| ³¹P{¹H} NMR (CDCl₃) | A single sharp resonance around δ 50-60 ppm. |
| Appearance | Red crystalline solid.[3] |
C. Synthesis of Chlorohydridobis(1,2-bis(diphenylphosphino)ethane)iron(II) - [Fe(dppe)₂H(Cl)]
Significance: This iron hydride complex is a key precursor in the study of dihydrogen and dinitrogen complexes and has applications in hydrogenation catalysis.
Protocol:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous iron(II) chloride (FeCl₂, 1 equivalent) and dppe (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
-
Reduction:
-
To the stirred suspension, add sodium borohydride (NaBH₄, excess) portion-wise.
-
The reaction mixture will change color, and the formation of the product is typically indicated by the appearance of a red-violet color.
-
Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
-
Work-up and Purification:
-
Carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization Data:
| Technique | Expected Result |
| ³¹P{¹H} NMR (CDCl₃) | Two distinct phosphorus environments, often appearing as complex multiplets due to P-P and P-H coupling. |
| ¹H NMR (CDCl₃) | A characteristic high-field resonance for the hydride ligand (δ -10 to -30 ppm), often appearing as a multiplet due to coupling with the phosphorus nuclei. |
| Appearance | Red-violet solid.[4] |
IV. Characterization Techniques: A Closer Look
Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized dppe complexes.
A. ³¹P NMR Spectroscopy: The Workhorse Technique
³¹P NMR spectroscopy is the most informative technique for characterizing dppe complexes.[5] The key parameters to analyze are:
-
Chemical Shift (δ): The coordination of dppe to a metal center causes a significant downfield shift (coordination shift) of the phosphorus resonance compared to the free ligand (~ -13 ppm).[5] The magnitude of this shift provides insights into the metal-phosphorus bond strength and the electronic environment of the metal.
-
Coupling Constants (J):
-
¹J(M-P): For NMR-active metals like ¹⁹⁵Pt and ¹⁰³Rh, the one-bond coupling constant is a direct probe of the M-P bond strength.[5]
-
²J(P-P): In cis-M(dppe)X₂ complexes, the two phosphorus nuclei are chemically inequivalent and will show coupling to each other.
-
Protocol for ³¹P NMR Analysis:
-
Sample Preparation: Dissolve 5-20 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆, DMSO-d₆).[5]
-
Spectrometer Setup:
-
Tune the NMR probe to the ³¹P frequency.
-
Use a standard 85% H₃PO₄ solution as an external reference (δ = 0 ppm).
-
-
Data Acquisition:
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.[5]
-
Carefully phase and baseline correct the spectrum.
-
Sources
Application Notes & Protocols: The Strategic Use of dppe in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Situating dppe in the Modern Cross-Coupling Toolbox
The Suzuki-Miyaura reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[1] Central to its success is the palladium catalyst, whose efficacy is dictated by the choice of ancillary ligand. Among the vast library of phosphine ligands, 1,2-Bis(diphenylphosphino)ethane (dppe) represents a classic, foundational bidentate ligand. While contemporary research often highlights bulky, electron-rich monophosphine ligands like those from the Buchwald and Fu laboratories, dppe remains a highly relevant and powerful tool in the synthetic chemist's arsenal.[2][3]
This guide eschews a simple recitation of facts, instead offering a deep dive into the strategic application of dppe. We will explore the mechanistic rationale for its use, its practical advantages and limitations, and provide detailed, field-tested protocols to empower researchers to leverage this versatile ligand with confidence and precision.
The dppe Ligand: Mechanistic Implications for the Suzuki-Miyaura Catalytic Cycle
Understanding why dppe works is paramount to using it effectively. As a bidentate chelating ligand, dppe coordinates to the palladium center through both phosphorus atoms, forming a stable five-membered ring. This chelation has profound consequences for each step of the catalytic cycle.
Key Physicochemical Properties of dppe:
-
Structure: Ph₂P−CH₂−CH₂−PPh₂
-
Type: Bidentate (chelating) phosphine
-
Natural Bite Angle: Approximately 86°
The "bite angle" is the P-Pd-P angle enforced by the ligand backbone. The relatively constrained bite angle of dppe influences the geometry and stability of the palladium intermediates.
Impact on the Catalytic Cycle:
-
Oxidative Addition (OA): This is often the rate-determining step, especially for less reactive aryl chlorides.[4] The electron-rich nature of the phosphine groups on dppe helps to facilitate the oxidative addition of the aryl halide to the Pd(0) center. However, compared to more sterically bulky and electron-rich ligands, dppe may not be the most effective choice for activating highly unreactive aryl chlorides.[5]
-
Transmetalation: In this step, the organic group is transferred from the boronic acid (or its boronate derivative) to the palladium(II) complex. The stability of the dppe-palladium complex ensures that the catalyst remains intact and does not readily decompose into palladium black, a common issue that can lead to a complete loss of catalytic activity.[6]
-
Reductive Elimination (RE): This final, product-forming step is significantly influenced by the ligand's properties. The relatively small bite angle of dppe can, in some cases, slow down the reductive elimination step compared to ligands with wider bite angles (e.g., dppf, Xantphos), which are known to facilitate this process.[7] However, the stability imparted by the chelate effect ensures that the catalyst remains active for longer, which can be advantageous.
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle with dppe
Expertise & Experience: When to Choose dppe
While modern, highly specialized ligands often provide superior performance for extremely challenging substrates (e.g., sterically hindered aryl chlorides), dppe offers a compelling combination of stability, reliability, and cost-effectiveness for a broad range of applications.
Advantages of Using dppe:
-
Catalyst Stability: The strong chelation of dppe to palladium forms very stable complexes. This minimizes the formation of palladium black and leads to a longer-lived, more robust catalytic system, which can be particularly beneficial in large-scale synthesis where catalyst longevity is crucial.
-
Reliability and Reproducibility: As a well-established, crystalline, and air-stable solid, dppe is easy to handle, and its behavior is well-documented. This leads to highly reproducible results, a cornerstone of process development and manufacturing.
-
Cost-Effectiveness: Compared to many proprietary, state-of-the-art ligands, dppe is significantly more affordable, making it an excellent choice for routine transformations and initial screening studies.
-
Effectiveness with Aryl Bromides and Iodides: For standard Suzuki-Miyaura couplings involving aryl bromides and iodides, dppe-ligated palladium catalysts consistently provide high yields under relatively mild conditions.[8]
Limitations and Considerations:
-
Aryl Chlorides: The activation of the strong C-Cl bond is challenging. While not impossible, dppe is generally less effective for coupling unactivated or electron-rich aryl chlorides compared to bulkier, more electron-donating ligands like SPhos or XPhos.[9]
-
Sterically Hindered Substrates: For couplings involving di-ortho-substituted aryl halides or boronic acids, the relatively compact nature of the dppe ligand may not be sufficient to promote efficient reductive elimination, leading to lower yields.[10] In these cases, ligands with larger bite angles and greater steric bulk are often required.[11]
-
Potential for P-C Bond Cleavage: Under harsh reaction conditions (high temperatures), phosphine ligands can undergo degradation. While dppe is relatively robust, this potential side reaction should be considered.
Data Presentation: A Comparative Overview
While a comprehensive, single-study, side-by-side comparison across all ligand classes is rare due to the vast parameter space, the literature provides a clear picture of dppe's general performance. It often serves as a reliable benchmark against which newer ligands are tested.
| Ligand Class | Representative Ligand(s) | Typical Use Case | Relative Performance with Aryl Bromides | Relative Performance with Aryl Chlorides |
| Monodentate | PPh₃ | General, historical benchmark | Good, but can require higher catalyst loading | Generally poor for unactivated chlorides |
| Bidentate (Small Bite Angle) | dppe | Robust, general-purpose for Ar-Br/I | Excellent, high stability | Moderate, requires forcing conditions |
| Bidentate (Large Bite Angle) | dppf, Xantphos | Good for a wide range of substrates | Excellent, often faster than dppe | Good, often better than dppe |
| Bulky, Electron-Rich Monodentate | XPhos, SPhos | Challenging substrates, Ar-Cl, hindered biaryls | Excellent, very high activity | Excellent, often the best choice |
This table represents a qualitative summary based on numerous literature reports. Performance can vary significantly with specific substrates and conditions.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step is accompanied by an explanation to ensure the "why" is as clear as the "how," allowing for intelligent troubleshooting and adaptation.
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using [PdCl₂(dppe)]
This protocol details a standard, reliable procedure for a common transformation. The use of a pre-formed [PdCl₂(dppe)] complex ensures accurate stoichiometry and reproducibility.
Reaction Scheme: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
[Dichlorobis(1,2-bis(diphenylphosphino)ethane)palladium(II)] ([PdCl₂(dppe)]) (0.02 mmol, 11.6 mg, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial equipped with a magnetic stir bar
-
Condenser and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(dppe)] (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Rationale: The Pd(II) precatalyst will be reduced in situ to the active Pd(0) species. Using a slight excess of the boronic acid component ensures complete consumption of the aryl halide. The base is crucial for activating the boronic acid to facilitate transmetalation.
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling of the boronic acid, a common side reaction.[6] The aqueous/organic solvent mixture is effective for dissolving both the organic substrates and the inorganic base.
-
-
Reaction Execution: After degassing, place the flask under a positive pressure of inert gas using a balloon or manifold. Heat the reaction mixture to 90 °C with vigorous stirring.
-
Rationale: The elevated temperature is typically required to ensure a reasonable reaction rate for all steps of the catalytic cycle. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Rationale: Proper reaction monitoring prevents unnecessary heating, which can lead to byproduct formation, and confirms the reaction has reached completion.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and wash it with brine (1 x 10 mL).
-
Rationale: The aqueous wash removes the inorganic base and boron-containing byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methylbiphenyl product.
-
Rationale: Chromatography removes any unreacted starting material, homocoupled byproducts, and residual catalyst to yield the pure desired compound.
-
Caption: Figure 2: General Experimental Workflow
Troubleshooting and Self-Validation
A robust protocol anticipates potential failures. Here are common issues and solutions when using dppe-based catalysts.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed system.3. Ineffective base. | 1. Ensure high-purity reagents. Try a different Pd source or add a reducing agent.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions).3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents (including water) and reagents before starting the reaction. Maintain a positive inert gas pressure throughout. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of excess water or protic solvents. | 1. Run the reaction at the lowest effective temperature.2. Monitor the reaction closely and stop it upon completion.3. Use anhydrous solvents and a carefully controlled amount of water. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure the dppe ligand is present in the correct stoichiometry (Pd:dppe ratio of 1:1 to 1:1.2 is typical). Avoid excessively high temperatures. |
Conclusion
1,2-Bis(diphenylphosphino)ethane (dppe) is more than a historical footnote in the story of cross-coupling; it is a reliable, robust, and cost-effective ligand that provides excellent performance for a wide array of Suzuki-Miyaura reactions. While the development of highly specialized ligands has enabled previously impossible transformations, a deep understanding of foundational ligands like dppe is the mark of a skilled synthetic chemist. By appreciating its mechanistic role and practical considerations, researchers can confidently deploy dppe to achieve reproducible, high-yielding results in both discovery and process development settings.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Di-Mola, A., et al. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Bard, R. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit User Discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Watson, D. A., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Caddick, S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. Retrieved from [Link]
-
Guram, A. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]
-
Shields, J. D., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. NIH. Retrieved from [Link]
-
Buchwald, S. L., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. Retrieved from [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Shields, J. D., et al. (2017). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Retrieved from [Link]
-
Guram, A. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Kwong, F. Y., et al. (2012). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Retrieved from [Link]
-
Mangweni, N. O., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]
-
Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]
-
van Leeuwen, P. W. N. M., et al. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 1,2-Bis(diphenylphosphino)ethane (dppe) as a Privileged Ligand in Nickel-Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
Nickel catalysis has emerged as a powerful and economically viable alternative to palladium-based systems for a vast array of chemical transformations. The reactivity, selectivity, and stability of a nickel catalyst are critically dependent on the coordinating ligand. 1,2-Bis(diphenylphosphino)ethane (dppe) stands out as a foundational bidentate phosphine ligand in this domain.[1] Its unique combination of electronic and steric properties, conferred by the two diphenylphosphino groups linked by a flexible ethane backbone, allows it to form stable, catalytically active complexes with nickel in various oxidation states.[1][2] This guide provides an in-depth exploration of dppe's role in nickel catalysis, elucidating the principles behind its effectiveness and offering detailed, field-proven protocols for key synthetic applications. We will cover fundamental cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Negishi couplings, as well as advanced applications in chain-growth polymerization, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging Ni-dppe systems.
The dppe Ligand: A Profile of a Workhorse Ligand
The efficacy of dppe in nickel catalysis is not accidental; it is a direct consequence of its distinct molecular architecture. Understanding these features is paramount to rationally designing experiments and troubleshooting reactions.
Core Structural and Electronic Properties
1,2-Bis(diphenylphosphino)ethane is a chelating diphosphine ligand that coordinates to a metal center through its two phosphorus atoms.[2] This bidentate coordination creates a highly stable five-membered ring, an entropically favorable arrangement known as the chelate effect.[3]
-
Bite Angle and Flexibility: The P-Ni-P "bite angle" in dppe complexes is approximately 86-90°.[4][5] This specific geometry is crucial; it is wide enough to accommodate various substrates during the catalytic cycle but also acute enough to promote the critical step of reductive elimination, which is often the product-forming step. The flexible ethane backbone allows the ligand to adapt to the geometric demands of different nickel oxidation states (e.g., square planar Ni(II) and tetrahedral Ni(0)).
-
Electronic Nature: The phosphorus atoms in dppe are strong σ-donors, which increases the electron density on the nickel center.[1] This enhanced electron density facilitates the initial, often rate-limiting, oxidative addition step of an organic halide to the nickel center. The phenyl groups also allow for some π-acceptor character, contributing to the overall stability of the complex.
The [Ni(dppe)Cl₂] Precatalyst: An Accessible Starting Point
For many applications, the air-stable, orange-red crystalline solid, [Ni(dppe)Cl₂], serves as an excellent precatalyst.[6] It is commercially available or can be readily synthesized in the laboratory. This Ni(II) complex is typically reduced in situ to the active Ni(0) species by a suitable reagent (e.g., Grignard reagents, organozincs, or other reducing agents present in the reaction mixture). In some cases, catalysis can proceed directly from the Ni(II) state without an external reductant.[7]
Protocol 1: Synthesis of Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II) Precatalyst
This protocol describes the straightforward preparation of the common [Ni(dppe)Cl₂] precatalyst from nickel(II) chloride hexahydrate.[8][9]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve NiCl₂·6H₂O (1.0 mmol) in methanol (10 mL).
-
In a separate flask, dissolve dppe (1.0 mmol) in dichloromethane (10 mL).
-
Transfer the dppe solution to the stirred methanolic solution of NiCl₂·6H₂O via cannula.
-
A bright orange-red precipitate should form immediately. Stir the mixture at room temperature for 1 hour to ensure complete reaction.[8]
-
Reduce the solvent volume in vacuo to approximately half the original volume.
-
Collect the solid product by filtration under inert atmosphere. Wash the precipitate with a small amount of cold methanol and then hexane to remove any unreacted starting materials.
-
Dry the resulting orange-red solid under vacuum. The complex [Ni(dppe)Cl₂] is obtained in high yield and can be stored under an inert atmosphere.
Core Application: Nickel-dppe Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern organic synthesis. Ni-dppe systems offer a robust and cost-effective platform for constructing C-C bonds, often with reactivity complementary to palladium catalysts, especially for less reactive electrophiles like aryl chlorides.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or pseudohalide. Ni-dppe catalysts are particularly effective for activating challenging substrates such as aryl mesylates and tosylates, which are often less reactive in palladium-catalyzed systems.[7][11]
Mechanistic Causality: The catalytic cycle, illustrated below, typically begins with the reduction of the Ni(II) precatalyst to a Ni(0) species. This active catalyst undergoes oxidative addition with the aryl electrophile (Ar-X). Subsequent transmetalation with the organoboron species (Ar'-B(OR)₂) in the presence of a base introduces the second aryl group. The final, irreversible step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Ni(0) catalyst.[7] The chelation of dppe stabilizes the nickel center throughout this cycle, preventing catalyst decomposition and promoting efficient turnover.
Protocol 2: General Procedure for Ni(dppe)Cl₂-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an aryl bromide with phenylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
[Ni(dppe)Cl₂] (5 mol%)
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous, finely crushed (3.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [Ni(dppe)Cl₂] (0.05 mmol), the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Kumada Coupling
The Kumada coupling is a powerful C-C bond-forming reaction between a Grignard reagent and an organic halide.[12] Nickel catalysts are particularly effective and more cost-efficient than palladium for this transformation, especially with unreactive aryl chlorides.[10] The dppe ligand is crucial for stabilizing the catalyst and preventing side reactions like β-hydride elimination.
Protocol 3: General Procedure for Ni(dppe)Cl₂-Catalyzed Kumada Coupling
This protocol outlines the coupling of an aryl chloride with an aryl Grignard reagent. Caution: Grignard reagents are highly reactive and moisture-sensitive.
Materials:
-
[Ni(dppe)Cl₂] (1-3 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ni(dppe)Cl₂] (0.01-0.03 mmol) and the aryl chloride (1.0 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mL of a 1.0 M solution) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 1 M aqueous HCl (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[13] It is known for its high functional group tolerance. Nickel-dppe systems catalyze this reaction efficiently, and the mechanism can involve multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), making it distinct from typical palladium cycles.[14][15]
Protocol 4: General Procedure for Ni(dppe)Cl₂-Catalyzed Negishi Coupling
This protocol describes the coupling of an aryl iodide with an organozinc reagent, which is often prepared in situ.
Materials:
-
[Ni(dppe)Cl₂] (2-5 mol%)
-
Aryl iodide (1.0 mmol)
-
Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M solution in THF) (2.5 mL, 1.25 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ni(dppe)Cl₂] (0.02-0.05 mmol) and the aryl iodide (1.0 mmol).
-
Add anhydrous THF (5 mL) via syringe.
-
Add the organozinc solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 4-16 hours. Monitor progress by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 1: Comparative Overview of Ni-dppe Catalyzed Cross-Coupling Reactions
| Reaction Type | Typical Electrophile | Nucleophile | Key Advantages of Ni-dppe | Typical Catalyst Loading |
| Suzuki-Miyaura | Ar-Br, Ar-OTs, Ar-OMs[7] | Ar-B(OH)₂ | High activity for pseudohalides, robust | 3-5 mol% |
| Kumada | Ar-Cl, Ar-Br[10] | Ar-MgX | Cost-effective, activates aryl chlorides | 1-3 mol% |
| Negishi | Ar-I, Ar-Br, Ar-Cl[14] | Ar-ZnX | Excellent functional group tolerance | 2-5 mol% |
Advanced Application: Chain-Growth Polymerization
Beyond small-molecule synthesis, Ni-dppe catalysts are instrumental in polymer chemistry, particularly for Kumada Catalyst-Transfer Polycondensation (KCTP). This method allows for the synthesis of well-defined, low-polydispersity conjugated polymers, such as poly(3-hexylthiophene) (P3HT), which are vital for organic electronics.
Mechanistic Insights: In KCTP, the polymerization proceeds via a chain-growth mechanism rather than a step-growth one. Mechanistic studies using Ni-dppe systems have shown that reductive elimination is the rate-determining step.[16] The catalyst remains associated with the growing polymer chain, undergoing intramolecular oxidative addition into the next monomer unit, which leads to a controlled polymerization process.[16]
Practical Considerations and Ligand Comparison
Ligand Comparison
The choice of diphosphine ligand is a critical parameter that dictates the outcome of a nickel-catalyzed reaction. The properties of dppe are best understood in comparison to other common ligands.
As shown, the length and rigidity of the ligand backbone directly influence the P-Ni-P bite angle. While dppe is an excellent general-purpose ligand, ligands with wider bite angles like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can sometimes accelerate reductive elimination, proving beneficial for difficult couplings.[4] Conversely, the choice between dppe and its propane-bridged analogue, dppp, can dramatically alter regioselectivity in reactions like hydrosilylation.[17]
Handling and Safety
-
Inert Atmosphere: While the solid [Ni(dppe)Cl₂] complex is relatively air-stable, the active Ni(0) species is highly oxygen-sensitive. All reactions should be set up and run under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Solvents and Reagents: Anhydrous solvents are critical for success, particularly when using moisture-sensitive reagents like Grignard or organozinc compounds.
-
Toxicity: Nickel compounds are classified as potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,2-Bis(diphenylphosphino)ethane (dppe) is a cornerstone ligand in the field of nickel catalysis. Its robust chelating ability, combined with favorable electronic and steric properties, makes it a versatile and reliable choice for a wide range of synthetic transformations. From fundamental C-C cross-coupling reactions that form the backbone of medicinal and materials chemistry to the controlled synthesis of advanced conjugated polymers, Ni-dppe catalyst systems provide a powerful, efficient, and economically attractive toolkit. The protocols and insights provided in this guide serve as a validated starting point for researchers to successfully implement and innovate with this remarkable catalytic system.
References
-
Gao, W., Li, K., & Wang, X.-L. (2013). Preparation and Structure of Nickel Complex Ni(dppe)Cl₂. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]
-
Khan, M., et al. (2023). Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies. MDPI. [Link]
-
Lanni, E. L., & McNeil, A. J. (2010). Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Macromolecules, 43(19), 8039-8044. [Link]
-
Al-Fahdi, M. (2016). Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling. Queen's University. [Link]
-
Sgro, M. J., & Stephan, D. W. (2012). Comprehensive Study of the Reactions Between Chelating Phosphines and Ni(cod)₂. Organometallics, 31(9), 3764-3773. [Link]
-
Semantic Scholar. (n.d.). Preparation and Structure of Nickel Complex Ni(dppe)Cl₂. Retrieved from [Link]
-
Komagawa, S., et al. (2022). Using the force to synthesize (un)symmetric DPPE derivatives. Nature Research. [Link]
-
EPFL Graph Search. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Maeda, S., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Al-Smadi, M., et al. (2021). Bis(diphenylphosphino)ethane nickel polychloridophenylthiolate complexes: synthesis and characterization. Transition Metal Chemistry, 46, 465-470. [Link]
-
Wikipedia. (n.d.). Dichloro(1,2-bis(diphenylphosphino)ethane)nickel. Retrieved from [Link]
-
James, B. R. (1988). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. [Link]
-
Percec, V., et al. (2004). NiCl₂(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 69(10), 3447-3452. [Link]
-
ResearchGate. (n.d.). NiCl₂(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation and Structure of Nickel Complex Ni(dppe)Cl₂. Retrieved from [Link]
-
YouTube. (2022). Negishi Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Diphosphine Complexes of Nickel(II) Are Efficient Catalysts for the Polymerization and Oligomerization of Ethylene: Steric Activation and Ligand Backbone Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl₂ or Ni(dppp)Cl₂ and Sterically Hindered Grignard Compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Christensen, E. D., et al. (2023). and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers. ACS Sustainable Chemistry & Engineering, 11(4), 1469-1479. [Link]
-
YouTube. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Nickel‐Catalyzed C(sp)−C(sp) Kumada Cross‐Coupling of Aryl Tosylates with Alkyl Grignard Reagents. Retrieved from [Link]
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Woodin, K. S. (2007). Nickel-catalyzed reductive coupling reactions : application to the total syntheses of pumiliotoxins 209F and 251D. DSpace@MIT. [Link]
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Gavryushin, A., et al. (2006). An efficient Negishi cross-coupling reaction catalyzed by nickel(II) and diethyl phosphite. Tetrahedron, 62(32), 7521-7533. [Link]
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ACS Publications. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Retrieved from [Link]
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Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12, 14215-14221. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp²-sp² Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. Retrieved from [Link]
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Morressier. (2022). Nickel-phosphine complexes for cross-coupling reactions. Retrieved from [Link]
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Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
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Application Notes and Protocols for the Staudinger Reaction Utilizing 1,2-Bis(diphenylphosphino)ethane (dppe)
Introduction: A Modern Approach to a Classic Transformation
The Staudinger reaction, a cornerstone of organic synthesis for over a century, provides a mild and efficient pathway for the reduction of azides to primary amines.[1][2] Discovered by Hermann Staudinger, this reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of an organic azide with a phosphine, which is subsequently hydrolyzed to the corresponding amine and a phosphine oxide byproduct.[1][3] While triphenylphosphine is traditionally the reagent of choice, the use of bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), offers significant practical advantages, particularly in the context of product purification.
This application note provides a detailed experimental protocol for the Staudinger reaction using dppe. We will delve into the mechanistic underpinnings of this transformation, highlighting the rationale behind the choice of reagents and reaction conditions. Furthermore, we will explore the key benefits of employing dppe, most notably the simplified removal of the corresponding phosphine oxide byproduct, a common challenge in reactions utilizing monodentate phosphines. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and efficient method for the synthesis of primary amines from azide precursors.
Mechanistic Insights: The Role of dppe in the Staudinger Reaction
The Staudinger reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This initial step leads to the formation of a phosphazide intermediate, which subsequently loses dinitrogen gas to generate an iminophosphorane (also known as an aza-ylide).[1][2] In the presence of water, this intermediate is then hydrolyzed to afford the primary amine and the corresponding phosphine oxide.
The overall transformation can be summarized as follows:
R-N₃ + PPh₂CH₂CH₂PPh₂ + H₂O → R-NH₂ + O=PPh₂CH₂CH₂PPh₂=O + N₂
The use of dppe does not fundamentally alter this mechanism. However, the bidentate nature of dppe results in the formation of a bis(phosphine oxide) byproduct, 1,2-bis(diphenylphosphinoyl)ethane. This byproduct exhibits significantly different polarity and solubility profiles compared to triphenylphosphine oxide, facilitating its removal through standard purification techniques such as column chromatography or recrystallization.[4]
A key advantage of the Staudinger reaction is its mildness and high chemoselectivity, allowing for the reduction of azides in the presence of other sensitive functional groups that might not be compatible with harsher reducing agents like lithium aluminum hydride or catalytic hydrogenation.[2][5]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a Staudinger reaction utilizing dppe, from reaction setup to the isolation of the final amine product.
Caption: A schematic overview of the experimental steps involved in the Staudinger reaction using dppe.
Detailed Experimental Protocol
This protocol provides a general procedure for the Staudinger reduction of an organic azide to a primary amine using dppe. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Organic azide
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the organic azide (1.0 eq) in anhydrous THF (or 1,4-dioxane) to a concentration of approximately 0.1-0.5 M.
-
Addition of dppe: To the stirred solution of the azide at room temperature, add 1,2-bis(diphenylphosphino)ethane (1.0 - 1.1 eq) portion-wise. A slight exotherm and evolution of nitrogen gas may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide spot. The reaction is typically complete within 2-12 hours.
-
Hydrolysis: Upon complete consumption of the azide, add deionized water (5-10 eq) to the reaction mixture.
-
Work-up: Stir the mixture vigorously for an additional 1-2 hours to ensure complete hydrolysis of the iminophosphorane intermediate.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to separate the desired amine from the 1,2-bis(diphenylphosphinoyl)ethane byproduct. The choice of eluent for chromatography will depend on the polarity of the product amine.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| dppe Stoichiometry | 1.0 - 1.1 equivalents | Ensures complete consumption of the azide. |
| Solvent | Anhydrous THF, 1,4-Dioxane | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 12 hours | Substrate dependent; monitor by TLC. |
| Hydrolysis | Addition of H₂O | Necessary for the conversion of the iminophosphorane to the amine. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive it to completion. Ensure that the dppe used is of high purity and has not been oxidized.
-
Difficult Separation of Byproduct: While the separation of 1,2-bis(diphenylphosphinoyl)ethane is generally easier than that of triphenylphosphine oxide, for very nonpolar amines, careful selection of the chromatography eluent system is crucial. A gradient elution may be beneficial.
-
Side Reactions: The Staudinger reaction is generally very clean. However, in some cases, the intermediate iminophosphorane can undergo other reactions if electrophiles are present. The direct hydrolysis with water is typically the most efficient pathway to the amine.
The Staudinger Ligation: An Extension of the Core Reaction
It is important to note a significant evolution of the Staudinger reaction, known as the Staudinger ligation.[][7] This powerful bioconjugation technique utilizes a modified phosphine containing an electrophilic trap, which intercepts the aza-ylide intermediate intramolecularly to form a stable amide bond.[8] This has become an invaluable tool in chemical biology for labeling and modifying biomolecules.[7][8]
Conclusion
The use of 1,2-bis(diphenylphosphino)ethane in the Staudinger reaction represents a practical and efficient modification of a classic and reliable transformation. The primary advantage of this approach lies in the simplified purification of the desired amine product, owing to the distinct physical properties of the 1,2-bis(diphenylphosphinoyl)ethane byproduct. The mild reaction conditions and high chemoselectivity make this protocol a valuable addition to the synthetic chemist's toolbox for the preparation of primary amines from a wide range of azide precursors.
References
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Staudinger, H.; Meyer, J. (1919). Über neue organische Phosphorverbindungen I. Phosphinimine. Helvetica Chimica Acta, 2(1), 619-635. [Link]
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Saxon, E.; Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010. [Link]
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Köhn, M.; Breinbauer, R. (2004). The Staudinger Ligation—A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106-3116. [Link]
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Gololobov, Y. G.; Zhmurova, I. N.; Kasukhin, L. F. (1981). Sixty years of Staudinger reaction. Tetrahedron, 37(3), 437-472. [Link]
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Lin, F. L.; Hoyt, S. C.; van Halbeek, H.; Bergman, R. G.; Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686-2695. [Link]
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Temelkoff, D. P., Smith, C. R., et al. (2006). Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis. Carbohydrate Research, 341(10), 1645-1656. [Link]
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Authored by: Gemini, Senior Application Scientist
An Application Guide to the ³¹P NMR Characterization of dppe Metal Complexes
Introduction: The Synergy of Phosphorus-31 NMR and the Dppe Ligand
In the realm of coordination chemistry and organometallic catalysis, 1,2-bis(diphenylphosphino)ethane, commonly known as dppe, stands out as a cornerstone bidentate phosphine ligand. Its prevalence stems from the exceptional stability it confers upon metal complexes by forming a robust five-membered chelate ring. For researchers, scientists, and drug development professionals working with these compounds, unraveling their precise structure and purity is paramount.
Phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the quintessential analytical technique for this purpose. The ³¹P nucleus possesses ideal NMR properties: a spin of ½ and 100% natural abundance, which lead to high sensitivity, sharp signals, and spectra that are relatively straightforward to interpret.[1][2][3] This application note provides a comprehensive guide to leveraging ³¹P NMR for the detailed characterization of dppe metal complexes, blending fundamental principles with field-proven protocols and data interpretation strategies.
Fundamental Principles: Decoding the ³¹P NMR Spectrum
A typical proton-decoupled ³¹P NMR spectrum of a dppe metal complex provides a wealth of information through several key parameters. Understanding these parameters is crucial for accurate structural elucidation.
Chemical Shift (δ)
The chemical shift (δ) is the most fundamental parameter, indicating the electronic environment of the phosphorus nucleus. Chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm.[1][4]
-
Free vs. Coordinated Dppe: Free, uncoordinated dppe ligand resonates at approximately -13 ppm.[5] Upon coordination to a metal center, the phosphorus lone pair electrons are donated to the metal, causing a significant downfield shift (to a more positive ppm value).
-
Coordination Shift (Δδ): This change in chemical shift upon coordination (Δδ = δcomplex - δligand) is a powerful diagnostic tool.[6] The magnitude of Δδ is influenced by several factors:
-
Nature of the Metal: Different metals and oxidation states induce varying degrees of deshielding on the phosphorus nuclei.
-
Chelate Ring Conformation: The geometry of the five-membered M-P-C-C-P ring affects the P-M-P bond angle and, consequently, the chemical shift.[7]
-
Trans-Influence: The ligand positioned trans to a phosphorus atom can significantly influence its chemical shift.
-
Coupling Constants (J)
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and provides direct evidence of connectivity. In dppe complexes, two types of coupling are particularly important.
-
Homonuclear Coupling (²JP-P): When the two phosphorus atoms of the dppe ligand are chemically non-equivalent (e.g., in a cis-square planar complex), they will couple to each other, splitting their respective signals into doublets. The magnitude of this two-bond P-P coupling constant (²JP-P) is highly dependent on the geometry and the metal center.[8]
-
Heteronuclear Coupling (¹JM-P): If the metal center has an NMR-active isotope with a spin of ½ (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹⁸³W, ¹⁰⁹Ag), direct one-bond coupling between the metal and phosphorus is observed.[5] The magnitude of ¹JM-P is a direct probe of the strength and s-character of the metal-phosphorus bond.[9] For metals like ¹⁹⁵Pt (33.8% abundance), this coupling results in "satellite peaks" flanking the main signal from the NMR-inactive isotopes.[10][11] The intensity of these satellites relative to the central peak reflects the natural abundance of the NMR-active metal isotope.
Signal Multiplicity and Symmetry
The number of signals and their splitting patterns are dictated by the symmetry of the complex.
-
Symmetric Complexes: If the two phosphorus atoms of the dppe ligand are chemically and magnetically equivalent (e.g., in trans-[M(dppe)₂(X)₂] type complexes), they will appear as a single sharp singlet in the proton-decoupled spectrum.[12]
-
Asymmetric Complexes: If the phosphorus atoms are inequivalent, they will give rise to separate signals, often coupling to each other to form an AX or AB spin system (two doublets).
Structural Elucidation of Dppe Complexes
By analyzing the chemical shifts and coupling constants, one can distinguish between different coordination modes and isomeric forms.
Chelation vs. Bridging
The primary coordination mode for dppe is chelation, forming a stable five-membered ring. However, it can also act as a bridging ligand between two metal centers.
-
Chelating Dppe: Typically characterized by a single signal (if symmetric) or two coupled doublets in a predictable region of the spectrum. The formation of the chelate ring constrains the geometry, leading to characteristic chemical shift ranges.[7]
-
Bridging Dppe: In a bridging mode, the phosphorus atoms are usually in very different chemical environments and may exhibit larger ²JP-P coupling constants. The chemical shifts can vary significantly compared to chelating analogues.
Caption: Distinguishing dppe coordination modes using ³¹P NMR.
Cis vs. Trans Isomerism in Square Planar Complexes
For square planar complexes of the type [M(dppe)(L)₂], ³¹P NMR is definitive for assigning stereochemistry.
-
cis-[M(dppe)(L)₂]: The two phosphorus atoms are inequivalent and trans to different ligands (L). This results in two distinct signals, each split into a doublet by P-P coupling (an AX spin system).
-
trans-[M(dppe)(L)₂]: This geometry is highly unlikely with a chelating dppe ligand due to the strain it would impose. However, in bis-dppe complexes like [M(dppe)₂]²⁺, cis and trans isomers are possible.
-
cis-[M(dppe)₂]²⁺: Contains two pairs of inequivalent phosphorus atoms, often resulting in a complex multiplet pattern.
-
trans-[M(dppe)₂]²⁺: All four phosphorus atoms are chemically equivalent due to symmetry, leading to a single sharp singlet in the spectrum.
-
Experimental Protocols
Obtaining high-quality, reproducible ³¹P NMR data requires careful attention to sample preparation and instrument setup. This is particularly critical for organometallic complexes, which are often air- or moisture-sensitive.[13][14]
Sample Preparation (Air-Sensitive Protocol)
-
Flask Preparation: Flame-dry a Schlenk flask or vial containing your dppe complex (typically 5-20 mg) and a small magnetic stir bar under vacuum. Backfill with an inert atmosphere (Nitrogen or Argon).
-
Solvent Selection: Choose a dry, degassed, deuterated solvent in which the complex is soluble and stable.[14] Common choices include C₆D₆, CD₂Cl₂, CDCl₃, and THF-d₈. Note that chlorinated solvents can sometimes react with reactive organometallic species.[14]
-
Dissolution: Using a gas-tight syringe, transfer 0.5-0.7 mL of the deuterated solvent into the Schlenk flask. Stir until the sample is fully dissolved.
-
NMR Tube Preparation: Place a clean, dry NMR tube inside a larger glass tube fitted with a sidearm and a rubber septum (a "Schlenk NMR adapter").[15] Evacuate and backfill this assembly three times.
-
Sample Transfer: Under a positive flow of inert gas, transfer the solution from the Schlenk flask to the NMR tube using a syringe or cannula.
-
Sealing: Securely cap the NMR tube. For added protection, wrap the cap and top of the tube with Parafilm or PTFE tape. For highly sensitive samples or long-term storage, a flame-sealed NMR tube or a J. Young tube is recommended.[15]
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical starting points and may require optimization based on the specific complex and spectrometer.[5][16]
-
Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve good homogeneity. For ³¹P, which has a wide chemical shift range, shimming is critical for obtaining sharp lines.
-
Probe Tuning: Tune and match the NMR probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz ¹H spectrometer).[16] This step is essential for maximizing sensitivity.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay between scans.[5]
-
Spectral Width (SW): Use a wide spectral width initially (e.g., 200 ppm, from 150 ppm to -50 ppm) to ensure all signals are captured.[5]
-
Acquisition Time (AT): Typically 1-2 seconds.[5]
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration (quantitative analysis), a much longer delay (5 times the longest T₁ relaxation time) and inverse-gated decoupling are necessary to suppress NOE effects.[17]
-
Number of Scans (NS): Varies depending on sample concentration. Start with 64 or 128 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Start the acquisition.
Caption: A standardized workflow for ³¹P NMR analysis.
Data Processing and Interpretation
Once the data is acquired, a systematic approach to processing and interpretation is required.
-
Processing: Apply Fourier transform (FT), phase correction, and baseline correction to the raw data (FID).
-
Referencing: Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. If no external standard is used, referencing can be done relative to the known solvent lock frequency.
-
Analysis:
-
Identify Signals: Note the chemical shift of all phosphorus signals.
-
Measure Coupling Constants: Accurately measure all visible J-couplings (P-P, M-P).
-
Assign Signals: Use the chemical shifts, multiplicities, and coupling constants to assign signals to the specific phosphorus atoms in the proposed structure.
-
Caption: Decision tree for interpreting ³¹P NMR spectra.
Representative Data for Dppe Metal Complexes
The following table provides typical ³¹P NMR data for common dppe complexes, illustrating the influence of the metal and geometry on the spectral parameters.
| Complex | Metal/Oxidation State | Geometry | δ (ppm) | J-Coupling (Hz) |
| Free dppe | - | - | ~ -13 | - |
| [Pd(dppe)Cl₂] | Pd(II) | Square Planar | ~ 46.5 | - |
| [Pt(dppe)Cl₂] | Pt(II) | Square Planar | ~ 44.0 | ¹J(Pt-P) ≈ 2380 |
| cis-[Ru(dppe)₂(NCS)₂] | Ru(II) | Octahedral | ~ 45.1 | - |
| trans-[W(dppe)₂(N₂)₂] | W(0) | Octahedral | ~ 46.3 | ¹J(W-P) ≈ 176 |
| [Rh(dppe)(COD)]BF₄ | Rh(I) | Square Planar | ~ 75.0 | ¹J(Rh-P) ≈ 145 |
Note: Values are approximate and can vary with solvent and other experimental conditions. Data compiled from various sources.[9][12][18]
Conclusion
³¹P NMR spectroscopy is an exceptionally powerful and indispensable tool for the characterization of dppe metal complexes.[5] Its high sensitivity and the direct correlation between spectral parameters and molecular structure allow for unambiguous determination of coordination modes, stereochemistry, and compound purity. By combining the robust experimental protocols and systematic interpretation frameworks detailed in this guide, researchers can confidently elucidate the structures of novel dppe complexes, accelerating progress in catalysis, materials science, and medicinal chemistry.
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- 9. Synthesis and 31P n.m.r. spectroscopy of platinum and palladium complexes containing side-bonded diphenyldiphosphene. The X-ray crystal and molecular structure of [Pd(PhP [[double bond, length half m-dash]] pph){bis(diphenyl-phosphino)ethane}] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: The Role of 1,2-Bis(diphenylphosphino)ethane (DPPE) in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality in Modern Chemistry
Asymmetric synthesis, the selective creation of one enantiomer of a chiral molecule, stands as a cornerstone of modern organic chemistry and drug development. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This necessitates precise control over the three-dimensional arrangement of atoms during a chemical reaction. A key strategy to achieve this control is through the use of chiral catalysts, often composed of a metal center and a chiral ligand. Among the vast arsenal of ligands, phosphine ligands, and particularly bidentate phosphines like 1,2-Bis(diphenylphosphino)ethane (DPPE), have proven to be exceptionally versatile and effective.
This guide provides an in-depth exploration of the role of DPPE in asymmetric synthesis, moving beyond a simple recitation of facts to offer a cohesive understanding of its mechanistic principles, practical applications, and the rationale behind experimental design.
The Ligand: Understanding 1,2-Bis(diphenylphosphino)ethane (DPPE)
DPPE is a chelating diphosphine ligand with the chemical formula (Ph₂PCH₂CH₂)₂. Its structure is characterized by two diphenylphosphino groups linked by an ethylene bridge. While DPPE itself is achiral, its derivatives, where chirality is introduced either on the phosphine atoms or the backbone, are instrumental in asymmetric catalysis. The parent achiral DPPE is also crucial in understanding the fundamental principles of chelation and its impact on catalyst stability and reactivity.
Key Structural Features and Their Implications:
-
Bidentate Nature: The two phosphine groups can coordinate to a single metal center, forming a stable five-membered ring. This "chelate effect" significantly enhances the stability of the metal complex compared to monodentate phosphine ligands.[1][2]
-
Flexible Backbone: The ethylene bridge provides a degree of conformational flexibility, allowing the ligand to adapt to the geometric requirements of different metal centers and transition states.
-
Phosphine Substituents: The phenyl groups on the phosphorus atoms influence the electronic and steric properties of the catalyst. Their electron-withdrawing nature can affect the reactivity of the metal center, while their bulkiness plays a crucial role in creating a chiral environment around the metal.
Mechanistic Underpinnings: How DPPE-type Ligands Induce Asymmetry
The fundamental role of a chiral DPPE derivative in asymmetric synthesis is to create a chiral pocket around the metal center. This chiral environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Several factors contribute to this enantiodiscrimination:
-
Steric Repulsion: The bulky substituents on the chiral ligand create steric hindrance, favoring the approach of the substrate from the less hindered direction.[3]
-
Electronic Interactions: Attractive or repulsive electronic interactions between the ligand, the substrate, and the metal center can further influence the orientation of the substrate in the transition state.
-
Conformational Rigidity/Flexibility: The conformation of the chelate ring, often described by a λ or δ twist, can create a chiral arrangement of the phenyl groups, which in turn dictates the facial selectivity of the reaction.
It's important to clarify a key point from the outset. While 1,2-bis(diphenylphosphino)ethane (DPPE) is a foundational bidentate phosphine ligand, it is achiral and therefore cannot, on its own, induce chirality in a product.[4] Metal complexes with achiral DPPE are widely used in various catalytic reactions where stereocontrol is not a requirement, such as cross-coupling, hydroformylation, and non-asymmetric hydrogenation.[4]
The true power of the DPPE framework in asymmetric synthesis is realized through its chiral derivatives. By introducing chirality to the ligand, chemists can create catalysts that effectively control the stereochemical outcome of a reaction. These chiral modifications can be made in several ways, such as:
-
Introducing chiral centers on the ethylene backbone: This creates a chiral chelate ring upon coordination to a metal.
-
Using atropisomeric biaryl phosphines: In these ligands, bulky substituents prevent free rotation around a biaryl bond, resulting in a stable, chiral conformation. A prime example is (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a "privileged ligand" that has become a cornerstone of asymmetric catalysis.[4]
-
Creating ligands with stereogenic phosphorus atoms.
Throughout this guide, when we refer to the role of "DPPE" in asymmetric synthesis, we are primarily discussing the conceptual framework and the applications of its chiral analogues.
General Catalytic Cycle in Asymmetric Hydrogenation
A common application for chiral diphosphine ligands is in asymmetric hydrogenation. The following diagram illustrates a general catalytic cycle for the hydrogenation of an alkene using a Rhodium(I) complex with a chiral diphosphine ligand (P*P).
Caption: General Catalytic Cycle for Asymmetric Hydrogenation.
Explanation of the Catalytic Cycle:
-
Catalyst Activation: The cycle begins with the active catalyst, a Rhodium(I) complex coordinated to the chiral diphosphine ligand (P*P) and solvent molecules.
-
Oxidative Addition of Hydrogen: Molecular hydrogen adds to the metal center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.[5]
-
Substrate Coordination: The alkene substrate coordinates to the metal center, displacing a solvent molecule. The chiral ligand creates a specific steric and electronic environment that favors the coordination of one face of the alkene over the other.[5]
-
Migratory Insertion: One of the hydride ligands migrates to one of the alkene carbons, forming a new carbon-hydrogen bond and a metal-carbon bond. This is often the rate-determining and enantiodetermining step. The chiral ligand directs the hydride to a specific face of the coordinated alkene, establishing the new stereocenter.[5]
-
Reductive Elimination: The second hydride and the newly formed alkyl group are eliminated from the metal center, forming the chiral alkane product and regenerating the Rh(I) catalyst, which can then begin a new cycle.[5]
Applications in Asymmetric Synthesis: Protocols and Best Practices
Chiral DPPE-type ligands have been successfully employed in a wide range of asymmetric transformations. Below are detailed protocols for some of the most important applications.
Asymmetric Hydrogenation of Prochiral Ketones
Asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[6] Ruthenium complexes bearing chiral diphosphine ligands are particularly effective for this purpose.[7][8]
Reaction: Prochiral Ketone + H₂ --(Ru/Chiral Diphosphine Catalyst)--> Chiral Alcohol
Catalyst System: Ru(II)-chiral diphosphine complexes are often used. These can be pre-formed or generated in situ.[9]
Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone.
Materials:
-
Acetophenone
-
[RuCl₂(chiral diphosphine)]₂ or a suitable precursor like [Ru(COD)Cl₂] and the chiral ligand
-
Isopropanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of argon, add the Ruthenium precursor and the chiral diphosphine ligand to a Schlenk flask.
-
Add anhydrous, degassed isopropanol to dissolve the components.
-
Stir the mixture at room temperature for the time specified in the literature for catalyst formation (this can range from minutes to hours).
-
-
Reaction Setup:
-
To the catalyst solution, add the acetophenone substrate.
-
Seal the Schlenk flask or autoclave.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time (e.g., 2-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Data Summary Table:
| Chiral Ligand | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (R)-BINAP | Acetophenone | 0.1 | 10 | 25 | 12 | >99 | 98 (R) |
| (S,S)-Chiraphos | Acetophenone | 0.5 | 20 | 40 | 16 | 98 | 95 (S) |
| (R,R)-Me-DuPhos | Acetophenone | 0.1 | 5 | 25 | 8 | >99 | 99 (R) |
Expert Insights:
-
Solvent Choice: The choice of solvent can significantly impact both the rate and enantioselectivity of the reaction. Protic solvents like isopropanol are often preferred as they can participate in the catalytic cycle.
-
Purity of Reagents: The catalyst is sensitive to impurities, especially oxygen. Ensure all reagents and solvents are of high purity and properly degassed.
-
Catalyst Activation: Some catalyst systems may require an activation period or the addition of a co-catalyst or base.
Asymmetric C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
While achiral DPPE-ligated palladium complexes are effective in standard Suzuki-Miyaura couplings, chiral derivatives can be used to achieve enantioselective variations, such as in the synthesis of axially chiral biaryls.[10]
Reaction: Aryl Halide + Aryl Boronic Acid --(Pd/Chiral Diphosphine Catalyst, Base)--> Chiral Biaryl
Protocol: Synthesis of an Axially Chiral Biaryl
Materials:
-
Substituted Aryl Halide (e.g., 2-bromo-1-naphthoic acid derivative)
-
Aryl Boronic Acid (e.g., 1-naphthylboronic acid)
-
Pd(OAc)₂ or other Pd(0) or Pd(II) precursor
-
Chiral Diphosphine Ligand (e.g., a chiral BINAP derivative)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup:
-
In a glovebox, add the aryl halide, aryl boronic acid, palladium precursor, chiral diphosphine ligand, and base to a Schlenk tube.
-
Add the degassed solvent.
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Experimental Workflow Diagram:
Caption: Workflow for Asymmetric Suzuki-Miyaura Coupling.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The success of these reactions is not only determined by the yield of the desired product but, more importantly, by the enantiomeric excess.
Key Validation Points:
-
Reproducibility: A well-designed protocol should yield consistent results in terms of both yield and enantioselectivity when repeated under the same conditions.
-
Control Experiments: Running the reaction with an achiral ligand (like DPPE itself) should result in a racemic product (0% ee). This confirms that the chirality of the ligand is indeed responsible for the asymmetric induction.
-
Characterization: The structure of the product must be unambiguously confirmed by standard analytical techniques (NMR, MS), and the enantiomeric purity must be determined using a validated chiral analytical method.
Conclusion
Chiral derivatives of the DPPE framework are indispensable tools in the field of asymmetric synthesis. Their ability to form stable, well-defined chiral environments around a metal center allows for a high degree of control over the stereochemical outcome of a wide range of important chemical transformations. Understanding the mechanistic principles behind this control, coupled with the implementation of robust and validated experimental protocols, is paramount for researchers in academia and industry who are engaged in the synthesis of single-enantiomer compounds. The continued development of novel chiral diphosphine ligands promises to further expand the scope and utility of asymmetric catalysis in the years to come.
References
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YouTube. (2021, April 23). CHEM 622 Asymmetric Hydrogenation 4-23-21. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Maeda, K., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7087. [Link]
-
Genet, J. P., et al. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 36(12), 932-941. [Link]
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de la Fuente, V., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(12), 656. [Link]
-
Naghipour, A., et al. (2016). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands--from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 932-41. [Link]
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Singh, U. K., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 55(5), 653–672. [Link]
-
ResearchGate. (2017). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. [Link]
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Li, C., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Catalysis, 10(15), 8433–8440. [Link]
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Wang, Y., et al. (2023). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters, 25(49), 8829–8834. [Link]
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James, B. R., et al. (1976). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications, (8), 295-296. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry. [Link]
-
Genet, J. P. (2002). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 99(suppl. 4), 11211–11217. [Link]
-
Maeda, K., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]
-
Semba, K., et al. (2015). Bottleable NiCl2(dppe) as a catalyst for the Markovnikov-selective hydroboration of styrenes with bis(pinacolato)diboron. Chemical Communications, 51(43), 9012-9015. [Link]
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The Role of dppe in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide explores the multifaceted applications of 1,2-bis(diphenylphosphino)ethane (dppe), a cornerstone bidentate phosphine ligand, in the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of dppe-catalyzed reactions, providing field-proven insights into experimental design, optimization, and troubleshooting. Detailed, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions, rhodium- and ruthenium-catalyzed hydrogenations, and carbonylations, are presented. This guide is intended to serve as a practical resource for researchers in the pharmaceutical industry, enabling the efficient and robust synthesis of complex molecular architectures.
Introduction: The Significance of dppe in Catalysis
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a chelating ligand that has become indispensable in transition metal catalysis.[1][2] Its prevalence stems from the formation of stable, five-membered ring complexes with various transition metals, a consequence of the entropic advantage of chelation over monodentate ligands.[2] This stability, coupled with the electronic and steric properties of the diphenylphosphino moieties, profoundly influences the reactivity and selectivity of the metallic center.[3]
The ethane backbone of dppe imparts a natural bite angle of approximately 86°, which is crucial in defining the geometry of the catalyst's coordination sphere and, consequently, its catalytic activity.[1] This structural feature plays a significant role in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, while often suppressing undesired side reactions.
In the realm of pharmaceutical synthesis, where the construction of complex, highly functionalized molecules is paramount, dppe-metal complexes have proven to be robust and versatile catalysts for a myriad of bond-forming reactions.[4][5] This guide will provide a detailed exploration of the practical applications of dppe in the synthesis of key pharmaceutical intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4] The dppe ligand is frequently employed in these transformations to stabilize the active Pd(0) species and modulate its catalytic activity.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a bond between an organoboron reagent and an organic halide or triflate, is a cornerstone of pharmaceutical process chemistry.[5] Palladium-dppe complexes are effective catalysts for this reaction, particularly with aryl bromides and iodides.
Caption: Generalized catalytic cycle for a Pd-dppe catalyzed Suzuki-Miyaura coupling.
This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboronic acid using a PdCl₂(dppe) catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(dppe)] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, phenylboronic acid, [PdCl₂(dppe)], and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
The Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. dppe is a valuable ligand for controlling regioselectivity and stabilizing the palladium catalyst, especially at the higher temperatures often required for this reaction.
This protocol outlines the coupling of an aryl bromide with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (0.024 mmol, 2.4 mol%)
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and dppe in the chosen solvent. Stir for 10-15 minutes to allow for complex formation.
-
Add the aryl bromide, styrene, and the base.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.[6]
-
After completion (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine to remove the solvent and salts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide. While the toxicity of organotin reagents is a concern, the Stille reaction is valued for its tolerance of a wide range of functional groups.
Caption: A typical experimental workflow for a dppe-catalyzed Stille coupling reaction.
Hydrogenation Reactions: Selective Reduction in Pharmaceutical Synthesis
Catalytic hydrogenation is a fundamental transformation in the synthesis of pharmaceuticals, enabling the reduction of various functional groups. dppe complexes of rhodium and ruthenium are particularly effective for the hydrogenation of alkenes, ketones, and nitroarenes.
Hydrogenation of Functionalized Nitroarenes
The reduction of nitroarenes to anilines is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). Rhodium-dppe catalysts can achieve this transformation with high chemoselectivity, leaving other reducible functional groups intact.[7][8]
This protocol describes the hydrogenation of a nitroarene to the corresponding aniline using a rhodium-dppe catalyst.
Materials:
-
[Rh(dppe)(COD)]BF₄ (or a similar Rh-dppe precursor) (0.01 mmol, 1 mol%)
-
Functionalized nitroarene (1.0 mmol)
-
Anhydrous, degassed methanol or ethanol (10 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
In a hydrogenation flask, dissolve the nitroarene in the chosen solvent.
-
Add the [Rh(dppe)(COD)]BF₄ catalyst.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be further purified by crystallization or chromatography if necessary.
Asymmetric Hydrogenation of β-Keto Esters
Chiral β-hydroxy esters are valuable building blocks in the synthesis of many pharmaceuticals. While dppe itself is achiral, chiral analogues of dppe, such as those with chiral backbones or phosphorus atoms, are used in asymmetric hydrogenation reactions to produce these intermediates with high enantioselectivity.[9][10] Ruthenium complexes of chiral dppe-type ligands are particularly effective for the asymmetric hydrogenation of β-keto esters.[9]
Carbonylation Reactions: Introducing a Carbonyl Group
Palladium-catalyzed carbonylation reactions are a powerful method for introducing a carbonyl group into a molecule, providing access to esters, amides, and carboxylic acids.[11] dppe-ligated palladium catalysts can facilitate these transformations, which are valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates.[12]
Comparative Data: dppe vs. Other Common Ligands
The choice of ligand is critical for the success of a catalytic reaction. The following table provides a qualitative comparison of dppe with other common bisphosphine ligands.
| Ligand | Bite Angle (approx.) | Flexibility | Common Applications | Key Advantages |
| dppe | 86° | Flexible | Suzuki, Heck, Stille, Hydrogenation | Robust, versatile, forms stable complexes |
| dppp | 91° | More flexible | Similar to dppe, can favor different selectivities | Can offer complementary reactivity to dppe |
| dppf | 99° | Rigid | Suzuki, Buchwald-Hartwig | High activity for challenging couplings |
| BINAP | 93° | Rigid, Chiral | Asymmetric hydrogenation, asymmetric coupling | Excellent for enantioselective synthesis |
Troubleshooting Guide for dppe-Catalyzed Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized to Pd(II) or precipitated as Pd black) | Ensure rigorous exclusion of air and moisture; use freshly degassed solvents; consider using a Pd(II) precatalyst that is reduced in situ.[6] |
| Poor quality reagents | Use high-purity starting materials and reagents; purify solvents and liquid reagents before use. | |
| Suboptimal reaction temperature | Screen a range of temperatures; higher temperatures may be needed for less reactive substrates. | |
| Formation of Side Products (e.g., Homocoupling) | High reaction temperature | Lower the reaction temperature.[6] |
| Low ligand-to-metal ratio | Increase the amount of dppe relative to the palladium source.[6] | |
| Olefin Isomerization (in Heck reactions) | Reversible β-hydride elimination | Add a halide scavenger like silver carbonate (Ag₂CO₃); optimize the base and solvent system.[6] |
Safety and Handling of dppe
1,2-Bis(diphenylphosphino)ethane (CAS No. 1663-45-2) is a white solid that is generally stable in air, but can be slowly oxidized.[1]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
-
Handling: Avoid getting in eyes, on skin, or on clothing. Use in a well-ventilated area.[13]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[13]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[13]
When working with dppe-metal complexes, it is important to consult the safety data sheet (SDS) for the specific complex, as the toxicity and reactivity may be significantly different from those of the free ligand.
Conclusion
1,2-Bis(diphenylphosphino)ethane (dppe) is a remarkably versatile and robust ligand that has found widespread application in the synthesis of pharmaceutical intermediates. Its ability to form stable, catalytically active complexes with a range of transition metals, particularly palladium and rhodium, makes it an invaluable tool for constructing the complex molecular frameworks of modern drugs. By understanding the mechanistic principles behind dppe-catalyzed reactions and adhering to best practices in experimental design and execution, researchers can leverage the power of this ligand to accelerate the drug development process.
References
-
Naghipour, A., et al. (2016). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Takano, H., et al. (2022). Using the force to synthesize (un)symmetric DPPE derivatives. Research Communities. Available at: [Link]
- NIH. (n.d.). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,2-Bis(diphenylphosphino)ethane. Sigma-Aldrich.
- BenchChem. (2025). A comparative study of dppe and BINAP in asymmetric synthesis. BenchChem.
- Reetz, M. T., & Li, X. (2006). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2016). Synthesis and Structure of New Compounds NSAIDs-Like Using a Heterogeneous Recyclable Catalyst.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1,2-Bis(diphenylphosphino)ethane. Fisher Scientific.
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- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- eScholarship.org. (n.d.). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with pote. eScholarship.org.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- PubMed. (2017).
- Strem Chemicals, Inc. (2021). 1,2-Bis(diphenylphosphino)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Bis[1,2-bis(diphenylphosphino)ethane]palladium(0). Thermo Fisher Scientific.
- NROChemistry. (n.d.). Stille Coupling. NROChemistry.
- PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Chemistry Stack Exchange. (2019). Triphenylphosphine (PPh3) vs. 1,2-bis(diphenylphosphino)ethane (dppe) ligand? Chemistry Stack Exchange.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- ResearchGate. (n.d.). Hydrogenation of nitroarenes using defined iron-phosphine catalysts.
- NIH. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
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IRIS . (2015). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. IRIS .
- PubMed Central. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org.
- PubMed. (n.d.). Research strategies for design and development of NSAIDs: clue to balance potency and toxicity of acetanilide compounds. PubMed.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Chem.Commun. (2018). 14-Electron Rh and Ir silylphosphine complexes and their catalytic activity in alkene functionalization with hydrosilanes.
- ResearchGate. (n.d.). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
- PubMed Central. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ChemRxiv. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv.
- Myers Research Group. (n.d.).
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protocol for handling and storing dppe solutions
Application Notes & Protocols:
Comprehensive Guide to the Handling and Storage of 1,2-Bis(diphenylphosphino)ethane (DPPE) Solutions
Abstract
1,2-Bis(diphenylphosphino)ethane (DPPE), also known as dppe, is a ubiquitous bidentate phosphine ligand integral to coordination chemistry and homogeneous catalysis.[1][2][3][4] Its efficacy in stabilizing transition metals makes it a cornerstone in reactions such as cross-coupling, hydrogenation, and carbonylation.[2][4][5] However, the integrity of experimental results hinges on the proper handling of this reagent. While solid DPPE is relatively stable in air, its solutions are susceptible to oxidation, which can compromise catalytic activity and reaction outcomes.[5] This guide provides a detailed, field-proven protocol for the preparation, handling, and storage of DPPE solutions, emphasizing the use of inert atmosphere techniques to ensure reproducibility and safety.
Physicochemical Properties and Safety Data
A thorough understanding of DPPE's properties is fundamental to its safe and effective use. DPPE is a white to off-white crystalline solid at room temperature.[2][3] Its bidentate nature, stemming from two diphenylphosphino groups linked by an ethylene bridge, allows it to form stable five-membered chelate rings with metal centers.[4][5]
Key Properties
The essential physicochemical data for DPPE are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₂₄P₂ | [1][2] |
| Molar Mass | 398.42 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2][3][5] |
| Melting Point | 140-142 °C (284-288 °F) | [1][3][6] |
| Natural Bite Angle | ~86° | [1][4] |
Solubility Profile
DPPE is insoluble in water but soluble in a range of common organic solvents. The choice of solvent is critical and should be based on the requirements of the subsequent reaction.
| Solvent | Solubility | Reference(s) |
| **Dichloromethane (CH₂Cl₂) ** | Soluble | [2][5] |
| Chloroform (CHCl₃) | Soluble | [5] |
| Toluene | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Diethyl Ether (Et₂O) | Soluble | [5] |
| Water | Insoluble | [5] |
Safety and Hazard Information
DPPE must be handled with appropriate care. It is classified as hazardous, and users must familiarize themselves with its safety profile before use.
-
GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Primary Precautionary Statements:
-
P261: Avoid breathing dust.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
-
Causality: The phosphorus atoms in DPPE are susceptible to oxidation, especially when in solution.[5] Atmospheric oxygen can convert the phosphine to a phosphine oxide ((C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂), which is catalytically inactive for most applications.[1] This necessitates the exclusion of air and moisture during handling and storage.
Experimental Workflow and Protocols
Success in using DPPE solutions relies on the meticulous application of inert atmosphere techniques. The following protocols outline the necessary steps from glassware preparation to long-term storage.
Visualization of the Workflow
The diagram below illustrates the critical stages for preparing and handling air-sensitive DPPE solutions to maintain their integrity.
Caption: Workflow for Preparing and Handling DPPE Solutions under Inert Atmosphere.
Protocol 1: Preparation of an Inert Atmosphere
Rationale: Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[8][9] Flushing with an inert gas (Nitrogen or Argon) displaces atmospheric oxygen and water vapor, preventing degradation of the DPPE solution.[10]
Materials:
-
Round-bottom flask or Schlenk flask with a sidearm
-
Magnetic stir bar
-
Rubber septum
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Needles (one long for gas inlet, one short for outlet)
-
Heat gun or drying oven
Procedure:
-
Place a magnetic stir bar into the selected flask.
-
Drying:
-
Assembly and Flushing:
-
Immediately after removing from the oven, cap the flask with a rubber septum and clamp it.
-
Insert a needle connected to the inert gas line through the septum.
-
Insert a second, shorter needle as an outlet to vent the displaced air.[11]
-
Establish a gentle but steady flow of inert gas. You should see bubbles in the downstream mineral oil bubbler.
-
Flush the flask for at least 5-10 minutes to ensure all air is displaced.[10]
-
-
Allow the flask to cool completely to room temperature under the positive pressure of the inert gas. Once cool, remove the outlet needle. The flask is now ready for use.
Protocol 2: Preparation of a DPPE Stock Solution (e.g., 0.1 M in Toluene)
Rationale: Preparing a stock solution under inert conditions is more efficient and safer than weighing small, air-sensitive portions of solid for every reaction. Using degassed solvent is critical to avoid introducing dissolved oxygen.
Materials:
-
DPPE solid (e.g., 3.98 g for 100 mL of 0.1 M solution)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Prepared inert-atmosphere flask (from Protocol 2.2)
-
Gastight syringes and needles or a cannula for solvent transfer[8][9]
Procedure:
-
Weighing DPPE:
-
In a Glovebox (Ideal): Weigh the required amount of solid DPPE directly into the prepared inert-atmosphere flask inside the glovebox. Seal the flask before removing it.
-
On the Bench (Rapidly): If a glovebox is not available, briefly remove the septum from the inert-atmosphere flask while maintaining a strong positive outflow of inert gas. Quickly add the pre-weighed DPPE solid using a powder funnel. Immediately replace the septum. This minimizes air exposure.[12]
-
-
Solvent Transfer:
-
Ensure the solvent has been properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
-
Using a clean, dry, and inert gas-flushed syringe or cannula, transfer the required volume of degassed solvent (e.g., 100 mL) into the flask containing the DPPE solid.[8][13]
-
-
Dissolution:
-
Place the flask on a magnetic stir plate and stir until all the solid has dissolved. The resulting solution should be clear and colorless.
-
A slight warming of the flask may be used to aid dissolution if necessary, but ensure the system remains sealed.
-
Protocol 3: Storage and Withdrawal of DPPE Solutions
Rationale: Proper storage is essential for maintaining the long-term viability of the DPPE solution. Exclusion of light and low temperatures slows potential degradation pathways.
Procedure:
-
Storage Vessel: For long-term storage, a Schlenk flask with a high-vacuum PTFE valve is ideal.[9] If using a septum-sealed flask, ensure the septum is in good condition.
-
Sealing: Wrap the junction between the septum/stopper and the flask neck securely with Parafilm to create a secondary barrier against air ingress.
-
Conditions:
-
Store the sealed flask in a secondary container in a freezer (typically -20 °C).
-
Protect the solution from light by wrapping the flask in aluminum foil.
-
-
Withdrawal:
-
Allow the flask to warm to room temperature before use to prevent atmospheric moisture from condensing and being drawn into the flask.
-
Before withdrawal, pierce the septum with a needle connected to an inert gas source (a balloon filled with N₂/Ar is sufficient) to maintain positive pressure.[10][13]
-
Use a clean, dry, and inert-gas flushed gastight syringe to withdraw the desired volume of solution.
-
To prevent drips of the air-sensitive solution, withdraw a small "buffer" of inert gas (~0.1-0.2 mL) into the syringe after drawing up the liquid.[11][13] This clears the needle of the reagent.
-
Immediately dispense the solution into the reaction vessel, which should also be under an inert atmosphere.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action |
| Solution turns yellow or cloudy upon preparation or storage. | Oxidation of the phosphine ligand. | The solution is likely compromised and should be discarded. Prepare a fresh solution, paying meticulous attention to inert atmosphere techniques and the quality of the degassed solvent. |
| Solid DPPE does not fully dissolve. | Insufficient solvent; incorrect solvent choice; low temperature. | Confirm solubility in the chosen solvent. Gently warm the solution while stirring. If it remains undissolved, add a small amount of additional degassed solvent. |
| Difficulty withdrawing solution with a syringe. | Vacuum created in the flask; blocked needle. | Ensure a positive pressure of inert gas is maintained in the flask during withdrawal. Use a clean, unobstructed needle. |
References
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2014, November 6). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (2007, January 22). Working with Hazardous Chemicals. Retrieved from [Link]
-
Grains Research and Development Corporation. (n.d.). Keep Phosphine Safe. Stored Grain. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol? Retrieved from [Link]
-
Grains Research and Development Corporation (GRDC). (2025, August 14). Keeping grain clean: Smarter phosphine use on farm. Retrieved from [Link]
-
ChemRxiv. (2022, May 16). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the first polymeric Cu(I) dppe (dppe=1,2-bis(diphenylphosphino)ethane) complexes. Retrieved from [Link]
-
Nature Portfolio. (2022, November 21). Using the force to synthesize (un)symmetric DPPE derivatives. Research Communities. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
ResearchGate. (2015, March 12). Which solvent should I use to dissolve polythene? Retrieved from [Link]
-
Grains Research and Development Corporation (GRDC). (n.d.). Phosphine best management practices: Disinfesting stored commodities. Retrieved from [Link]
-
Reddit. (2016, January 7). Any solvent that can dissolve LDPE? r/chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Phosphine residues and physicochemical stability of Hwangtae after fumigation. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of phosphine fumigant on stored products. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing the Oxidation of 1,2-Bis(diphenylphosphino)ethane (dppe) in Solution
Welcome to the technical support guide for handling 1,2-bis(diphenylphosphino)ethane (dppe). This document is designed for researchers, chemists, and drug development professionals who utilize this critical bidentate phosphine ligand in their work. Dppe is a cornerstone of coordination chemistry and catalysis, pivotal in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] However, its trivalent phosphorus centers are susceptible to oxidation, a common yet critical point of failure in many synthetic protocols.
This guide provides a comprehensive overview of the causes of dppe oxidation, troubleshooting strategies for when problems arise, and robust protocols to ensure the integrity of your experiments.
Section 1: The Fundamentals of dppe Oxidation
Understanding the "why" is the first step toward prevention. The phosphorus atoms in dppe possess a lone pair of electrons, making them nucleophilic and susceptible to attack by electrophilic species, most notably atmospheric oxygen.
The oxidation occurs in a stepwise manner, first forming the dppe monoxide (dppeO), and subsequently the dppe dioxide (dppeO₂).[3][4] While solid dppe is generally stable in air for short periods, solutions of dppe are highly prone to oxidation.[5]
Consequences of Oxidation:
-
Loss of Ligand Activity: The oxidized phosphorus atoms can no longer coordinate effectively to metal centers, rendering the ligand inactive for catalysis.
-
Altered Reaction Outcomes: The presence of phosphine oxides can alter the electronic and steric environment of the catalytic center, potentially leading to lower yields, side reactions, or complete reaction failure.
-
Purification Challenges: The resulting phosphine oxides, particularly dppeO, often have similar polarities to the desired products, complicating purification efforts.[2]
Below is a diagram illustrating the oxidative pathway.
Caption: The stepwise oxidation of dppe to its inactive mono- and dioxide forms.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with dppe.
Q1: My reaction mixture containing dppe turned yellow or dark brown. What does this indicate?
A: A distinct color change is a primary visual indicator of ligand oxidation. While pure dppe and its complexes can have characteristic colors, an unexpected or progressive darkening, particularly to yellow or brown, often signals the formation of colored degradation products. This is a strong cue to investigate the integrity of your inert atmosphere and solvent purity.[6]
Q2: How can I definitively confirm that my dppe sample or solution has oxidized?
A: The most reliable method is ³¹P NMR spectroscopy . This technique provides a clear and quantitative view of the phosphorus-containing species in your sample. Each species (dppe, dppeO, dppeO₂) has a distinct chemical shift.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| dppe | ~ -13 ppm | A sharp singlet indicates pure, unoxidized ligand. |
| dppe Monoxide (dppeO) | ~ -15 ppm (P) and ~ +30 ppm (P=O) | Two distinct signals will appear for the different phosphorus environments. |
| dppe Dioxide (dppeO₂) | ~ +30 ppm | A single peak in the phosphine oxide region. |
| Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. |
Q3: I store my dppe solid in its original container on the shelf. Is this sufficient?
A: While solid dppe is significantly more stable than its solutions, it is still best practice to store it under an inert atmosphere, especially for long-term storage or if the container is opened frequently.[5] Transfer the amount you need for immediate use into a separate vial and store the bulk container inside a glovebox or a desiccator that has been backfilled with nitrogen or argon.[7] For ultimate protection, sealing the solid in an ampoule under vacuum or inert gas is a fail-safe method.[7]
Q4: What are the most critical sources of oxygen I need to eliminate in my experiment?
A: Oxygen can be introduced from several sources. All must be rigorously controlled:
-
Atmosphere: The most obvious source. Any air exposure during weighing, transfer, or reaction is detrimental. This necessitates the use of a glovebox or Schlenk line techniques.[7][8]
-
Dissolved Oxygen in Solvents: Solvents, even those labeled "anhydrous," are saturated with atmospheric gases (~20% oxygen). This dissolved oxygen is a primary culprit for oxidation in solution and must be removed.[7]
-
Adsorbed Oxygen: Oxygen and moisture can adsorb onto the surfaces of glassware. Proper drying and purging of all flasks, syringes, and cannulas are essential.[7]
Q5: My solvent is labeled "Anhydrous." Does that mean it's also oxygen-free?
A: No. "Anhydrous" refers to the absence of water, not dissolved gases. You must deoxygenate anhydrous solvents immediately before use. The two most effective methods are:
-
Freeze-Pump-Thaw: The gold standard for rigorously removing all dissolved gases. See Protocol 1 for the detailed procedure.
-
Inert Gas Sparging: Bubbling a stream of dry, oxygen-free nitrogen or argon through the solvent for 30-60 minutes. This is a faster but slightly less effective method than freeze-pump-thaw.
| Solvent Purity Specification | Recommended Level | Source |
| Water Content | < 10 ppm | [9] |
| Dissolved Oxygen | < 1 ppm | [9] |
Q6: I don't have a glovebox. Can I still run air-sensitive reactions with dppe?
A: Yes. Schlenk line techniques were developed specifically for this purpose. A Schlenk line is a dual-manifold system that allows you to alternate between applying a vacuum (to remove air) and an inert gas (to provide a protective atmosphere) to your reaction flask.[7] When combined with proper solvent deoxygenation and transfer techniques (using gas-tight syringes or cannulas), this method provides excellent protection against oxidation. See Protocol 2 for a general workflow.
Caption: A typical workflow for setting up an air-sensitive reaction using a Schlenk line.
Q7: Can I use antioxidants or stabilizers to protect my dppe solution?
A: While antioxidants are used to prevent oxidation in other chemical systems, such as polymers or certain drug formulations, this is not standard practice for dppe in catalytic applications.[10][11] The reason is that an added antioxidant could itself act as a ligand, interfere with the metal catalyst, or complicate the reaction mechanism and purification. The most reliable and accepted strategy in synthetic chemistry is the rigorous physical removal of oxygen from the entire system.
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Solvent Deoxygenation via Freeze-Pump-Thaw
This protocol is the most effective method for removing dissolved gases from solvents.
-
Preparation: Place the solvent in a robust Schlenk flask equipped with a high-vacuum Teflon stopcock. The flask should not be more than half full.
-
Freezing: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pumping: With the solvent still frozen, open the stopcock to the vacuum line. Allow the vacuum to pull for at least 5-10 minutes to remove all gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released; this is normal.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Schlenk Line Reaction Setup
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (>120 °C) for several hours and assembled while hot. Immediately connect the assembly to the Schlenk line.
-
System Purge: Evacuate the entire apparatus using the vacuum manifold. Once a good vacuum is achieved, switch to the inert gas manifold to backfill the system. Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases have been removed.
-
Reagent Addition (Solids): If adding a solid reagent like dppe, temporarily increase the inert gas flow to create a strong positive pressure. Briefly remove a stopper or cap, add the solid quickly, and immediately reseal the flask.
-
Reagent Addition (Liquids): Add deoxygenated solvents and liquid reagents via a gas-tight syringe through a rubber septum or via cannula transfer from another Schlenk flask.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil or mercury bubbler attached to the exhaust of the Schlenk line.
References
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Chemeurope.com. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Feng, Y., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PubMed Central. Retrieved from [Link]
-
Matheson Tri-Gas. (n.d.). Phosphine. Retrieved from [Link]
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Shakeri, E., Hoefler, J. C., & Blümel, J. (2018). Adsorption and oxidation procedure of phosphines, outlined for dppe. ResearchGate. Retrieved from [Link]
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Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. Retrieved from [Link]
-
Stored Grain. (n.d.). FUMIGATING WITH PHOSPHINE, OTHER FUMIGANTS AND CONTROLLED ATMOSPHERES. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid? Retrieved from [Link]
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ResearchGate. (n.d.). Some examples of the reactivity of 6 (the phenyl groups of the dppe ligand have been omitted for clarity). Retrieved from [Link]
-
MDPI. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes. Retrieved from [Link]
-
Duke University. (n.d.). Dissertation Template. Retrieved from [Link]
-
PubMed. (2003). Substitution reactions of [Ru(dppe)(CO)(H2O)3][OTf]2. Retrieved from [Link]
-
Research Communities by Springer Nature. (2022). Using the force to synthesize (un)symmetric DPPE derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]
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PubMed. (2015). Chemical recognition of oxidation-specific epitopes in low-density lipoproteins. Retrieved from [Link]
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PubMed. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Retrieved from [Link]
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OpenOChem Learn. (n.d.). DPPE. Retrieved from [Link]
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MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex. Retrieved from [Link]
-
MDPI. (2023). Processing Stabilization of Polyethylene with Grape Peel Extract. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021). Effect of oxygen species and catalyst structure on the performance of methane activation over Pd–Pt catalysts. Retrieved from [Link]
-
alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). Retrieved from [Link]
-
ResearchGate. (2015). How can I prevent oxidation? Retrieved from [Link]
-
ResearchGate. (2016). How to avoid the oxidation of corrosion products? Retrieved from [Link]
-
MDPI. (2021). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: 1,2-Bis(diphenylphosphino)ethane (dppe)
Welcome to the technical support center for 1,2-Bis(diphenylphosphino)ethane (dppe), a cornerstone bidentate phosphine ligand in coordination chemistry and catalysis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in dppe and provide robust protocols for their removal. Our focus is on providing not just methods, but a deeper understanding of the chemical principles that make these methods effective.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dppe-involved reaction is sluggish or failing. Could impurities in the dppe be the cause?
A1: Absolutely. The purity of dppe is critical for its performance as a ligand. The most common culprit is the presence of phosphine oxides, such as 1,2-bis(diphenylphosphino)ethane monoxide (dppeO) and 1,2-bis(diphenylphosphino)ethane dioxide (dppeO2).[1][4] These oxides are formed by the oxidation of the phosphorus(III) centers to phosphorus(V).
Causality Explained: The catalytic activity of dppe relies on the ability of its phosphorus atoms to donate electron density to a metal center. When the phosphorus is oxidized, this electron-donating ability is significantly diminished, rendering the ligand ineffective at stabilizing the metal catalyst in the desired oxidation state for catalytic turnover.
Q2: How can I identify the presence of phosphine oxide impurities in my dppe?
A2: The most common methods for identifying dppe oxides are Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
-
³¹P NMR Spectroscopy: This is the most direct method. Pure dppe exhibits a sharp singlet at approximately -13 ppm. The presence of dppeO and dppeO2 will result in additional signals at different chemical shifts, typically in the range of +20 to +40 ppm.
-
¹H NMR Spectroscopy: While less definitive than ³¹P NMR, the methylene protons of the ethane backbone in dppe appear as a triplet around 2.1 ppm.[5] Oxidation can cause shifts in the signals of the phenyl protons and the ethane bridge.
-
Melting Point: Pure dppe has a sharp melting point in the range of 140-142 °C.[1][2] The presence of impurities will typically lead to a broader and depressed melting point range.
| Compound | Typical ³¹P NMR Shift (ppm) | Melting Point (°C) |
| dppe | ~ -13 | 140-142[1][2] |
| dppeO | Varies | Varies |
| dppeO2 | Varies | Varies |
Q3: What are the primary sources of these phosphine oxide impurities?
A3: The primary source of phosphine oxide impurities is exposure to air (oxygen).[1] The phosphorus(III) centers in dppe are susceptible to oxidation, a process that can be accelerated by:
-
Improper Storage: Storing dppe in containers that are not airtight or under an inert atmosphere (e.g., nitrogen or argon).
-
Handling in Air: Performing manipulations of dppe in the open air for extended periods.
-
Presence of Oxidizing Agents: Contamination of solvents or reaction mixtures with oxidizing agents, such as peroxides that can form in aged ethers (e.g., THF, diethyl ether).[1]
Purification Protocols: Troubleshooting in Action
If you've identified impurities in your dppe, the following protocols provide detailed, step-by-step instructions for their removal.
Protocol 1: Recrystallization for General Purification
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities.[6][7]
Principle of Operation: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain in the solution.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: Hot 1-propanol has been reported to be an effective solvent for the recrystallization of dppe.[5][10]
-
Dissolution: In a flask equipped with a reflux condenser, add the impure dppe. Add a minimal amount of hot 1-propanol to dissolve the solid completely. The key is to create a saturated solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified dppe crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold 1-propanol to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified dppe under vacuum to remove all traces of the solvent. The purified product should be stored in a vacuum desiccator or under an inert atmosphere.[10]
Diagram of Recrystallization Workflow:
Caption: Workflow for removing phosphine oxide impurities using metal salt precipitation.
References
-
1,2-Bis(diphenylphosphino)ethane - chemeurope.com. (n.d.). Retrieved from [Link]
-
1,2-Bis(diphenylphosphino)ethane [Dppe] - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach - ChemRxiv. (n.d.). Retrieved from [Link]
-
Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes - ResearchGate. (n.d.). Retrieved from [Link]
-
Using the force to synthesize (un)symmetric DPPE derivatives - Research Communities. (2022, November 21). Retrieved from [Link]
-
1,2-Bis(diphenylphosphino)ethane - Wikipedia. (n.d.). Retrieved from [Link]
-
Product Name : Diphenyl Phosphine Oxide Impurity - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). Retrieved from [Link]
-
How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? (2021, August 4). Retrieved from [Link]
-
Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. (n.d.). Retrieved from [Link]
-
Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem. (n.d.). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
- US6011181A - Triphenylphosphine oxide complex process - Google Patents. (n.d.).
-
s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2) | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Purification of rat NLRP1, rat DPP9, and rat NLRP1DPP9 complex from Sf9 Cells for - Protocols.io. (2024, January 8). Retrieved from [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. (2023, February 9). Retrieved from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Diphenylphosphine oxide - Wikipedia. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]
-
Density Functional Analysis of Chemical Impurities in Dielectric Polyethylene - Ramprasad Group. (n.d.). Retrieved from [Link]
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- 3. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 4. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
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- 9. scs.illinois.edu [scs.illinois.edu]
- 10. DPPE|1,2-Bis(diphenylphosphino)ethane Ligand [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions with DPPE Ligands
Welcome to the technical support center for optimizing catalytic reactions involving 1,2-Bis(diphenylphosphino)ethane (DPPE) ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of DPPE in your experiments. Here, we will address common challenges, offer detailed troubleshooting strategies, and answer frequently asked questions to enhance the success and reproducibility of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when using DPPE ligands in your reactions. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in catalytic chemistry. The causes can range from reagent quality to subtle mechanistic hurdles.
Systematic Troubleshooting Approach:
-
Integrity of Reagents and Catalyst:
-
DPPE Ligand Quality: DPPE is susceptible to oxidation to its corresponding phosphine oxide, which can hinder or halt the catalytic cycle.[1] Verify the purity of your DPPE ligand, especially if it's from an older stock. A simple 31P NMR can confirm its integrity.
-
Palladium Precursor: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and has been stored correctly.[2]
-
Substrates and Reagents: The purity of your starting materials, such as aryl halides and boronic acids, is critical. Boronic acids, in particular, can degrade during storage.[3]
-
-
Exclusion of Oxygen and Moisture:
-
Catalyst Formation and Ligand-to-Metal Ratio:
-
For in-situ catalyst generation from a Pd(II) source, ensure that the reduction to the active Pd(0) species is occurring.
-
The stoichiometry between the palladium precursor and the DPPE ligand is crucial. A common starting point is a 1:1 to 1:1.2 ratio of Pd to DPPE. An excess of the ligand can sometimes inhibit the reaction by leading to the formation of less reactive, coordinatively saturated metal centers.
-
-
Reaction Parameters:
-
Solvent: The choice of solvent is critical for the solubility of the catalyst complex and reactants.[5] For Pd/DPPE systems, common solvents include THF, dioxane, toluene, and DMF. If your catalyst or starting materials are not fully dissolved, a change of solvent or the use of a co-solvent may be necessary.
-
Base: The strength and nature of the base can significantly impact the reaction outcome, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][6] If you are using a weak base (e.g., K₂CO₃), a stronger base (e.g., Cs₂CO₃ or a phosphate base) might be required, especially for less reactive substrates.
-
Temperature: Many cross-coupling reactions require heating. If you are running the reaction at room temperature with no success, a gradual increase in temperature is a logical next step.
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
The appearance of undesired byproducts can complicate purification and reduce the yield of your target molecule.
Common Side Products and Their Mitigation:
-
Homocoupling of Boronic Acids (in Suzuki-Miyaura Coupling): This side reaction is often promoted by the presence of oxygen.[3]
-
Solution: Rigorous degassing of solvents and the reaction vessel is paramount. Ensure a continuous positive pressure of an inert gas throughout the reaction.
-
-
Dehalogenation of the Aryl Halide: This results in the formation of an arene byproduct.
-
Possible Cause: This can be due to β-hydride elimination from the palladium intermediate or protonolysis.
-
Solution: The choice of base and solvent can influence this pathway. Screening different bases or using a less polar solvent might be beneficial.
-
-
Formation of Palladium Black: The precipitation of finely divided, inactive palladium metal is a common sign of catalyst decomposition.[7]
-
Causality: The chelating nature of DPPE generally provides good stability to the palladium center. However, under harsh conditions or with certain substrates, the catalyst can still degrade.
-
Solution:
-
Ensure a sufficient ligand-to-metal ratio to maintain a stable complex.
-
Avoid excessively high temperatures.
-
Consider using a pre-formed Pd-DPPE complex to ensure the correct stoichiometry from the start.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical use and theoretical aspects of DPPE ligands.
Q1: Why choose DPPE over other phosphine ligands like PPh₃ or dppf?
A1: The choice of ligand is highly dependent on the specific reaction and substrates.[8] DPPE offers distinct advantages due to its structural and electronic properties:
-
Chelating Effect: As a bidentate ligand, DPPE forms a stable five-membered ring with the metal center.[4] This chelation effect enhances the stability of the catalytic complex compared to monodentate ligands like triphenylphosphine (PPh₃), often leading to higher catalyst turnover numbers.[8]
-
Bite Angle: The natural bite angle of DPPE is approximately 85°. This relatively small bite angle can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[9] For some reactions, this specific geometry is optimal for achieving high efficiency.
-
Comparison with dppf: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another popular bidentate ligand with a larger bite angle (around 99-104°).[10][11] The larger bite angle of dppf can promote reductive elimination.[9] The choice between DPPE and dppf is often determined empirically through reaction screening, as the optimal geometry for the transition state depends on the specific substrates.
| Ligand | Type | Typical Bite Angle (°) | Tolman Cone Angle (°) | Key Features |
| PPh₃ | Monodentate | N/A | 145 | Prone to dissociation, can lead to catalyst decomposition. |
| DPPE | Bidentate | ~85° | 125 | Forms a stable 5-membered chelate ring. |
| dppf | Bidentate | ~99-104° | N/A | Larger bite angle, can facilitate reductive elimination. |
| Xantphos | Bidentate | ~108-112° | N/A | Wide bite angle, often used to promote linear selectivity in hydroformylation.[11] |
Q2: What is the optimal ligand-to-metal ratio when using DPPE?
A2: For palladium-catalyzed reactions, a slight excess of the DPPE ligand relative to the palladium precursor is generally recommended when generating the catalyst in situ. A common starting point is a Pd:DPPE ratio of 1:1 to 1:1.2 . This helps to ensure that all of the palladium is complexed with the bidentate ligand, which stabilizes the active catalyst and prevents the formation of palladium black. However, a large excess of the ligand should be avoided as it can lead to the formation of catalytically less active bis-ligated palladium species.
Q3: How should I handle and store DPPE?
A3: DPPE is a white to off-white solid that is generally stable in air for short periods.[1] However, for long-term storage and to ensure its purity for sensitive catalytic reactions, certain precautions should be taken:
-
Storage: Store DPPE in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[4][12]
-
Handling: While not acutely toxic, it is good laboratory practice to handle DPPE in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[4] Avoid creating dust.[4]
Q4: My reaction mixture turns black. What does this mean and what should I do?
A4: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[7] This signifies catalyst decomposition.
Troubleshooting Steps:
-
Confirm Inert Atmosphere: Ensure your reaction setup is truly free of oxygen.
-
Check Ligand Quality and Ratio: Old or oxidized DPPE will not effectively stabilize the palladium. Ensure you are using a sufficient amount of high-purity ligand.
-
Moderate Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Consider a Pre-formed Catalyst: Using a well-defined Pd-DPPE complex can sometimes provide greater stability and reproducibility.
Experimental Protocols and Workflows
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using a Pd(OAc)₂/DPPE Catalyst System
This protocol provides a general procedure that can be adapted for a range of substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,2-Bis(diphenylphosphino)ethane (DPPE) (0.024 mmol, 2.4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane), ~5 mL
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and DPPE.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Optimizing a DPPE-Catalyzed Reaction
The following diagram illustrates a logical workflow for troubleshooting and optimizing a reaction where the initial yield is low.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- ACS Publications. (n.d.). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- Benchchem. (2025). A Comparative Guide to the Catalytic Activity of Synthesized dppe Complexes.
- ACS Publications. (n.d.). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis.
- ResearchGate. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane.
- Fisher Scientific. (2019). 1,2-Bis(diphenylphosphino)ethane SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane.
- ResearchGate. (2025). PdCl2(SEt2)2 and Pd(OAc)2: Simple and efficient catalyst precursors for the Suzuki cross-coupling reaction.
- ECHEMI. (n.d.). Triphenylphosphine (PPh3) vs. 1,2-bis(diphenylphosphino)ethane (dppe) ligand?.
- Stack Exchange. (2018). How does the bite angle of a ligand affect the efficiency of its catalyst?.
- Controlled Radical Polymerization. (n.d.). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- ResearchGate. (2016). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions.
- RSC Publishing. (2025). Rapid, efficient and green solid-state mechanosynthesis of palladium complexes.
- Books. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
- ResearchGate. (2025). ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- ResearchGate. (2025). Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes.
- NIH. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration.
- ECHEMI. (n.d.). 1,2-Bis(diphenylphosphino)ethane SDS, 1663-45-2 Safety Data Sheets.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- RSC Publishing. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- ACS Publications. (2025). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Conc.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- PubMed. (2013). Interplay of bite angle and cone angle effects.
- ACS Publications. (n.d.). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2).
- Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Benchchem. (2025). Technical Support Center: Optimizing DPPE-Catalyzed Heck Reactions.
- Fluorochem. (n.d.). 1,1'-Bis(Diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
- PubMed. (n.d.). Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Spectrum Chemical. (n.d.). CAS Number 1663-45-2 | 1,2-Bis(diphenylphosphino)ethane.
Sources
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- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Troubleshooting Low Yields in DPPE-Catalyzed Reactions
Welcome to the technical support center for 1,2-Bis(diphenylphosphino)ethane (DPPE)-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in cross-coupling and other palladium-catalyzed transformations employing the DPPE ligand. Here, we synthesize technical accuracy with field-proven insights to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of DPPE in palladium-catalyzed reactions?
A1: DPPE is a bidentate phosphine ligand that plays a crucial role in stabilizing the active Pd(0) catalytic species.[1] Its two phosphorus atoms chelate to the palladium center, forming a stable five-membered ring. This chelation effect enhances the stability of the catalyst complex, preventing its aggregation into inactive palladium black.[1][2] The electronic and steric properties of the DPPE ligand also influence the reactivity and selectivity of the catalytic cycle, impacting the rates of oxidative addition and reductive elimination.[3][4]
Q2: I'm observing a black precipitate in my reaction mixture and the yield is very low. What is happening?
A2: The black precipitate is likely "palladium black," which is finely divided, inactive palladium metal.[1] Its formation signifies catalyst deactivation, a common cause of low yields. This occurs when the active Pd(0) species, if not properly stabilized by the DPPE ligand, aggregates.[1] To prevent this, ensure you are using a sufficient ligand-to-palladium ratio and maintaining a strictly inert atmosphere, as oxygen can promote this decomposition.[1]
Q3: Can the quality of the DPPE ligand affect my reaction outcome?
A3: Absolutely. DPPE is susceptible to oxidation, forming the corresponding phosphine oxides (DPPEO and DPPEO₂).[5][6] These oxidized forms have different electronic and coordination properties and are generally poor ligands for cross-coupling reactions. Using DPPE that has been improperly stored or is of low purity can lead to catalyst deactivation and inconsistent results. It is recommended to use freshly purchased, high-purity DPPE or to purify older batches before use.
Q4: How critical are the choices of solvent and base?
A4: The solvent and base are critical parameters that can profoundly impact reaction yield. The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.[7][8] The choice of base is crucial for the transmetalation step in many cross-coupling reactions and can also affect the rate of side reactions.[9] An inappropriate base can lead to ligand degradation or catalyst inhibition. A screening of different solvents and bases is often necessary to identify the optimal conditions for a specific substrate combination.[9]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Low or non-existent conversion is a frequent problem that can often be traced back to a few key areas. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low conversion in DPPE-catalyzed reactions.
Causality Explained:
-
Reagent Integrity: The foundation of any successful reaction is the quality of its components.
-
DPPE: As mentioned, oxidized DPPE is a poor ligand. A simple ³¹P NMR can confirm the purity of your ligand.
-
Organometallic Reagents: Grignard reagents, organolithiums, and boronic acids can degrade with age or improper handling. It's often beneficial to titrate organometallic reagents or use freshly prepared boronic acids.
-
Aryl Halides: Impurities in the aryl halide can sometimes act as catalyst poisons.
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][9] Ingress of air will lead to rapid catalyst deactivation and the formation of palladium black. Rigorous degassing of solvents and the use of a glovebox or Schlenk techniques are paramount.
-
Catalyst Activation: Many DPPE-catalyzed reactions start with a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppe)). This must be reduced in situ to the active Pd(0) species.[10] If this reduction is incomplete or fails, the catalytic cycle will not initiate. The choice of solvent and additives can influence this activation step.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes promote catalyst decomposition.[1] A temperature screening should be performed to find a balance between a reasonable reaction rate and catalyst stability.
-
Solvent and Base: As detailed in the FAQs, these are critical. A table of commonly used solvents and bases for various DPPE-catalyzed cross-coupling reactions is provided below for guidance.
-
Issue 2: Formation of Significant Byproducts
The presence of undesired products can significantly lower the yield of the target molecule. Here are common side reactions and strategies to mitigate them.
1. Homocoupling of the Organometallic Reagent (e.g., Biaryl Formation from Boronic Acid)
-
Cause: This side reaction is often promoted by the presence of oxygen.[9] It can also be prevalent at higher temperatures and with certain bases.
-
Solutions:
-
Rigorous Degassing: Ensure all reagents and the reaction vessel are free of oxygen.[9]
-
Stoichiometry Control: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the organometallic partner.[9]
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of homocoupling more significantly than the desired cross-coupling.[1][9]
-
Base Selection: The choice of base can have a substantial impact. Weaker bases or anhydrous conditions can sometimes minimize this side reaction.
-
2. Reductive Dehalogenation of the Aryl Halide
-
Cause: The aryl halide is converted to the corresponding arene. This can occur via several pathways, including protonolysis of an organopalladium intermediate.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Choice of Base: Use a non-nucleophilic base. If a hydroxide or alkoxide base is used in a protic solvent, this side reaction can be more prevalent.
-
3. Isomerization of Olefinic Products (in Heck Reactions)
-
Cause: The double bond in the product can migrate to a thermodynamically more stable position.
-
Solutions:
-
Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired reaction and isomerization.[1]
-
Temperature Control: Lower reaction temperatures often disfavor isomerization.
-
Data Presentation: Reaction Parameter Optimization
The following table provides a starting point for optimizing reaction conditions for common DPPE-catalyzed cross-coupling reactions.
| Reaction Type | Common Solvents | Common Bases | Typical Temperature Range (°C) |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 60 - 110 |
| Heck | DMF, DMAc, Acetonitrile, Toluene | Et₃N, K₂CO₃, NaOAc | 80 - 140 |
| Sonogashira | Toluene, THF, DMF, Et₃N | Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃ | Room Temp - 80 |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | 80 - 120 |
Experimental Protocols
Protocol 1: Purification of DPPE by Recrystallization
This protocol is for the purification of commercially available DPPE that may have partially oxidized upon storage.
-
Place the DPPE to be purified in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add hot ethanol or 1-propanol until the DPPE just dissolves.[11]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the white, crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified DPPE under vacuum.
-
Store the purified ligand under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon or nitrogen).
Protocol 2: General Procedure for a DPPE-Catalyzed Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), DPPE (1-5 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Catalytic Cycle and Deactivation Pathway
Caption: Simplified catalytic cycle for a cross-coupling reaction and the catalyst deactivation pathway.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to the Catalytic Activity of Synthesized dppe Complexes.
- ACS Publications. (2020). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). Organometallics.
- ResearchGate. (2025). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions.
- Wikipedia. 1,2-Bis(diphenylphosphino)ethane.
- Research Communities. (2022). Using the force to synthesize (un)
- Fisher Scientific.
- ChemRxiv. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach.
- chemeurope.com. 1,2-Bis(diphenylphosphino)ethane.
- Queen's University. (2016). Synthesis of Ni(dppe)2 and Nickel (I)
- Cambridge Open Engage. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach.
- Benchchem. (2025).
- ResearchGate.
- Common Organic Chemistry. 1,2-Bis(diphenylphosphino)ethane [Dppe].
- Wikipedia. Solvent effects.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PMC - NIH.
- IRIS - UNISA. (2012). Activation and deactivation of neutral palladium(II)
- Journal of the American Chemical Society. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands.
- ResearchGate. (2025). Inhibition of a palladium(II) catalyst upon formation of a di-μ-chloro complex: di-μ-chloro-bis[1,2-bis(diphenylphosphino)ethane-P,P′]dipalladium(II) bis(tetrafluoroborate) bis(deuterochloroform)
- ResearchGate. (2025). Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes.
- YouTube. (2020).
- PMC.
- ACS Publications. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters.
- University of Calgary. Ch 8 : Solvent Effects.
- SciSpace.
- ResearchGate. (2025).
- PubMed Central. Palladium (II)
- PMC - PubMed Central.
- White Rose Research Online.
- DSpace@MIT.
- ACS Publications. Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes.
- Journal of Chemical Education. (1982). Synthesis of 1,2-bis(diphenylphosphino)
- EPFL Graph Search. 1,2-Bis(diphenylphosphino)ethane.
- Benchchem. (2025).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility Issues of DPPE in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,2-Bis(diphenylphosphino)ethane (dppe). Dppe is a cornerstone bidentate phosphine ligand, indispensable in coordination chemistry and homogeneous catalysis for reactions like cross-coupling and hydrogenation.[1][2] Despite its utility, researchers frequently encounter challenges related to its solubility.
This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during the dissolution of dppe in organic solvents. Our goal is to explain the causality behind these phenomena and offer robust, validated solutions.
Section 1: The Fundamentals of DPPE Solubility
Understanding the physicochemical properties of dppe is the first step in troubleshooting. Dppe is a white, crystalline solid with a molecular structure dominated by four phenyl rings.[2][3] This structure dictates its solubility profile, making it generally lipophilic and soluble in a range of organic solvents.[4][5]
Solubility Profile of DPPE
The choice of solvent is critical for any experiment. The following table summarizes the solubility of dppe in common laboratory solvents based on empirical data and established chemical principles.
| Solubility Class | Solvents | Mechanistic Rationale & Expert Commentary |
| High Solubility | Dichloromethane (DCM), Chloroform (CHCl₃), Toluene, Tetrahydrofuran (THF) | These solvents effectively solvate the phenyl groups of dppe. Chlorinated solvents and aromatic solvents like toluene offer favorable non-polar and π-stacking interactions. THF, while polar, acts as a good solvent for many organometallic reagents.[1][6] |
| Moderate Solubility | Acetone, Diethyl Ether (Et₂O) | Dppe dissolves in these solvents, but saturation is reached more quickly than in high-solubility solvents.[6][7] Gentle warming may be required to achieve desired concentrations. Diethyl ether is a good choice for precipitating dppe complexes. |
| Low to Sparingly Soluble | Methanol, Ethanol, Hexanes/Heptanes | Alcohols are generally poor solvents for dppe at room temperature due to their polar, protic nature.[7] Alkanes like hexanes are too non-polar and lack the specific interactions needed to effectively solvate the molecule. These are often used as anti-solvents for recrystallization. |
| Insoluble | Water | As a lipophilic organophosphorus compound, dppe is insoluble in water.[6] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a practical question-and-answer format.
Q1: My dppe is not dissolving in toluene (or another recommended solvent) at room temperature. What are the immediate troubleshooting steps?
This is a common scenario. The dissolution rate can be slow, or other factors may be at play. Follow this validated workflow to diagnose and solve the issue.
Experimental Protocol: Standard Dissolution Workflow
-
Initial Assessment: Ensure you are using a solvent in which dppe is rated as having "High" or "Moderate" solubility (see table above).
-
Increase Surface Area: If you are using large crystals of dppe, gently crush them into a fine powder with a mortar and pestle. This increases the surface area available for solvation.
-
Apply Gentle Heat: Warm the mixture to 40–60 °C with continuous stirring. The solubility of most solids, including dppe, increases significantly with temperature.
-
Utilize Sonication: If heating is undesirable for your specific application, place the flask in an ultrasonic bath. Sonication uses cavitation to break apart solid agglomerates and accelerate dissolution.
-
Verify Material Quality: Check the dppe for any signs of degradation. Pure dppe is a white solid.[2][3] A yellowish tint may indicate the presence of impurities or oxidation products, which can have different solubility characteristics.
Below is a logical diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for dppe dissolution.
Q2: I heated my dppe solution, but it remains cloudy, or a precipitate formed upon standing in air. What is the cause?
This is a classic sign of chemical degradation. While solid dppe is relatively stable, its solutions are susceptible to oxidation by atmospheric oxygen. The phosphorus(III) centers are oxidized to phosphorus(V), forming dppe monoxide (dppeO) and dppe dioxide (dppeO₂).[3][8] These oxides are significantly more polar and less soluble in many common organic solvents, causing the observed cloudiness or precipitation.
Caption: Oxidation pathway of dppe in the presence of air.
Authoritative Recommendation: To prevent oxidation, always handle dppe solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and prepare solutions fresh for the best results, especially in sensitive catalytic applications. If you suspect oxidation, the material should be purified by recrystallization.
Q3: How do I prepare a dppe solution for a reaction that is sensitive to impurities?
For high-purity applications, recrystallization is the most effective method to remove oxides and other contaminants. The key is to select a solvent system where dppe is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Experimental Protocol: Recrystallization of DPPE
-
Solvent Selection: A mixture of ethanol and toluene is often effective. Toluene acts as the "good" solvent, while ethanol is the "poor" or anti-solvent.
-
Dissolution: Place the impure dppe in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, slowly add ethanol dropwise until you observe persistent cloudiness (the saturation point).
-
Crystal Growth: Add a few drops of hot toluene to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified dppe crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Q4: Can I store dppe solutions for later use?
While convenient, storing dppe solutions is generally not recommended due to the risk of oxidation. If storage is unavoidable:
-
Use a Glovebox: Prepare and store the solution in a certified glovebox with low oxygen and moisture levels.
-
Use a Schlenk Flask: Store the solution in a properly sealed Schlenk flask under a positive pressure of an inert gas.
-
Store in the Dark and Cold: Store the sealed flask in a refrigerator or freezer to slow down potential degradation pathways.
However, for optimal and reproducible results in catalysis, the use of freshly prepared solutions is always the most trustworthy protocol.
References
-
1,2-Bis(diphenylphosphino)ethane - chemeurope.com. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane - Wikipedia. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane [Dppe] - Common Organic Chemistry. Available at: [Link]
-
Tertiary Phosphine as Ligand - Dalal Institute. Available at: [Link]
-
Polypropylene - Wikipedia. Available at: [Link]
-
Is there a way to try and dissolve polyethylene? : r/chemistry - Reddit. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane - Grokipedia. Available at: [Link]
-
Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
My PBS buffer won't dissolve : r/Biochemistry - Reddit. Available at: [Link]
-
Effect of ligand and solvent on chloride ion coordination in anti-tumour copper(I) diphosphine complexes: synthesis of [Cu(dppe)(2)]Cl and analogous complexes (dppe = 1,2-bis(diphenylphosphino)ethane) - Kent Academic Repository. Available at: [Link]
-
Metal-phosphine complex - Wikipedia. Available at: [Link]
-
Phosphine Solubilities 281 1. Phosphine; PH3; 2. Organic liquids. [7803-51-2] P. G. T. Fogg, School of Chemistry, Polytechnic of. Available at: [Link]
-
Recrystallization-1.doc.pdf. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
Solvent-Dependent Reversible Ligand Exchange in Nickel Complexes of a Monosulfide Bis(diphenylphosphino)(N-thioether)amine | Request PDF - ResearchGate. Available at: [Link]
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- 7. 1663-45-2 CAS MSDS (1,2-Bis(diphenylphosphino)ethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
Technical Support Center: Managing Air & Moisture Sensitivity of DPPE Reactions
From the Desk of a Senior Application Scientist
Welcome to the technical support center for 1,2-Bis(diphenylphosphino)ethane (DPPE). DPPE is an exceptionally versatile and widely used bidentate phosphine ligand, critical for forming stable transition-metal complexes in a vast array of catalytic processes, including cross-coupling, hydrogenation, and hydroformylation.[1][2] However, its trivalent phosphorus centers are susceptible to oxidation, making the rigorous exclusion of air and moisture a prerequisite for success and reproducibility.
This guide is designed for researchers, chemists, and drug development professionals who utilize DPPE. It moves beyond simple instructions to provide the underlying chemical principles and field-proven troubleshooting strategies necessary to master its use. Here, we will address the most common challenges encountered in the lab, ensuring your reactions are robust, reliable, and successful.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of DPPE Stability
This section addresses the most common foundational questions regarding the handling and storage of DPPE.
Q1: Why is DPPE classified as an air and moisture-sensitive reagent?
A1: The phosphorus atoms in DPPE are in a +3 oxidation state, possessing a lone pair of electrons. This lone pair is readily attacked by atmospheric oxygen, an efficient diradical oxidant. The reaction is an oxidation that converts the trivalent phosphine (P(III)) to a pentavalent phosphine oxide (P(V)).[1][2] This process can happen in one or two steps, first forming the mono-oxide (DPPEO) and then the di-oxide (DPPEO₂).
Moisture sensitivity, while sometimes less pronounced than oxygen sensitivity for tertiary phosphines, can also be a factor, particularly in the presence of other reagents or under conditions that could facilitate hydrolysis, though primary and secondary phosphines are far more susceptible.[3] For DPPE, the primary concern is oxidation.
Q2: What are the tell-tale signs of DPPE degradation in my lab?
A2: Degradation can manifest in several ways:
-
Visually: Pure DPPE is a white crystalline solid.[1] Degraded DPPE may appear off-white, yellow, or clumpy, indicating the presence of oxides.
-
Reaction Failure: The most common sign is a catalytic reaction that fails to initiate, proceeds sluggishly, or gives inconsistent and low yields. This is because the resulting phosphine oxides have drastically different electronic and steric properties and are generally poor ligands for the catalytic cycles where DPPE excels.[4][5]
-
Spectroscopically (³¹P NMR): The most definitive method for assessing purity is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Trivalent phosphines and their corresponding oxides have distinct and well-separated chemical shifts. Pure DPPE will show a sharp singlet. The appearance of new peaks is a clear indicator of oxidation. This technique is invaluable for quality control of a new or old bottle of the ligand.[6]
Q3: What are the best practices for storing solid DPPE?
A3: Proper storage is the first line of defense against degradation.
-
Ideal Method: The most robust method is to store DPPE inside a nitrogen or argon-filled glovebox.[5][7] This provides a continuously purified inert atmosphere, minimizing exposure to both oxygen and moisture to parts-per-million (ppm) levels.
-
Acceptable Alternative: If a glovebox is unavailable, the original manufacturer's container (e.g., a Sure/Seal™ bottle) should be used.[8][9] After each use, the headspace should be flushed with a positive pressure of inert gas (argon is preferred as it's denser than air) before sealing. The container cap should be further sealed with Parafilm or electrical tape for an extra barrier. Store the container in a desiccator cabinet that is itself periodically flushed with inert gas.
Q4: Glovebox vs. Schlenk Line: Which should I use for my DPPE reaction?
A4: Both are excellent tools for handling air-sensitive reagents, and the choice often depends on the specific task, scale, and available resources.[10]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere (<1 ppm O₂, H₂O). Ideal for prolonged or complex manipulations.[7] | Creates an inert atmosphere within individual flasks via vacuum/backfill cycles. Purity depends on technique.[11] |
| Manipulation | Allows direct handling of solids (weighing, transfers) using standard labware.[7] | Involves indirect transfers via septa using syringes and cannulas. Weighing solids requires speed or a "ghetto-glovebox" approach.[12][13] |
| Best For | Weighing solids, preparing stock solutions, setting up multiple reactions, handling extremely sensitive reagents. | Performing single reactions, solvent transfers, distillations, and refluxing under an inert atmosphere. |
| Key Consideration | Higher initial cost and maintenance. | Requires more technical skill for complex transfers but is highly versatile and lower cost. |
Part 2: Troubleshooting Guide - Diagnosing and Solving DPPE Reaction Failures
When a reaction involving DPPE underperforms, systematic troubleshooting is key. The guide below addresses common failure modes.
Problem 1: My palladium-catalyzed cross-coupling reaction has very low or zero yield.
-
Highest Probability Cause: Your DPPE ligand has oxidized, either before the reaction or during setup. Oxidized DPPE will not effectively coordinate to the metal center to form the active catalyst.
-
Diagnostic Steps:
-
Check the Source: Take a small sample of the solid DPPE used for the reaction and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere. Acquire a ³¹P NMR spectrum. The presence of peaks other than the main DPPE signal confirms oxidation.
-
Test Your Setup: Before adding your reagents, assemble your glassware and subject it to several vacuum/inert gas backfill cycles.[7] Leave the sealed system under a positive pressure of inert gas (indicated by a bubbler) for 20-30 minutes. If the bubbler pressure drops, you have a leak that must be fixed.
-
-
Solutions & Preventative Actions:
-
Purify the Ligand: If the ligand is oxidized, it may be possible to recrystallize it under inert conditions, though purchasing a fresh bottle is often more time and cost-effective.
-
Rigorous Solvent Degassing: Use a robust degassing method for your solvents. The Freeze-Pump-Thaw method is the gold standard for removing dissolved oxygen.[14][15] For less sensitive reactions, vigorously bubbling argon or nitrogen through the solvent for 30-60 minutes may suffice.[16]
-
Pre-form the Catalyst: In some cases, pre-forming the Pd-DPPE complex in a separate flask under rigorously inert conditions before adding it to the main reaction mixture can ensure the active catalyst is ready.
-
Problem 2: My reaction works, but the yield is inconsistent from run to run.
-
Highest Probability Cause: You have intermittent, low-level contamination from air or moisture. Reproducibility is a hallmark of good inert atmosphere technique.
-
Diagnostic Steps:
-
Review Your Glassware Prep: Are you consistently oven-drying all glassware (e.g., at 125°C overnight) and allowing it to cool under vacuum or a stream of inert gas?[8][12] Adsorbed water on glass surfaces is a common source of moisture.
-
Check Your Gas Lines: Ensure all tubing is sound and that connections are tight. Check the quality of your inert gas source; an old or contaminated gas cylinder can be a source of problems.
-
Syringe/Cannula Technique: Are you properly pre-flushing syringes with inert gas before drawing up reagents?[8] When transferring via cannula, is there always a positive pressure differential from the source flask to the receiving flask?
-
-
Solutions & Preventative Actions:
-
Standardize Your Procedure: Create a detailed, step-by-step checklist for your inert atmosphere setup and follow it for every reaction.
-
Use a Positive Pressure Bubbler: Always have your reaction flask and inert gas manifold vented through an oil or mercury bubbler. This provides a constant visual confirmation that your system is under positive pressure and prevents air from diffusing back into the system.[8][12]
-
Use High-Quality Septa: Old, punctured septa are a primary source of slow leaks. Use new septa for each reaction and fold them over the joint for a better seal if possible.
-
Part 3: Protocols & Workflows for Success
Adhering to a validated protocol is the best way to ensure reproducible results.
Protocol 1: Standard Procedure for Setting Up a DPPE-Catalyzed Reaction Using a Schlenk Line
This protocol assumes a simple cross-coupling reaction at a 50 mL scale.
-
Glassware Preparation: Place a 50 mL Schlenk flask with a magnetic stir bar, a condenser, and any other required glassware in an oven at >120°C for at least 4 hours, preferably overnight.
-
System Assembly: While still hot, quickly assemble the glassware and connect it to the dual-manifold Schlenk line. Use a light, even coating of high-vacuum grease on all joints.
-
Establish Inert Atmosphere: Immediately evacuate the system using the vacuum pump. Once a good vacuum is established, switch the flask to the inert gas (argon or nitrogen) line to backfill. Repeat this vacuum/backfill cycle at least three times to remove residual air and adsorbed moisture.[7] Leave the flask under a positive pressure of inert gas.
-
Reagent Addition (Solids): In a glovebox, weigh the DPPE ligand and the metal precursor (e.g., Pd(OAc)₂) into the flask. If a glovebox is not available, remove the flask from the line, open it briefly under a strong positive flow of inert gas directed into the neck of the flask, add the solids quickly, and immediately re-seal and purge the flask with another three vacuum/backfill cycles.
-
Solvent Addition: Add your degassed solvent via a gas-tight syringe or a cannula transfer from a solvent storage flask.[12]
-
Liquid Reagent Addition: Add any liquid substrates or reagents via a syringe through the rubber septum on your flask. Remember to pre-flush the syringe with inert gas.
-
Initiate Reaction: Begin stirring and, if required, heat the reaction using an oil bath. Ensure a gentle flow of inert gas through the bubbler is maintained for the duration of the reaction.
Data Presentation: Comparison of Common Solvent Degassing Methods
| Method | Procedure | Pros | Cons | Recommended For |
| Freeze-Pump-Thaw | The solvent is frozen (liq. N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. Repeated 3x.[14] | Most effective method; removes virtually all dissolved gases. | Time-consuming; requires liquid nitrogen and a high-vacuum line. | Highly oxygen-sensitive reactions (e.g., organometallic catalysis, radical reactions). |
| Inert Gas Bubbling | A needle connected to an inert gas line is placed below the solvent surface, and gas is bubbled through for 30-60 min.[16] | Simple, fast, and does not require a vacuum pump. | Less effective than F-P-T; an equilibrium of dissolved gas remains. | Moderately sensitive reactions; pre-sparging before F-P-T. |
| Sonication with Vacuum | The solvent is placed in an ultrasonic bath while under a light vacuum.[17] | Faster than bubbling alone. | Limited effectiveness; mainly suitable for HPLC, not rigorous air-free chemistry. | Not recommended for high-stakes catalytic reactions. |
Part 4: Visualization of Key Processes
Understanding the "what" and "why" is aided by visual representation.
DPPE Oxidation Pathway
The following diagram illustrates the sequential oxidation of DPPE, the primary degradation pathway that must be avoided.
Caption: Standard workflow for preparing glassware using a Schlenk line.
References
-
Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ResearchGate. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
-
How To: Degas Solvents. Department of Chemistry, University of Rochester. [Link]
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Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Degassing solvents. Chemistry Teaching Labs, University of York. [Link]
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Selective synthesis and stabilization of peroxides via phosphine oxides. RSC Publishing. [Link]
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31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. [Link]
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Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. ACS Publications. [Link]
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A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Portfolio. [Link]
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A 31P nmr spectroscopic study of complexation of tin(I1) and lead(1I) by some phosphines. Canadian Journal of Chemistry. [Link]
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P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. MDPI. [Link]
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Phosphorus-Based Catalysis - PMC. PubMed Central. [Link]
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how to deal with an air sensitive solid? : r/chemistry. Reddit. [Link]
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Phosphorus-Based Catalysis | ACS Central Science. ACS Publications. [Link]
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How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. YouTube. [Link]
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Degassing Solvents - YouTube. YouTube. [Link]
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Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. [Link]
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1,2-Bis(dimethylphosphino)ethane - Wikipedia. Wikipedia. [Link]
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Using the force to synthesize (un)symmetric DPPE derivatives. Nature Portfolio. [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
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dPCR assay development | Digital PCR troubleshooting. Qiagen. [Link]
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Technical Support Center: Navigating the Side Reactions of DPPE in Catalytic Cycles
Welcome to the technical support center for 1,2-bis(diphenylphosphino)ethane (DPPE). DPPE is a cornerstone bidentate phosphine ligand in homogeneous catalysis, prized for its ability to form stable chelate complexes with a variety of transition metals, thereby enhancing catalytic activity and selectivity in numerous cross-coupling reactions.[1][2][3] However, under certain catalytic conditions, DPPE can undergo side reactions that lead to catalyst deactivation, formation of byproducts, and reduced reaction yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and resolve common issues related to DPPE instability in your catalytic cycles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of DPPE and its metal complexes.
Q1: My reaction with a DPPE-ligated catalyst is sluggish or has stalled. What are the likely causes related to the ligand?
A1: A sluggish or stalled reaction can stem from several ligand-related issues. The primary culprits are often:
-
Oxidation of DPPE: The phosphorus(III) centers in DPPE are susceptible to oxidation to form the corresponding phosphine oxides (DPPE monoxide and dioxide).[4][5] These oxidized species are generally poor ligands and can lead to catalyst deactivation.
-
P-C Bond Cleavage: Under harsh reaction conditions, particularly at elevated temperatures, cleavage of the phosphorus-carbon bonds within the DPPE ligand can occur.[6] This irreversible degradation pathway destroys the ligand and deactivates the catalyst.
-
Ligand Redistribution: In some systems, a redistribution of ligands around the metal center can occur, leading to the formation of catalytically inactive or less active species.[6]
Q2: I observe the formation of palladium black in my Pd-DPPE catalyzed reaction. What is the role of the ligand in this?
A2: The formation of palladium black, which is finely divided, catalytically inactive palladium(0) metal, is a common mode of catalyst deactivation.[7] While DPPE is a stabilizing ligand, its degradation can contribute to this issue. If the DPPE ligand is oxidized or undergoes P-C bond cleavage, it can no longer effectively stabilize the Pd(0) intermediate in the catalytic cycle. This leads to the aggregation of Pd(0) species and their precipitation as palladium black.[7]
Q3: How can I minimize the oxidation of DPPE during my reaction setup?
A3: DPPE, especially in solution, is susceptible to air oxidation.[2] To minimize oxidation, it is crucial to employ rigorous air-free techniques. This includes:
-
Inert Atmosphere: Always handle solid DPPE and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use properly degassed solvents for your reactions. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.
-
Proper Storage: Store DPPE in a tightly sealed container under an inert atmosphere, away from light and heat.
Q4: Are there any specific solvent effects I should be aware of when using DPPE?
A4: The choice of solvent can influence the stability of the DPPE ligand and the catalytic complex.[8] Polar solvents can sometimes stabilize charged intermediates in the catalytic cycle, but they may also promote certain degradation pathways.[8][9] For instance, the presence of water or other protic impurities can facilitate the hydrolysis of P-C bonds under certain conditions. It is always recommended to use high-purity, anhydrous solvents.[10]
Part 2: Troubleshooting Guides for DPPE Side Reactions
This section provides detailed troubleshooting for specific side reactions of DPPE.
Troubleshooting Guide 1: Phosphine Oxide Formation
Symptoms:
-
Reduced catalytic activity or complete reaction failure.
-
Presence of new peaks in the ³¹P NMR spectrum of the reaction mixture, typically in the range of +20 to +40 ppm, corresponding to phosphine oxides.
-
Difficulty in product purification due to the presence of polar phosphine oxide byproducts.[11]
Potential Causes:
-
Presence of Oxidants: The most common cause is the presence of oxygen from air. Other potential oxidants include peroxides, which can sometimes be present in aged solvents like THF or ethers.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of oxidation.
-
Certain Reagents: Some reagents in the reaction mixture may have oxidizing properties.
Solutions & Preventative Measures:
| Solution/Measure | Detailed Protocol |
| Rigorous Air-Free Technique | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk lines or a glovebox for all manipulations of the catalyst and ligand. |
| Solvent Purification | Use freshly distilled and degassed anhydrous solvents. Test for peroxides in ethereal solvents and purify if necessary. |
| Reaction Temperature Control | Optimize the reaction temperature to the lowest effective level to minimize thermal decomposition and oxidation. |
| In-situ Catalyst Formation | Consider forming the active catalyst in situ from a stable precursor and DPPE under inert conditions just before adding the substrates. |
Experimental Protocol: Monitoring DPPE Oxidation by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching (Optional): If the reaction is ongoing, you may want to quench the aliquot by adding it to a small amount of a cold, deuterated solvent.
-
NMR Analysis: Transfer the sample to an NMR tube, and acquire a ³¹P NMR spectrum.
-
Data Interpretation: Compare the spectrum to that of pure DPPE (typically around -12 ppm). The appearance of new signals in the region of +20 to +40 ppm is indicative of phosphine oxide formation.
Troubleshooting Guide 2: P-C Bond Cleavage
Symptoms:
-
Irreversible catalyst deactivation.
-
Formation of complex mixtures of byproducts, often containing phenyl groups transferred to substrates or other reaction components.
-
In some cases, the formation of phosphide-bridged bimetallic complexes can be observed by crystallographic analysis of catalyst decomposition products.[12]
Potential Causes:
-
High Temperatures: P-C bond cleavage is often promoted by high thermal energy.[6]
-
Steric Strain: Highly sterically demanding substrates or metal centers can induce strain on the DPPE ligand, weakening the P-C bonds.
-
Reductive or Oxidative Conditions: Extreme redox conditions during the catalytic cycle can lead to P-C bond scission.
Solutions & Preventative Measures:
| Solution/Measure | Detailed Protocol |
| Lower Reaction Temperature | Systematically screen lower reaction temperatures to find a balance between reaction rate and catalyst stability. |
| Ligand Modification | If P-C bond cleavage is a persistent issue, consider using a more robust ligand with different electronic or steric properties. |
| Reaction Time Optimization | Avoid unnecessarily long reaction times, which can increase the likelihood of ligand degradation. Monitor the reaction progress and work up as soon as it is complete. |
Workflow for Diagnosing P-C Bond Cleavage
Caption: Troubleshooting workflow for P-C bond cleavage.
Troubleshooting Guide 3: Ligand Redistribution
Symptoms:
-
A change in the color of the reaction mixture that is associated with the formation of a new, inactive complex.[6]
-
The formation of homoleptic complexes, such as [M(dppe)2], which may be catalytically inactive for the desired transformation.[6]
-
Inconsistent catalytic activity between batches.
Potential Causes:
-
Stoichiometry of Ligand to Metal: An incorrect ratio of ligand to metal can favor the formation of inactive species.
-
Solvent Effects: The coordinating ability of the solvent can influence ligand exchange equilibria.
-
Presence of Other Coordinating Species: Substrates, products, or additives that can coordinate to the metal center may promote ligand redistribution.
Solutions & Preventative Measures:
| Solution/Measure | Detailed Protocol |
| Optimize Ligand-to-Metal Ratio | Carefully screen the ligand-to-metal ratio to find the optimal conditions for catalytic activity. |
| Use of Pre-formed Catalysts | Employing a well-defined, pre-formed catalyst complex can sometimes prevent issues with ligand redistribution that occur during in-situ catalyst formation. |
| Solvent Screening | Investigate the effect of different solvents on the catalytic reaction to identify a medium that disfavors the formation of inactive species. |
Part 3: Analytical Methods for Detecting DPPE Degradation
A multi-analytical approach is often necessary to fully characterize the degradation of DPPE in a catalytic system.[13]
| Analytical Technique | Information Provided |
| ³¹P NMR Spectroscopy | The most direct method for observing phosphorus-containing species. It can distinguish between free DPPE, coordinated DPPE, and various degradation products like phosphine oxides. |
| LC-MS / GC-MS | These techniques are invaluable for identifying and quantifying organic byproducts resulting from ligand degradation, such as those formed from P-C bond cleavage.[14][15] |
| FTIR Spectroscopy | Can be used to monitor the appearance of P=O stretching bands (around 1180 cm⁻¹) indicative of phosphine oxide formation.[14] |
| X-ray Crystallography | Can provide definitive structural information on catalyst decomposition products, offering insights into the degradation mechanism. |
Catalytic Cycle and Potential DPPE Degradation Pathways
Caption: Generalized catalytic cycle with potential DPPE degradation points.
References
-
Garrou, P. E. (1985). Transition-Metal-Mediated Phosphorus-Carbon Bond Cleavage and Its Relevance to Homogeneous Catalyst Deactivation. Chemical Reviews, 85(3), 171–185. [Link]
-
Samuel, J. et al. (2021). Reliable and Sophisticated Techniques to Evaluate LDPE Degraded Compounds by Streptomyces werraensis SDJM. Journal of Polymers and the Environment, 29, 2358–2373. [Link]
-
Kim, H. J. et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 725-734. [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
ChemEurope. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]
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MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 769. [Link]
-
Common Organic Chemistry. (n.d.). DPPE [1,2-Bis(diphenylphosphino)ethane]. Retrieved from [Link]
-
ACS Publications. (2007). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 72(16), 6003–6007. [Link]
-
ResearchGate. (2018). C–P vs C–H Bond Cleavage of Triphenylphosphine at Platinum(0): Mechanism of Formation, Reactivity, Redox Chemistry, and NMR Chemical Shift Calculations of a μ-Phosphanido Diplatinum(II) Platform. [Link]
-
IJEAB. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Environment, Agriculture and Biotechnology, 7(4). [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
PubMed. (2006). Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis. Carbohydrate Research, 341(10), 1698-1701. [Link]
-
PubMed. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Journal of Biotechnology, 97(2), 155-163. [Link]
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Technical Support Center: Improving Selectivity in DPPE-Mediated Transformations
Introduction
Welcome to the technical support center for 1,2-bis(diphenylphosphino)ethane (DPPE)-mediated transformations. As a robust, versatile, and commercially available bidentate phosphine ligand, DPPE is a cornerstone in the toolbox of synthetic chemists, particularly for transition metal catalysis.[1][2] Its ability to form stable chelate complexes with metals like palladium and nickel is fundamental to its widespread use in critical bond-forming reactions.[3][4]
However, achieving high selectivity (chemo-, regio-, and stereoselectivity) can be a significant challenge. Undesired side products, isomeric mixtures, and poor enantiomeric control can compromise yield, purity, and the overall efficiency of a synthetic route. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose issues and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs) about DPPE
This section addresses foundational concepts to ensure a solid understanding of the ligand's properties before diving into complex troubleshooting.
Q1: What is DPPE and why is it so widely used in catalysis?
A: DPPE, or 1,2-bis(diphenylphosphino)ethane, is a chelating diphosphine ligand. Its two phosphorus atoms are connected by a flexible two-carbon (ethylene) backbone.[4] Its popularity stems from several key features:
-
Chelation: It binds to a metal center through both phosphorus atoms, forming a stable five-membered ring. This "chelate effect" is entropically favored over the coordination of two separate monodentate phosphine ligands, leading to more stable and well-defined catalytic species.[1][5]
-
Stability & Versatility: DPPE complexes, particularly with palladium and nickel, show significant catalytic activity in a broad range of C-C and C-heteroatom bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[3][6][7][8]
-
Commercial Availability: It is a relatively inexpensive and readily available reagent, making it a practical choice for both academic research and industrial applications.[6][7][8]
Q2: What are the defining structural and electronic properties of DPPE?
A: The reactivity and selectivity of a DPPE-metal complex are directly governed by its structural and electronic characteristics.
-
Bite Angle: DPPE has a natural bite angle of approximately 86°.[9] This angle, defined as the P-Metal-P bond angle, imposes a specific geometry on the metal's coordination sphere, which in turn influences the rates of oxidative addition and reductive elimination—key steps that often determine selectivity.
-
Flexibility: The ethylene backbone provides significant conformational flexibility compared to ligands with rigid backbones like 1,2-bis(diphenylphosphino)benzene (dppbz).[4] This flexibility can be advantageous in some catalytic cycles but may be detrimental where a rigid pre-organization of the catalyst is required for high selectivity.
-
Electronic Nature: The ethylene linker makes DPPE a relatively electron-donating ligand compared to ligands with aromatic backbones.[4] This property enhances the electron density at the metal center, which can influence its reactivity, for instance, by promoting the oxidative addition step in cross-coupling reactions.
Table 1: Comparative Properties of DPPE and Other Common Diphosphine Ligands
| Ligand | Backbone | Typical Bite Angle | Key Feature | Common Application Focus |
| DPPE | Flexible Ethylene | ~86° | General-purpose, stable chelation | Broad cross-coupling, hydrogenations[3][5] |
| DPPF | Rigid Ferrocene | ~99° | Wide bite angle, robust | Suzuki, Buchwald-Hartwig couplings[10][11] |
| BINAP | Chiral Binaphthyl | ~93° | C₂-symmetric, chiral | Asymmetric hydrogenation, asymmetric synthesis[5][12] |
| Xantphos | Rigid Xanthene | ~108° | Very wide bite angle | Buchwald-Hartwig, hydroformylation |
Part 2: Troubleshooting Guide for Poor Selectivity
This section is structured to address specific experimental failures. Each answer explains the underlying chemical principles and provides a logical, step-by-step protocol for optimization.
Issue 1: Poor Regioselectivity in Cross-Coupling Reactions
Q: My reaction involving a substrate with two potential reaction sites (e.g., a dihalogenated heteroarene) is producing a mixture of regioisomers. How can I improve selectivity for the desired product?
A: Poor regioselectivity is one of the most common challenges in cross-coupling chemistry. It typically arises when the electronic and steric differences between the potential reaction sites are subtle. The final product ratio is determined by the relative rates of the regioselectivity-determining step, which is often the initial oxidative addition of the Pd(0)-DPPE complex to the C-X bond.[13] Steric hindrance between the ligand and the substrate can be a powerful tool to control this step.[14]
Caption: A logical workflow for troubleshooting poor regioselectivity.
This protocol outlines a systematic approach to optimize a DPPE-Pd catalyzed Suzuki-Miyaura coupling for regioselectivity.
1. Baseline Experiment:
-
To a dried Schlenk flask under Argon, add the di-halogenated substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), DPPE (2.2 mol%), and base (e.g., K₂CO₃, 2.5 mmol).
-
Add anhydrous solvent (e.g., Toluene, 5 mL).
-
Stir the reaction at a baseline temperature (e.g., 80 °C) for 12 hours.
-
Cool, quench, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the initial regioisomeric ratio (RR).
2. Temperature Modulation:
-
Repeat the baseline experiment at three different temperatures: 60 °C, 40 °C, and room temperature.
-
Rationale: Lowering the temperature can amplify small differences in the activation energies between the two competing reaction pathways, often leading to higher selectivity.[15]
3. Solvent Screening:
-
Set up parallel reactions at the most promising temperature from Step 2. Use a range of solvents with varying polarities and coordinating abilities.
-
Solvent Sets:
- Apolar: Toluene, Dioxane
- Polar Aprotic: THF, DMF
- Polar Protic: Isopropanol (if substrate/reagents are stable)
-
Rationale: The solvent can influence the geometry and solvation of the catalytic complex and transition states, thereby altering the steric environment and impacting selectivity.[16][17][18]
4. Base and Additive Screening:
-
Using the best solvent/temperature combination, screen different bases.
-
Base Sets:
- Inorganic Carbonates: K₂CO₃, Cs₂CO₃
- Phosphates: K₃PO₄
- Organic: Et₃N, DBU
-
Rationale: The base and its counter-ion can play a crucial role, especially if transmetalation is involved in the selectivity-determining step.[19] Some additives can also stabilize specific catalyst intermediates.
Issue 2: Low Chemoselectivity and Unwanted Side Reactions
Q: My reaction mixture contains a significant amount of a byproduct resulting from a reaction at a secondary functional group on my starting material. How can I make the DPPE catalyst more selective for the target site?
A: Chemoselectivity issues arise when the catalyst is not discriminating effectively between two or more different reactive functional groups. The electronic properties of the DPPE ligand make the metal center electron-rich, which generally favors oxidative addition at more electrophilic centers (e.g., C-I over C-Br, or C-OTf over C-Cl). However, kinetics and thermodynamics can be manipulated to favor the desired transformation.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lowest activation energy. At higher temperatures, thermodynamic control may prevail, favoring the formation of the most stable product.
-
Catalyst Activity Modulation: The reactivity of the catalyst can be "toned down" to prevent reactions at less reactive sites. This can be achieved by adjusting temperature, solvent, or the metal-to-ligand ratio.
| Observation | Potential Cause | Recommended Action | Underlying Principle |
| Reaction at a more reactive C-X bond instead of the desired less reactive C-X bond. | Reaction is under kinetic control. | Increase reaction temperature and time. | Shift reaction towards thermodynamic control to allow the less reactive bond to participate. |
| Side reactions like β-hydride elimination or phosphine oxidation. | High temperature, presence of oxygen, or unfavorable geometry. | Lower the temperature; ensure rigorous inert atmosphere; screen solvents. | Minimize thermal decomposition pathways and catalyst deactivation.[9][20][21] |
| Homocoupling of the coupling partner. | Transmetalation is slow relative to competing pathways. | Change the base or solvent to accelerate transmetalation; use a silver additive to suppress homocoupling.[22] | Optimize the relative rates of the key steps in the catalytic cycle. |
Issue 3: Failure to Achieve Enantioselectivity
Q: I am trying to perform an asymmetric transformation on a prochiral substrate using a Pd-DPPE catalyst, but the product is racemic. How can I induce stereoselectivity?
A: This is a critical and common point of confusion. Standard DPPE is an achiral ligand. It lacks the necessary C₂-symmetry or chiral environment to differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a kinetic resolution. Therefore, a catalyst derived from DPPE will not induce enantioselectivity, and a racemic product is the expected outcome.[5]
To achieve high enantioselectivity, you must replace DPPE with a chiral diphosphine ligand. These ligands create a rigid, well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the preferential formation of one enantiomer.[5]
Caption: Decision tree for selecting between achiral and chiral ligands.[5]
-
Incorrect Approach (DPPE): A reaction of a prochiral olefin with H₂ using a [Rh(DPPE)]⁺ catalyst will yield a racemic alkane.
-
Correct Approach (Chiral Ligand): A reaction of the same olefin with H₂ using a [Rh((R)-BINAP)]⁺ catalyst will yield the corresponding alkane with high enantiomeric excess (e.e.).[5] The rigid, C₂-symmetric structure of BINAP is essential for this stereochemical control.[5][23]
Part 3: Understanding the Catalytic Cycle
Optimizing selectivity requires an understanding of the fundamental steps of the catalytic process. For a typical palladium-catalyzed cross-coupling reaction, the cycle involves three main stages.
Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.[24][25]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of a substrate. This is often the rate-limiting and selectivity-determining step.
-
Transmetalation: A second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst. The steric bulk imposed by the DPPE ligand can influence the rate of this step.[24]
By systematically adjusting reaction parameters like temperature, solvent, and additives, you can influence the relative rates of these steps for different substrates or at different positions within a molecule, thereby steering the reaction toward the desired selective outcome.
References
-
Clevenger, A. L., & Gembicky, M., et al. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. [Link]
-
Clevenger, A. L., & Gembicky, M., et al. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. ResearchGate. [Link]
-
Clevenger, A. L., & Gembicky, M., et al. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. PubMed. [Link]
-
Wassenaar, J., & Reek, J. N. H. (2011). Hybrid bidentate phosphorus ligands in asymmetric catalysis. RSC Blogs. [Link]
-
Clevenger, A. L., & Gembicky, M., et al. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. ACS Publications. [Link]
-
Ito, H., & Kubota, K. (2022). Using the force to synthesize (un)symmetric DPPE derivatives. Nature Research Communities. [Link]
-
Wang, Y., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PubMed Central. [Link]
-
Various Authors. (n.d.). 1,2-Bis(diphenylphosphino)ethane. chemeurope.com. [Link]
-
Wikipedia contributors. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Wikipedia. [Link]
-
ResearchGate Publication. (2025). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Kovacs, L., & Koshlap, K. M. (2006). Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis. PubMed. [Link]
-
ResearchGate Publication. (2015). Chemo-, regio-, and stereoselective catalyst-free addition of diphenylphosphine oxide to acetylenic amino ketones. ResearchGate. [Link]
-
Hong, X., et al. (2020). Reactivity and Selectivity Controlling Factors in the Pd/Dialkylbiarylphosphine-Catalyzed C-C Cleavage/Cross-Coupling of an N-Fused Bicyclo α-Hydroxy-β-Lactam. PubMed. [Link]
-
Jorge, L. C., et al. (2025). Solvent Effects in the Thermal Decomposition Reactions of Cyclic Benzaldehide Diperoxide. ResearchGate. [Link]
-
ResearchGate Publication. (2025). Mechanistic Studies on the Formation of Linear Polyethylene Chain Catalyzed by Palladium Phosphine-Sulfonate Complexes. ResearchGate. [Link]
-
Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]
-
Liu, T., et al. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation. ACS Publications. [Link]
-
Common Organic Chemistry. (n.d.). 1,2-Bis(diphenylphosphino)ethane [Dppe]. commonorganicchemistry.com. [Link]
-
Mondal, P., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature. [Link]
-
ResearchGate Publication. (2022). Comprehensive Study of the Reactions Between Chelating Phosphines and Ni(cod)2. ResearchGate. [Link]
-
Li, Y., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed Central. [Link]
-
Trofimov, B. A. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. [Link]
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Turnbull, A. P. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. PubMed Central. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
-
Zhao, J., et al. (2011). Controlling site selectivity in Pd-catalyzed oxidative cross-coupling reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate Publication. (2025). Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocenes. ResearchGate. [Link]
-
Mondal, T., et al. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. PubMed Central. [Link]
-
Brummond, K. M., & Kent, J. L. (2000). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions. University of Windsor. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]
-
ResearchGate Publication. (2015). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Butyric acid. Wikipedia. [Link]
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ResearchGate Publication. (2019). Solvent effects in hydrodeoxygenation of furfural-acetone ALDOL condensation products over Pt/TiO2 catalyst. ResearchGate. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. Reactivity and Selectivity Controlling Factors in the Pd/Dialkylbiarylphosphine-Catalyzed C-C Cleavage/Cross-Coupling of an N-Fused Bicyclo α-Hydroxy-β-Lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. youtube.com [youtube.com]
Technical Support Center: Stability of DPPE-Based Catalysts Under Thermal Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving catalysts bearing the 1,2-bis(diphenylphosphino)ethane (dppe) ligand. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-proven insights to help you navigate the challenges of catalyst stability, particularly concerning the effects of temperature.
This document is structured to address the specific issues you may encounter during your experiments. We will explore the causality behind catalyst deactivation at elevated temperatures and provide self-validating protocols to diagnose and mitigate these issues.
Part 1: Troubleshooting Guide - Question & Answer Format
This section addresses specific problems you might observe in your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: "My reaction mixture turned black and my yield has dropped significantly after I increased the temperature. What is happening to my dppe catalyst?"
Answer:
The observation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition. This phenomenon occurs when the active Pd(0) species in your catalytic cycle loses its stabilizing dppe ligand, causing the "naked" palladium atoms to agglomerate into inactive metallic nanoparticles. High temperatures accelerate this process by promoting ligand dissociation.
Underlying Causality:
The dppe ligand coordinates to the palladium center, creating a sterically and electronically stable complex that facilitates the catalytic cycle. However, at elevated temperatures, the equilibrium between the ligated palladium species and the dissociated ligand and metal can shift. Once a dppe ligand dissociates, the resulting unsaturated palladium species is highly prone to aggregation, leading to the formation of catalytically inactive palladium black.
Troubleshooting Protocol:
-
Confirm Catalyst Decomposition:
-
Visually inspect the reaction for a black, insoluble precipitate.
-
If possible, carefully take an aliquot of the reaction mixture (under inert atmosphere), dilute it with a degassed solvent, and check for precipitated particles.
-
-
Optimize Reaction Temperature:
-
Your primary action should be to lower the reaction temperature. Many cross-coupling reactions, such as Suzuki-Miyaura, can proceed efficiently at temperatures well below the decomposition threshold of the catalyst. For instance, high conversions have been obtained at temperatures as low as 80°C for some Suzuki reactions using dppe-palladium complexes.
-
Conduct a temperature screen, starting from a lower temperature (e.g., 60-70°C) and gradually increasing it in 10°C increments to find the optimal balance between reaction rate and catalyst stability.
-
-
Ensure a Strictly Inert Atmosphere:
-
The presence of oxygen can exacerbate catalyst decomposition, especially at higher temperatures.
-
Ensure your solvents are thoroughly degassed and that the reaction is performed under a robust inert atmosphere (Argon or Nitrogen). Subsurface sparging with an inert gas for an extended period before adding the catalyst can be particularly effective.
-
Workflow for Diagnosing Palladium Black Formation:
Caption: Troubleshooting workflow for palladium black formation.
Question 2: "My reaction starts well but then stalls before reaching completion, even at moderate temperatures. Could my dppe ligand be degrading through another pathway?"
Answer:
Yes, besides ligand dissociation leading to palladium black, another common deactivation pathway, especially at elevated temperatures and in the presence of trace oxidants (like air or peroxides in solvents), is the oxidation of the phosphorus atoms in the dppe ligand. The resulting phosphine oxides (dppeO or dppeO₂) are poor ligands for the palladium center, leading to catalyst deactivation.
Underlying Causality:
The phosphorus(III) centers in dppe are susceptible to oxidation to phosphorus(V). This oxidation changes the electronic properties of the ligand, diminishing its ability to stabilize the catalytically active Pd(0) species. The formation of dppe monoxide (one P=O group) or dppe dioxide (two P=O groups) effectively removes the active ligand from the reaction, halting the catalytic cycle.
Diagnostic Protocol: ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for directly observing the state of your dppe ligand. A downfield chemical shift is indicative of oxidation.
| Compound | Typical ³¹P Chemical Shift (ppm) | Oxidation State |
| Free dppe | ~ -13 | P(III) |
| dppe monoxide (dppeO) | ~ -13 (P-Ph₂) and ~ +30 (P(O)Ph₂) | P(III) and P(V) |
| dppe dioxide (dppeO₂) | ~ +30 to +35 | P(V) |
| Pd(dppe)Cl₂ | ~ +10 to +15 | P(III) Complexed |
Note: Chemical shifts are approximate and can vary with solvent and complexation state.
Step-by-Step Guide for ³¹P NMR Analysis:
-
Sample Preparation (Under Inert Atmosphere):
-
Carefully take an aliquot (approx. 0.5 mL) of your reaction mixture.
-
Pass it through a small plug of silica or celite in a Pasteur pipette to remove paramagnetic palladium black, which can broaden NMR signals.
-
Dilute the filtrate with a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
-
Acquisition:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Use an external reference of 85% H₃PO₄.
-
-
Analysis:
-
Look for signals in the characteristic regions for free dppe, complexed dppe, and dppe oxides. The appearance of a signal around +30 ppm is strong evidence of ligand oxidation.
-
Mitigation Strategies:
-
Rigorous Deoxygenation: Use high-purity, degassed solvents and reagents. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.
-
Use of Fresh Solvents: Ethers like THF can form peroxides upon storage. Always use freshly distilled or inhibitor-free solvents from a reliable supplier.
Degradation Pathway Visualization:
Caption: Key temperature-influenced deactivation pathways for dppe catalysts.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general optimal temperature range for reactions using Pd/dppe catalysts?
A1: There is no universal optimal temperature. It is highly dependent on the specific reaction (e.g., Suzuki, Heck, Sonogashira), the substrates, and the solvent. However, a general guideline is to start in the range of 60-100°C . Many dppe-catalyzed reactions proceed efficiently within this range. Exceeding 120°C often increases the risk of thermal decomposition and should be approached with caution. For instance, studies on Pd-dppe complexes in Suzuki couplings have shown high yields at 80°C.
Q2: Can the solvent choice affect the thermal stability of my dppe catalyst?
A2: Absolutely. The solvent plays a critical role in catalyst stability.
-
Coordinating Solvents: Solvents like DMF or NMP can sometimes compete with the dppe ligand for coordination sites on the palladium center, potentially facilitating ligand dissociation at higher temperatures.
-
Solvent Purity: As mentioned, solvents like THF can contain peroxides that lead to ligand oxidation.
-
Boiling Point: High-boiling point solvents (e.g., toluene, dioxane, xylene) allow for higher reaction temperatures, but this also increases the energy available to overcome the activation barrier for decomposition pathways.
Q3: Are there alternatives to dppe that are more thermally stable?
A3: Yes. Ligand design is a key area of research for improving catalyst stability.
-
Bulky Ligands: Sterically bulky phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), can form more robust complexes with palladium that are less prone to dissociation at high temperatures. These ligands have demonstrated high thermal stability.
-
Chelate Effect: While dppe benefits from the chelate effect, ligands with different bite angles or backbone flexibility (e.g., dppf, Xantphos) may offer enhanced stability in certain catalytic systems.
Q4: Does high temperature affect the catalytic cycle itself, beyond just catalyst decomposition?
A4: Yes, temperature has a profound impact on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Reductive Elimination: This is often the rate-limiting and product-forming step. Higher temperatures generally accelerate reductive elimination, which can be beneficial. However, if the temperature is too high, it can favor undesired side reactions or catalyst decomposition over the productive pathway. The electronic properties of the ligand and substrates also play a crucial role in the energetics of this step.
-
Leaching: In cases where the catalyst is intended to be heterogeneous or becomes so via precipitation, higher temperatures can increase the leaching of soluble, active palladium species into the reaction medium.
References
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Hartwig, J. F. (2006). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society. [Link]
-
Semmelhack, M. F. (2006). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ElectronicsAndBooks. 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. [Link]
-
ResearchGate. (2022). Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. [Link]
-
RSC Publishing. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Magritek. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
ResearchGate. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]
-
ACS Publications. (2010). Ligand Electronic Effect on Reductive Elimination of Biphenyl from cis-[Pt(Ph)2(diphosphine)] Complexes Bearing Electron-Poor Diphosphine: Correlation Study between Experimental and Theoretical Results. Organometallics. [Link]
-
Magritek. (2021). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
-
NIH. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. [Link]
Technical Support Center: Purification of Products from dppe-Containing Reaction Mixtures
Welcome to the technical support guide for navigating the purification challenges associated with 1,2-bis(diphenylphosphino)ethane (dppe). As a widely used bidentate phosphine ligand in coordination chemistry and catalysis, dppe is invaluable.[1][2] However, its presence, and more significantly, the formation of its highly polar and often sparingly soluble dioxide byproduct (dppeO₂), can present considerable purification hurdles.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions and a deeper understanding of the principles behind them. We will move from frequently asked questions to detailed troubleshooting protocols, ensuring you have the tools to design a robust purification strategy.
Understanding the Core Challenge: dppe vs. dppeO₂
The primary difficulty in purifying reactions involving dppe arises from its oxidation. Under typical reaction and workup conditions (especially with exposure to air or mild oxidants), dppe is converted to its monoxide and, more commonly, its dioxide, 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂).[3]
The fundamental difference driving purification strategies is polarity:
-
dppe : A relatively non-polar, hydrocarbon-soluble molecule.[1]
-
dppeO₂ : A highly polar, often crystalline solid with low solubility in many common organic solvents.[4]
This significant polarity shift is the key to separating these species from your desired product.
Frequently Asked Questions (FAQs)
Q1: A large amount of white solid crashed out of my reaction mixture during workup. What is it and what should I do?
This is a classic sign of dppeO₂ formation. Due to its high polarity and symmetric structure, dppeO₂ is often poorly soluble in common solvents like diethyl ether, hexane, or ethyl acetate and can precipitate upon concentration of the reaction mixture.
Immediate Action:
-
Isolate by Filtration: If your desired product is soluble in the workup solvent, this precipitation is advantageous. Simply filter the crude mixture to remove the bulk of the dppeO₂. Wash the collected solid with a small amount of the same solvent to recover any trapped product.
-
Assess the Filtrate: Concentrate the filtrate and analyze it (e.g., by TLC, ¹H NMR, or LCMS) to determine the purity of your product and the amount of remaining phosphine oxide. Further purification (detailed in subsequent questions) will likely be necessary.
Q2: How can I remove residual dppeO₂ from my non-polar product using chromatography?
Standard silica gel chromatography is often the method of choice. The high polarity of dppeO₂ causes it to have a very low Rf value, adhering strongly to the silica.
Strategy:
-
Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increasing the polarity.[5] Your non-polar product should elute first, leaving the dppeO₂ adsorbed at the top of the column.
-
Silica Plug Filtration: For a faster, less resource-intensive approach, dissolve your crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane) and pass it through a short plug of silica gel, eluting with a non-polar solvent like pentane or a hexane/ether mixture.[6] The non-polar product will pass through while the dppeO₂ remains on the silica. This may need to be repeated for complete removal.[6]
Q3: My product is polar and co-elutes with dppeO₂ on silica gel. What are my options?
This is a more challenging scenario. Here are several advanced strategies:
-
Switch Stationary Phase: Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica and may resolve your product from the phosphine oxide.[5]
-
Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), the elution order is inverted. Your polar product will elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol), while the greasy, phenyl-rich dppeO₂ will be retained more strongly.[5]
-
Chemical Precipitation: Phosphine oxides can form insoluble complexes with certain metal salts. A highly effective method for triphenylphosphine oxide (TPPO), which is structurally similar, involves precipitation with zinc chloride (ZnCl₂) in polar solvents.[6] This strategy may be adaptable for dppeO₂.
Q4: How do I remove unreacted, non-oxidized dppe from my reaction?
Unreacted dppe is a Lewis base due to the lone pairs on the phosphorus atoms. This property can be exploited for selective removal.
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[7]
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[8][9] Repeat the wash 1-2 times.
-
The dppe will be protonated to form a phosphonium salt, which is soluble in the aqueous layer.[9]
-
Combine the aqueous layers and discard them (after ensuring your product has not been extracted).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[10]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now free of dppe.
Purification Strategy Decision Guide
The optimal purification strategy depends heavily on the properties of your desired product. This decision tree can help guide your choice.
Caption: Decision tree for selecting a dppe/dppeO₂ purification method.
Troubleshooting Guide & Advanced Protocols
| Symptom | Probable Cause | Recommended Solution |
| Streaking/Tailing on TLC/Column | Strong interaction between the polar P=O groups of dppeO₂ and active sites on the silica gel. | 1. Add a Polar Modifier: Add a small amount (0.5-1%) of triethylamine or methanol to your eluent to improve peak shape.[5] 2. Switch to Alumina: Use a neutral alumina column which may exhibit different selectivity.[5] |
| Product is Acid-Sensitive | The desired compound degrades during the acidic wash intended to remove dppe. | 1. Oxidize Remaining dppe: Purposely treat the crude mixture with a mild oxidant (e.g., H₂O₂) to convert all remaining dppe to dppeO₂.[2] 2. Purify via dppeO₂ Removal: Proceed with purification using methods targeted for dppeO₂ removal (filtration, chromatography). |
| Product is a Solid, Insoluble with dppeO₂ | Both the product and the byproduct are precipitating from the solvent. | 1. Selective Dissolution: Find a solvent that selectively dissolves your product but not dppeO₂ (e.g., warm dichloromethane, acetonitrile, or THF). Filter the hot solution to remove dppeO₂. 2. Reverse Approach: Find a solvent that dissolves dppeO₂ but not your product (more difficult, but polar aprotic solvents like DMSO or DMF could be explored cautiously). |
Protocol: Bulk Removal of dppeO₂ by Precipitation/Filtration
This protocol is ideal when dppeO₂ is the primary byproduct and your desired compound has contrasting solubility.
-
Solvent Selection: Concentrate the crude reaction mixture in vacuo.
-
Trituration: Add a solvent in which dppeO₂ has very low solubility, such as diethyl ether or a hexane/ethyl acetate mixture (e.g., 4:1).[6]
-
Stir/Sonicate: Vigorously stir or sonicate the resulting slurry for 10-15 minutes. This breaks up the solid mass and washes out the soluble product.
-
Filtration: Filter the mixture through a Büchner funnel.
-
Wash: Wash the collected white solid (dppeO₂) with a small amount of the cold trituration solvent.
-
Combine & Concentrate: Combine the filtrate and the washings. Concentrate in vacuo to obtain the crude product, now significantly depleted of dppeO₂.
Workflow: General Purification Sequence
This diagram illustrates a comprehensive workflow for tackling a typical dppe-containing reaction mixture.
Sources
- 1. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. amherst.edu [amherst.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Bidentate Phosphine Ligands: Comparing DPPE and Its Contemporaries
For researchers, scientists, and drug development professionals, the judicious selection of a ligand is paramount in harnessing the full potential of transition metal catalysis. Bidentate phosphine ligands, which bind to a metal center through two phosphorus atoms, are a cornerstone of this field.[1][2] Their ability to form stable chelate rings provides a level of control over the catalyst's steric and electronic environment that is often unachievable with monodentate counterparts.[3]
Among these, 1,2-bis(diphenylphosphino)ethane, or dppe, is arguably one of the most fundamental and widely utilized.[4] It is a robust, commercially available, and effective ligand for a multitude of reactions.[5][6] However, the landscape of catalysis is not one-size-fits-all. Optimizing a reaction for yield, selectivity, or substrate scope often necessitates moving beyond this workhorse ligand.
This guide provides an in-depth comparison of dppe with other prominent bidentate phosphine ligands. We will dissect their structural and electronic differences, present comparative experimental data, and offer detailed protocols to explain the causality behind ligand choice, empowering you to make more informed decisions in your catalytic system design.
The Anatomy of a Ligand: Structural and Electronic Properties
The performance of a bidentate phosphine ligand is primarily dictated by the geometry and electronic nature it imparts to the metal center. These characteristics are a direct consequence of the ligand's backbone—the molecular bridge connecting the two phosphorus atoms.[7] Key parameters include the natural bite angle (βn), a measure of the P-M-P angle defined by the ligand's backbone, and the cone angle (θ), which quantifies the ligand's steric bulk.[1]
1,2-Bis(diphenylphosphino)ethane (dppe) features a flexible two-carbon (ethylene) backbone. This allows it to form a highly stable five-membered chelate ring with a relatively constrained natural bite angle of approximately 86°.[4][5][8] This geometry is suitable for many catalytic cycles. However, ligands with different backbones—from longer, more flexible alkyl chains to rigid, bulky aromatic systems—offer a diverse range of bite angles and steric profiles that can dramatically alter catalytic outcomes.[9][10]
Below is a comparison of dppe with several other widely used bidentate phosphine ligands.
Ligand Structure Comparison
Caption: Structures of dppe and other common bidentate phosphine ligands.
Comparative Data on Ligand Properties
The choice of ligand backbone directly impacts the crucial geometric and electronic parameters of the resulting metal complex. The following table summarizes these properties for a selection of common ligands.
| Ligand | Abbreviation | Natural Bite Angle (βn) [°] | Cone Angle (θ) [°] | Backbone Characteristics |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 85 - 86 | 125 | Flexible C2 alkyl chain |
| 1,3-Bis(diphenylphosphino)propane | dppp | 91 | 125 | Flexible C3 alkyl chain |
| 1,4-Bis(diphenylphosphino)butane | dppb | 98 | 127 | Flexible C4 alkyl chain |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 99 | 130 | Rigid ferrocene |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | 93 | 154 | C₂-symmetric, chiral, rigid |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | 108 - 112 | 143 | Rigid, wide-bite-angle |
Data compiled from sources[1][4][11].
As the alkyl chain length increases from dppe to dppb, the natural bite angle widens. Ligands with rigid backbones like dppf and Xantphos enforce specific, often wider, bite angles. This geometric constraint is not a subtle tweak; it is a powerful tool for influencing reaction mechanisms. For example, wider bite angles are known to facilitate the reductive elimination step in many cross-coupling reactions, often leading to higher catalyst turnover.[10]
Performance in Catalysis: A Comparative Analysis
The theoretical advantages of one ligand over another are only meaningful when validated by experimental data. Dppe is a competent ligand for many C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[5][12] However, "competent" is not always optimal.
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While palladium-dppe complexes are effective catalysts, their performance can be surpassed by other ligand systems, depending on the substrates.[12]
| Catalyst / Ligand | Substrates | Yield (%) | Conditions | Reference |
| [Pd(dppe)Cl₂] | 4-iodoanisole + Phenylboronic acid | 95 | K₃PO₄, DMF, 80°C, 2h | [12] |
| [Pd(dppf)Cl₂] | 4-chloroacetophenone + Phenylboronic acid | 98 | K₃PO₄, Dioxane, 100°C, 16h | [12] |
| [Ni(dppe)Cl₂] | 4-chloroanisole + Phenylboronic acid | No Reaction | K₂CO₃, THF, 60°C, 5h | [12] |
Causality: The data shows that while Pd/dppe is highly effective for activated aryl halides (iodides), its nickel counterpart can be ineffective for less reactive ones (chlorides) under certain conditions.[12] Ligands like dppf, with a wider bite angle and unique electronic properties from the ferrocene backbone, often exhibit broader substrate scope and higher activity, particularly for challenging couplings involving aryl chlorides.[12]
The Catalytic Cycle: Where the Ligand Acts
To understand why these differences arise, we must consider the catalytic cycle. The ligand remains coordinated to the metal center throughout the cycle, influencing the kinetics and thermodynamics of each elementary step: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The ligand (L₂) stabilizes the metal center and modulates its reactivity. A bulky ligand with a wide bite angle (like Xantphos) can accelerate the rate-limiting reductive elimination step by increasing steric pressure on the metal center, thereby promoting the formation of the desired C-C bond.[9][10]
Case Study: Rhodium-Catalyzed Hydroformylation
The influence of bite angle is exceptionally clear in hydroformylation. The goal is often to selectively produce the linear aldehyde over the branched isomer. Here, dppe's smaller bite angle leads to poor selectivity.
| Ligand | Linear:Branched Aldehyde Ratio | Reference |
| dppe | 2.1 : 1 | [9] |
| BISBI | 66 : 1 | [9] |
| Xantphos | >98% linear selectivity | [9] |
Causality: In the trigonal bipyramidal intermediate of the rhodium hydride complex, wide bite angle ligands like Xantphos preferentially occupy two equatorial positions.[9] This geometric arrangement sterically favors the formation of the linear aldehyde. In contrast, dppe, with its smaller bite angle, can coordinate in an equatorial-apical fashion, which is less selective and leads to a mixture of products.[9]
Experimental Protocols: From Synthesis to Catalysis
To bridge theory and practice, this section provides validated, step-by-step protocols. The causality behind key choices is explained to foster a deeper understanding.
Workflow for a Typical Cross-Coupling Experiment
Caption: General workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-4-methoxybenzene with Phenylboronic Acid
This protocol demonstrates a typical palladium-catalyzed Suzuki-Miyaura reaction. Dppe is chosen here as a reliable and effective ligand for this type of transformation.
Methodology:
-
Preparation (Glassware): Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Rationale: The catalytic cycle involves organometallic species that are sensitive to oxygen and moisture. Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.
-
-
Reagent Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, 4.8 mg, 0.012 mmol, 1.2 mol%), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).
-
Rationale: A slight excess of ligand (1.2 equivalents relative to the metal) is often used to ensure the metal center remains coordinated and to compensate for any minor oxidation. K₃PO₄ is a common base used to activate the boronic acid for the transmetalation step.
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Solvent and Substrate Addition: Through the septum, add 5 mL of anhydrous toluene via syringe, followed by 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol).
-
Rationale: Anhydrous solvents are crucial to prevent quenching of reactive intermediates and hydrolysis of the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: After 12 hours, cool the reaction to room temperature. Take a small aliquot via syringe and analyze by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Add 10 mL of water to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Synthesis of [NiCl₂(dppe)] Catalyst Precursor
Many catalysts are purchased, but synthesizing them in-house is often necessary. This protocol describes the straightforward preparation of a common nickel-dppe pre-catalyst.[1]
Methodology:
-
Preparation: In a 50 mL Schlenk flask under an inert atmosphere, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 238 mg, 1.0 mmol) in 15 mL of methanol. The solution will be green.
-
Ligand Addition: In a separate flask, dissolve dppe (398 mg, 1.0 mmol) in 15 mL of dichloromethane.
-
Reaction: Slowly add the dppe solution to the stirred nickel chloride solution at room temperature. An orange-red precipitate will form immediately.
-
Rationale: The dppe ligand displaces the weakly coordinated water and solvent molecules from the nickel center to form the more stable chelated complex.
-
-
Stirring: Stir the reaction mixture vigorously for 2 hours at room temperature to ensure complete complexation.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid with methanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the orange-red solid under vacuum to yield [NiCl₂(dppe)]. The product is typically stable in air as a solid and can be stored for future use.
The Logic of Ligand Selection: A Decision Framework
The choice between dppe and another bidentate ligand is a function of the specific synthetic challenge. While trial-and-error screening is common, a logical approach based on the desired outcome can narrow the field considerably.[13][14]
Caption: A decision workflow for bidentate phosphine ligand selection.
-
When is dppe a good choice? For many standard cross-coupling reactions with relatively reactive substrates, dppe provides a robust and cost-effective solution. Its ability to form stable complexes makes it a reliable workhorse and an excellent starting point for reaction development.[6][12]
-
When to look beyond dppe?
-
For Asymmetric Catalysis: If the goal is to synthesize a single enantiomer of a chiral molecule, an achiral ligand like dppe is unsuitable. Chiral, C₂-symmetric ligands like BINAP are required to create a chiral environment around the metal that can differentiate between enantiomeric transition states.[15]
-
To Control Regioselectivity: In reactions like hydroformylation or allylic alkylation, where multiple isomers can be formed, ligands with rigid backbones and wide bite angles like Xantphos are superior. They enforce a specific geometry on the catalyst that sterically directs the reaction to the desired regioisomer.[9]
-
For Difficult Couplings: When dealing with unreactive substrates (e.g., aryl chlorides) or when aiming for very high catalyst turnover numbers, ligands like dppf or specialized Buchwald and Fu-type ligands are often necessary. Their unique steric and electronic properties can overcome the high activation barriers associated with these challenging transformations.[12]
-
References
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- Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane.
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- The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. ePrints Soton.
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dppe vs monodentate phosphine ligands in catalysis
An In-Depth Technical Guide: DPPE vs. Monodentate Phosphine Ligands in Catalysis
For researchers and professionals in drug development and chemical synthesis, the choice of ligand in a transition metal-catalyzed reaction is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. Among the vast arsenal of available ligands, phosphines are arguably the most versatile and widely studied class. This guide provides a detailed comparison between a classic chelating diphosphine, 1,2-bis(diphenylphosphino)ethane (dppe), and common monodentate phosphine ligands. By examining their intrinsic properties and performance in key catalytic reactions, we aim to provide a framework for rational ligand selection.
Core Concepts: Understanding the Ligand's Role
The performance of a phosphine ligand is governed by a combination of its steric and electronic properties, which directly influence the stability and reactivity of the metal center.[1]
Monodentate Phosphine Ligands: A Game of Sterics and Electronics
Monodentate phosphines bind to a metal center through a single phosphorus atom. Their behavior is primarily described by two key parameters:
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of the ligand. It is the apex angle of a cone centered on the metal that encompasses the entire ligand.[2][3] A larger cone angle signifies greater steric hindrance, which can be beneficial for promoting the final reductive elimination step in a catalytic cycle and for stabilizing highly reactive, low-coordinate metal species.[2][4]
-
Electronic Parameter: This describes the ligand's electron-donating or -withdrawing nature. Electron-rich phosphines increase the electron density on the metal center, which facilitates the crucial oxidative addition step, especially with less reactive substrates like aryl chlorides.[4][5]
These properties are highly tunable by simply changing the R groups on the phosphorus atom, allowing for a systematic modulation of the catalyst's reactivity.[6]
Table 1: Properties of Common Monodentate Phosphine Ligands
| Ligand | Abbreviation | Cone Angle (θ) | Electronic Properties |
| Triphenylphosphine | PPh₃ | 145°[6] | Moderately electron-donating, π-acceptor |
| Tricyclohexylphosphine | PCy₃ | 170°[6] | Bulky, strongly electron-donating |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182°[6] | Very bulky, strongly electron-donating |
Bidentate Phosphine Ligands (dppe): The Chelate Advantage
1,2-bis(diphenylphosphino)ethane, or dppe, is a bidentate ligand, meaning it binds to a metal center with two phosphorus donor atoms. This chelation has profound consequences:
-
The Chelate Effect: By forming a stable five-membered ring with the metal, dppe binds much more tightly than two corresponding monodentate ligands.[7][8] This increased stability can prevent ligand dissociation, leading to more robust and long-lived catalysts, but can sometimes result in lower catalytic activity if ligand dissociation is required.[9]
-
Bite Angle (βn): This is the key geometric parameter for bidentate ligands, defined as the P-M-P angle.[10] The "natural bite angle" is determined by the ligand's backbone.[10][11] Dppe has a relatively rigid backbone and a natural bite angle of approximately 85°.[11] This constrained geometry can enforce a specific coordination environment on the metal, influencing the selectivity of reactions like hydroformylation.[10]
Comparative Catalytic Performance: A Tale of Two Ligand Types
The choice between a chelating ligand like dppe and a pair of monodentate ligands is not always straightforward. The optimal choice is highly dependent on the specific reaction, the metal, and the substrates involved.
Suzuki-Miyaura Coupling
This cornerstone C-C bond-forming reaction provides an excellent case study. While palladium is the most common metal, nickel catalysis is also effective, particularly for aryl chlorides.
-
With nickel catalysts , the chelating dppe ligand often provides superior performance. For the coupling of aryl chlorides, NiCl₂(dppe) has been shown to be a more efficient catalyst than its monodentate counterparts like NiCl₂(PPh₃)₂ or NiCl₂(PCy₃)₂.[12][13][14] The stability of the dppe complex is advantageous here.
-
With palladium catalysts , the trend often reverses. The development of bulky, electron-rich monodentate phosphines (e.g., Buchwald's biaryl phosphines like SPhos and XPhos, or ligands like P(t-Bu)₃) has revolutionized palladium-catalyzed cross-coupling.[5][15][16] These ligands promote the formation of highly reactive monoligated Pd(0) species, which are crucial for the oxidative addition of challenging substrates.[4][15] In many cases, these advanced monodentate ligands outperform catalysts based on dppe.
Table 2: Illustrative Performance in Suzuki-Miyaura Coupling
| Metal | Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Key Insight | Reference |
| Ni | dppe | m-Chlorotoluene | Phenylboronic acid | ~80% (High TON) | Dppe is highly effective with Ni catalysts. | [13],[14] |
| Ni | PPh₃ | m-Chlorotoluene | Phenylboronic acid | ~20% (Low TON) | Monodentate PPh₃ is less effective in this context. | [13],[14] |
| Pd | dppe | 4-Chlorotoluene | Phenylboronic acid | Moderate to high | Effective, but often requires higher temperatures. | [12] |
| Pd | SPhos | 2-Chlorotoluene | Phenylboronic acid | 98% | Bulky monodentate ligands enable room temp. coupling. | [16] |
Buchwald-Hartwig Amination
In this critical C-N bond-forming reaction, the steric bulk of the ligand is paramount. While palladium-dppe complexes are competent catalysts, the field is dominated by bulky, electron-rich monodentate phosphines. Ligands like XPhos and other biaryl phosphines generally exhibit higher activity and a broader substrate scope, particularly with less reactive aryl chlorides and sterically hindered amines.[12] The ability of these bulky monodentate ligands to facilitate the crucial C-N reductive elimination step is a key reason for their success.
Other Reactions
-
Heck Reaction: Palladium-dppe complexes are known to be highly effective catalysts for the Heck reaction, providing excellent yields.[12]
-
Carbonylation: In the cobalt-catalyzed carbonylation of acrylic acid, dppe was found to outperform the monodentate PPh₃, highlighting the positive impact of the bidentate character in that specific system.[17]
-
Hydrogenation: Early studies on rhodium-catalyzed hydrogenation showed that catalysts containing dppe could be significantly slower than those with monodentate PPh₃.[9] This was attributed to the high stability of the dppe chelate, which can hinder substrate coordination.
Mechanistic Considerations: Stability vs. Reactivity
The fundamental difference between dppe and monodentate ligands lies in the balance between catalyst stability and the generation of reactive, coordinatively unsaturated species required for the catalytic cycle to turn over.
Figure 2: Conceptual comparison of a monodentate ligand's cone angle (θ) and a bidentate ligand's bite angle (βn).
Experimental Protocol: Comparative Analysis in a Suzuki-Miyaura Coupling
To objectively compare ligand performance, a standardized experimental workflow is essential. This protocol outlines the parallel synthesis and analysis for a nickel-catalyzed Suzuki-Miyaura coupling reaction.
Objective:
To compare the catalytic efficiency of NiCl₂(dppe) vs. NiCl₂(PPh₃)₂ in the coupling of 4-chloroanisole and phenylboronic acid.
Materials:
-
NiCl₂(dppe)
-
NiCl₂(PPh₃)₂
-
4-chloroanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars and septa
-
Inert atmosphere glovebox or Schlenk line
Workflow Diagram:
Figure 3: Workflow for comparative ligand performance analysis.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add NiCl₂(dppe) (5 mol%) to one reaction vial and NiCl₂(PPh₃)₂ (5 mol%) to a second vial.
-
Add Reagents: To each vial, add 4-chloroanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Solvent & Standard: Add anhydrous toluene (5 mL) and the internal standard (e.g., dodecane, 0.5 mmol) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated oil bath or heating block at 80°C. Stir vigorously for 12 hours.
-
Sampling & Quenching: After 12 hours, cool the reactions to room temperature. Take a small aliquot from each reaction mixture for analysis. Quench the remaining reaction by adding 5 mL of water.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product and the timed aliquot by GC-MS to determine the conversion of the starting material and the yield of the product (4-methoxybiphenyl) relative to the internal standard.
-
Comparison: Calculate the yield and turnover number (TON = moles of product / moles of catalyst) for each catalyst to directly compare their performance.
Conclusion and Recommendations
The choice between dppe and monodentate phosphine ligands is a nuanced decision that hinges on the specific catalytic system.
-
Choose dppe when catalyst stability is paramount, when a rigid coordination geometry is desired to influence selectivity, or when working with certain first-row transition metals like nickel where chelation can be highly beneficial. [12][17]* Choose bulky, electron-rich monodentate ligands for challenging palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that require highly active, low-coordinate catalytic species to overcome high activation barriers for oxidative addition or reductive elimination. [5][12] Ultimately, the optimal ligand is often found through empirical screening. However, a deep understanding of the principles outlined in this guide—the chelate effect, bite angle, cone angle, and electronic properties—provides the essential framework for making a rational initial choice, saving valuable time and resources in the development of robust and efficient catalytic processes.
References
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Macromolecules. Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Available from: [Link]
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The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]
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ACS Publications. Rates and mechanisms of oxidative addition to zerovalent palladium complexes generated in situ from mixtures of Pd0(dba)2 and triphenylphosphine. Available from: [Link]
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NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
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Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. Available from: [Link]
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ACS Publications. Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Available from: [Link]
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Controlled Radical Polymerization. Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Available from: [Link]
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University of Regina. Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study. Available from: [Link]
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ACS Publications. Bite Angle Effects of κ2P-dppm vs κ2P-dppe in Seven-Coordinate Complexes: A DFT Case Study. Available from: [Link]
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PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Available from: [Link]
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Datapdf.com. Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Available from: [Link]
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ResearchGate. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Available from: [Link]
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Journal of the American Chemical Society. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Available from: [Link]
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Wikipedia. Bite angle. Available from: [Link]
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YouTube. Ligand design for cross-couplings: phosphines. Available from: [Link]
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RSC Publishing. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Available from: [Link]
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ResearchGate. Study on the ratio of Co/P with PPh3, dcpe and dppe. a. Available from: [Link]
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ChemRxiv. A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. Available from: [Link]
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NIH National Center for Biotechnology Information. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Available from: [Link]
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ACS Publications. Chelating Effect as a Driving Force for the Selective Formation of Heteroligated Pt(II) Complexes with Bidentate Phosphino-Chalcoether Ligands. Available from: [Link]
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Cardinal Scholar. Conformational analysis of phosphine ligands, using molecular mechanics and cone angle calculations. Available from: [Link]
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ResearchGate. Influence of diphosphine's bite angle on the catalytic activity. Run conditions. Available from: [Link]
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RSC Publishing. Computational assessment on the Tolman cone angles for P-ligands. Available from: [Link]
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Grokipedia. Ligand cone angle. Available from: [Link]
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NIH National Center for Biotechnology Information. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Available from: [Link]
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Sci-Hub. Chelation Kinetics of Bidentate Phosphine Ligands on Pentacoordinate Ruthenium Carbonyl Complexes. Available from: [Link]
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PubMed. Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis. Available from: [Link]
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Wiley Online Library. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Available from: [Link]
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Semantic Scholar. Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. Available from: [Link]
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A Comparative Guide to Ni(dppe)Cl₂ and Ni(PPh₃)₂Cl₂ in Cross-Coupling Catalysis
For the modern researcher in synthetic chemistry and drug development, the choice of catalyst is paramount to achieving efficient, selective, and scalable cross-coupling reactions. While palladium has long been the workhorse in this domain, nickel catalysis has emerged as a powerful and economically viable alternative, particularly for its ability to activate challenging substrates.[1] This guide provides an in-depth comparative analysis of two widely used nickel(II) precatalysts: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂) and Bis(triphenylphosphine)nickel(II) chloride (Ni(PPh₃)₂Cl₂).
This document moves beyond a simple cataloging of features, offering a deep dive into the structural nuances, mechanistic implications, and practical performance of these catalysts. We will explore the critical role of the phosphine ligands—the chelating bidentate 'dppe' versus the two monodentate 'PPh₃' ligands—in dictating the catalytic efficacy. Experimental data, detailed protocols, and mechanistic schemes are provided to empower you to make informed decisions for your specific synthetic challenges.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental differences in the catalytic behavior of Ni(dppe)Cl₂ and Ni(PPh₃)₂Cl₂ originate from the distinct coordination chemistry of their phosphine ligands.
Ni(dppe)Cl₂: The 1,2-bis(diphenylphosphino)ethane (dppe) ligand is a bidentate chelator, meaning it binds to the nickel center at two points. This chelation imparts significant conformational rigidity to the complex. Ni(dppe)Cl₂ typically adopts a square planar geometry.[2] The chelate effect also contributes to the thermal stability of the catalyst.
Ni(PPh₃)₂Cl₂: In contrast, triphenylphosphine (PPh₃) is a monodentate ligand. The Ni(PPh₃)₂Cl₂ complex exists as two isomers: a paramagnetic, dark blue tetrahedral form and a diamagnetic, red square planar form. The geometry in solution can be influenced by the solvent, with an equilibrium between the two.[3] The phosphine ligands in the square planar isomer are typically in a trans configuration.
The electronic nature of the ligands also plays a crucial role. The ethyl bridge in dppe is considered to be more electron-donating than the phenyl groups of PPh₃, which can influence the electron density at the nickel center and, consequently, its reactivity in the catalytic cycle.[4]
Synthesis and Characterization of the Precatalysts
The accessibility and straightforward synthesis of these precatalysts contribute to their widespread use.
Synthesis of [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)
This synthesis involves the direct reaction of a nickel(II) salt with the dppe ligand.
Experimental Protocol:
-
To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), add a stoichiometric amount of 1,2-bis(diphenylphosphino)ethane (dppe).[5]
-
Stir the reaction mixture at room temperature.
-
The product precipitates from the solution and can be collected by filtration, washed with methanol, and dried under vacuum.
Characterization: The resulting Ni(dppe)Cl₂ is a crystalline solid. Single-crystal X-ray diffraction reveals a monoclinic crystal system with a square planar coordination geometry around the nickel center.[2]
Synthesis of Bis(triphenylphosphine)nickel(II) chloride (Ni(PPh₃)₂Cl₂)
The synthesis of Ni(PPh₃)₂Cl₂ is also a direct process, with the solvent playing a key role in determining the isomeric form obtained.
Experimental Protocol:
-
Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in ethanol by warming the mixture.[6]
-
In a separate flask, dissolve triphenylphosphine (PPh₃) in ethanol under a nitrogen atmosphere.[6]
-
Add the PPh₃ solution to the nickel chloride solution and stir the mixture in a hot water bath (e.g., 80 °C) for one hour.[6]
-
Cool the reaction mixture to room temperature and then in an ice-water bath to promote crystallization.[6]
-
Collect the solid product by vacuum filtration, wash with ethanol and ether, and dry under vacuum.[6]
Characterization: The blue, tetrahedral isomer is typically obtained from alcoholic or acetic acid solutions. Recrystallization from chlorinated solvents like dichloromethane can lead to the formation of the red, square planar isomer.[3] X-ray crystallography of the red isomer shows a trans arrangement of the PPh₃ ligands with Ni-P and Ni-Cl bond distances of approximately 2.24 Å and 2.17 Å, respectively. The blue tetrahedral isomer has longer Ni-P (2.32 Å) and Ni-Cl (2.21 Å) bond distances.
Comparative Catalytic Performance
Direct comparison of these two catalysts in various cross-coupling reactions reveals significant performance differences, underscoring the profound impact of the ligand architecture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this arena, Ni(dppe)Cl₂ often demonstrates superior performance.
One study investigating the Suzuki-Miyaura coupling of aryl mesylates, arenesulfonates, and halides with arylboronic acids found that Ni(dppe)Cl₂ was the only catalyst among several tested (including Ni(PPh₃)₂Cl₂) that exhibited high and solvent-independent activity in both toluene and dioxane.[7] Furthermore, a study reported in the Journal of Chemical Education indicated that the turnover number for a Suzuki cross-coupling reaction using a dppe ligand was roughly four times that observed with PPh₃.[4][8]
Interestingly, the catalytic activity of Ni(dppe)Cl₂ can be further enhanced by the addition of PPh₃ as a co-ligand, particularly for the coupling of both electron-rich and electron-poor aryl mesylates and chlorides.[7] This suggests a synergistic effect where the monodentate PPh₃ may facilitate certain steps in the catalytic cycle.
| Catalyst | Reaction | Substrates | Key Findings |
| Ni(dppe)Cl₂ | Suzuki-Miyaura | Aryl mesylates, arenesulfonates, halides + Arylboronic acids | High, solvent-independent activity.[7] Turnover number ~4x higher than with PPh₃.[4][8] |
| Ni(PPh₃)₂Cl₂ | Suzuki-Miyaura | Aryl mesylates, arenesulfonates, halides + Arylboronic acids | Lower and more solvent-dependent activity compared to Ni(dppe)Cl₂.[7] |
Other Cross-Coupling Reactions
While direct comparative data for other reactions like Heck and Buchwald-Hartwig aminations are less common in single studies, the general principles of ligand effects can be extrapolated. The robust chelation of dppe often leads to a more stable and active catalyst, which can be beneficial in demanding transformations. Nickel-catalyzed Heck reactions are a growing field, offering a cost-effective alternative to palladium.[9] Similarly, nickel catalysts are effective for Buchwald-Hartwig aminations of aryl chlorides.[10] The choice between Ni(dppe)Cl₂ and Ni(PPh₃)₂Cl₂ in these reactions will depend on the specific substrates and desired reaction conditions, with Ni(dppe)Cl₂ often being a good starting point for achieving high reactivity.
Mechanistic Considerations: The "Why" Behind the Performance
The observed differences in catalytic activity can be rationalized by considering the elementary steps of a generalized cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycles for Ni(dppe)Cl₂ and Ni(PPh₃)₂Cl₂.
Oxidative Addition: The electron-donating nature of the dppe ligand can make the Ni(0) center more electron-rich and thus more nucleophilic, potentially accelerating the rate of oxidative addition of the organic halide.
Reductive Elimination: This is often the product-forming step and can be rate-determining.[11][12] The rigid bite angle of the dppe ligand can influence the geometry of the diorganonickel(II) intermediate, potentially facilitating reductive elimination. In contrast, the dissociative nature of the PPh₃ ligands might lead to different coordination numbers and geometries that could affect the rate of this step. For some Ni(dppe)Cl₂-catalyzed polymerizations, reductive elimination has been shown to be the rate-determining step.[11][12]
Catalyst Stability: The chelate effect of the dppe ligand generally leads to a more stable catalyst that is less prone to decomposition pathways such as ligand dissociation followed by metal aggregation. This can result in higher turnover numbers and overall more robust catalytic performance.
Experimental Workflow: A Practical Guide
The following workflow outlines the key steps for conducting a comparative study of these two catalysts in a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for comparing catalyst performance.
Conclusion and Future Outlook
Both Ni(dppe)Cl₂ and Ni(PPh₃)₂Cl₂ are valuable precatalysts in the synthetic chemist's toolkit. However, this guide demonstrates that for applications requiring high reactivity and stability, particularly in Suzuki-Miyaura couplings, Ni(dppe)Cl₂ often holds a distinct advantage . This enhanced performance is primarily attributed to the chelation of the dppe ligand, which imparts favorable steric and electronic properties to the nickel center, influencing key steps in the catalytic cycle and enhancing overall catalyst stability.
The choice between these two catalysts should be guided by the specific requirements of the desired transformation. For routine couplings or when exploring initial reaction conditions, the readily available Ni(PPh₃)₂Cl₂ may suffice. However, for challenging substrates, or when seeking to optimize reaction efficiency and robustness, Ni(dppe)Cl₂ is often the superior choice.
Future research will undoubtedly continue to unravel the subtle mechanistic details of nickel-catalyzed reactions, leading to the rational design of even more efficient and selective catalysts. Understanding the fundamental principles outlined in this guide will be crucial for leveraging these advancements in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
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Wikipedia. Dichlorobis(triphenylphosphine)nickel(II). [Link]
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MacLeod, M. J. (2016). Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling (Master's thesis, Queen's University). [Link]
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Lanni, E. L., & McNeil, A. J. (2009). Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Journal of the American Chemical Society, 131(45), 16573–16579. [Link]
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ResearchGate. (2017). What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex?. [Link]
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PubMed. (2009). Mechanistic studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations: evidence for rate-determining reductive elimination. [Link]
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Gao, W., Li, K., & Wang, X.-L. (2013). Preparation and Structure of Nickel Complex Ni(dppe)Cl2. Asian Journal of Chemistry, 25(14), 7876–7878. [Link]
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Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 69(10), 3447–3452. [Link]
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Chemistry Stack Exchange. (2019). What kind of isomerism does Ni(PPh3)2Cl2 have and what is their IUPAC name?. [Link]
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Organic Syntheses. (2018). Nickel-catalyzed Amination of Aryl Chlorides. [Link]
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ResearchGate. (2020). Emerging Nickel Catalysis in Heck Reactions: Recent Developments. [Link]
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University of California, Irvine. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
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Chemistry Stack Exchange. (2019). Triphenylphosphine (PPh3) vs. 1,2-bis(diphenylphosphino)ethane (dppe) ligand?. [Link]
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A Comparative Guide to the Catalytic Activity of dppe Metal Complexes
Introduction: The Enduring Versatility of the dppe Ligand in Catalysis
For researchers, scientists, and professionals in drug development, the meticulous selection of a catalyst is paramount to the success of a synthetic endeavor. The ligand scaffold, in particular, plays a decisive role in modulating the electronic and steric environment of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. Among the vast arsenal of phosphine ligands, 1,2-bis(diphenylphosphino)ethane, commonly known as dppe, has established itself as a cornerstone in homogeneous catalysis.[1] Its bidentate, chelating nature forms stable complexes with a variety of transition metals, rendering it a versatile and reliable choice for a multitude of catalytic transformations.[2] This guide provides an in-depth, objective comparison of the catalytic performance of dppe complexes with various transition metals, focusing on rhodium, palladium, and nickel in key organic reactions. Supported by experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.
The dppe ligand's flexible ethylene backbone and electron-donating diphenylphosphino groups contribute significantly to the stability and reactivity of the metal center, which in turn influences the efficiency of the catalytic cycle.[2] This guide will explore how the identity of the metal center—Rh, Pd, or Ni—synergizes with the dppe ligand to achieve distinct catalytic outcomes in reactions such as cross-coupling and hydrogenation.
Palladium-dppe Complexes: The Workhorse of Cross-Coupling Chemistry
Palladium-dppe complexes, particularly [Pd(dppe)Cl₂], are highly esteemed catalysts in the realm of carbon-carbon bond formation.[2] Their efficacy in a range of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, is well-documented.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for the synthesis of biaryls, is efficiently catalyzed by palladium-dppe complexes. These catalysts often exhibit comparable or even superior performance to other common palladium catalysts like [Pd(PPh₃)₄] and [Pd(dppf)Cl₂].[2] The dppe ligand's chelation to the palladium center provides stability and promotes the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling using [Pd(dppe)Cl₂]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid catalyzed by [Pd(dppe)Cl₂].
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(dppe)Cl₂] (1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and [Pd(dppe)Cl₂] (1-3 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of toluene) to the Schlenk tube.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation through oxidation.
-
Anhydrous Solvent: Water can interfere with the transmetalation step and lead to side reactions, such as the decomposition of the boronic acid.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction outcome.
Heck and Sonogashira Couplings
Palladium-dppe complexes are also highly effective for the Heck reaction, providing excellent yields under relatively mild conditions.[2] In the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, palladium-dppe catalysts are efficient, often in the presence of a copper(I) co-catalyst for optimal performance.[2]
Nickel-dppe Complexes: A Cost-Effective Alternative for Cross-Coupling
Nickel-based catalysts have emerged as a more economical and sustainable alternative to their palladium counterparts for cross-coupling reactions.[3] Nickel(II) complexes with dppe, such as [Ni(dppe)Cl₂], have demonstrated significant catalytic activity, particularly in the cross-coupling of aryl electrophiles.[3]
Comparative Performance in Suzuki-Miyaura Coupling
While palladium-dppe complexes are generally more versatile, nickel-dppe catalysts offer distinct advantages. For instance, NiCl₂(dppe) has been shown to be a highly active and solvent-independent catalyst for the cross-coupling of aryl mesylates, tosylates, and chlorides with arylboronic acids.[4] However, for the Suzuki coupling of unactivated aryl chlorides, NiCl₂(dppe) alone may be ineffective. Its catalytic activity can be significantly enhanced by the addition of a co-ligand like triphenylphosphine (PPh₃).[2] This highlights the tunability of the nickel-dppe system.
Table 1: Comparison of dppe Metal Complexes in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(dppe)Cl₂] (2 mol%) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 95 | [5] |
| [Ni(dppe)Cl₂] (5 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 85 | [2] |
| [Ni(dppe)Cl₂] (5 mol%) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | THF | 60 | 5 | No reaction | [2] |
Mechanistic Considerations for Nickel-Catalyzed Cross-Coupling
The mechanism of nickel-catalyzed cross-coupling reactions can involve different oxidation states of nickel, including Ni(0), Ni(I), and Ni(II).[3] While a Ni(0)/Ni(II) catalytic cycle is often proposed, similar to palladium, the involvement of Ni(I) species has also been suggested and can be a key difference.[1] Mechanistic studies on Ni(dppe)Cl₂-catalyzed polymerizations have indicated that reductive elimination can be the rate-determining step.[6][7]
Rhodium-dppe Complexes: Excellence in Hydrogenation and Hydroformylation
Rhodium complexes bearing the dppe ligand are renowned for their high efficiency and selectivity in hydrogenation and hydroformylation reactions. Cationic rhodium-dppe complexes, in particular, are highly active catalysts.
Hydrogenation of Alkenes
Cationic rhodium complexes with dppe are effective for the hydrogenation of alkenes.[8] The catalytic cycle is generally understood to involve the coordination of the alkene to the rhodium center, followed by the oxidative addition of hydrogen, migratory insertion of the alkene into a rhodium-hydride bond, and subsequent reductive elimination of the alkane.
Experimental Protocol: Hydrogenation of an Alkene using a Rh(dppe) Catalyst
This protocol provides a general procedure for the hydrogenation of an alkene using a cationic rhodium-dppe catalyst.
Materials:
-
Alkene (1.0 mmol)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%)
-
dppe (2 mol%)
-
Solvent (e.g., Methanol, THF)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge the high-pressure reactor with the rhodium precursor (1 mol%) and dppe (2 mol%).
-
Add the degassed solvent (e.g., 10 mL of methanol) to dissolve the catalyst components and stir for a few minutes to allow for complex formation.
-
Add the alkene (1.0 mmol) to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas.
-
Open the reactor and concentrate the reaction mixture under reduced pressure.
-
The product can be purified by appropriate methods if necessary (e.g., distillation or chromatography).
Causality Behind Experimental Choices:
-
Catalyst Preparation in situ: The active cationic rhodium-dppe catalyst is often generated in situ from a stable precursor and the dppe ligand.
-
High-Pressure Reactor: Hydrogenation reactions are typically carried out in a high-pressure reactor to ensure a sufficient concentration of hydrogen in the reaction medium.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is crucial to prevent oxidation and deactivation of the rhodium catalyst.
Hydroformylation
Rhodium-dppe systems also exhibit high activity in hydroformylation reactions. For the hydroformylation of olefins with paraformaldehyde, a system derived from [Rh(dppe)₂]⁺, prepared in situ from Rh(acac)(CO)₂ and dppe, has shown the highest activities with good regioselectivity.[9]
Gold-dppe Complexes: A Divergent Catalytic Profile
While rhodium, palladium, and nickel complexes with dppe are predominantly used in cross-coupling and hydrogenation, gold(I)-dppe complexes exhibit a different catalytic profile. Their application in these specific transformations is less common. Instead, gold(I) phosphine complexes, including those with dppe-related ligands, are known to catalyze a variety of other reactions, such as the hydrofunctionalization of alkynes.[10] For instance, a gold(I) complex with a dppe monoxide ligand has shown moderate activity for the hydration and hydroamination of alkynes and high activity for their hydroarylation.[10] This highlights that the combination of dppe with gold leads to unique catalytic properties, expanding the synthetic utility of this versatile ligand beyond traditional cross-coupling and hydrogenation catalysis.
Conclusion: A Comparative Perspective on dppe Metal Complexes
The 1,2-bis(diphenylphosphino)ethane (dppe) ligand has proven to be an exceptionally versatile and valuable tool in the field of homogeneous catalysis. Its ability to form stable and catalytically active complexes with a range of transition metals underscores its significance.
-
Palladium-dppe complexes remain the gold standard for a wide array of cross-coupling reactions, offering high efficiency and broad substrate scope.
-
Nickel-dppe complexes present a cost-effective and highly active alternative, particularly for the activation of more challenging electrophiles, with a tunable reactivity profile.
-
Rhodium-dppe complexes excel in hydrogenation and hydroformylation reactions, demonstrating high activity and selectivity.
-
Gold-dppe complexes showcase a divergent catalytic profile, with applications in reactions such as alkyne hydrofunctionalization, demonstrating the unique reactivity that can be unlocked by pairing dppe with different metal centers.
Ultimately, the choice of the metal in a dppe complex is dictated by the specific transformation desired, the nature of the substrates, and economic considerations. This guide has provided a comparative overview to aid researchers in navigating these choices and harnessing the full potential of dppe-based catalysts in their synthetic endeavors.
References
-
Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling. Diva Portal. Available at: [Link]
-
Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Synthesis, structure and catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene monoxide. PubMed. Available at: [Link]
-
Mechanistic studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations: evidence for rate-determining reductive elimination. PubMed. Available at: [Link]
-
NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. ACS Publications. Available at: [Link]
-
1,2-Bis(diphenylphosphino)ethane. Wikipedia. Available at: [Link]
-
A review of state of the art in phosphine ligated gold clusters and application in catalysis. Wiley Online Library. Available at: [Link]
-
Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. University of Victoria. Available at: [Link]
-
How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature. Available at: [Link]
-
Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]
-
Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of dppe Reaction Mechanisms
In the landscape of synthetic chemistry and drug development, the efficiency and selectivity of catalytic reactions are paramount. The ligands coordinated to the metal center are the primary drivers of this performance, and 1,2-Bis(diphenylphosphino)ethane (dppe) has long been a workhorse bidentate phosphine ligand. Its prevalence in seminal catalytic systems, from cross-coupling to hydrogenation, makes a deep understanding of its mechanistic role essential for process optimization, troubleshooting, and innovation.
This guide moves beyond a simple recitation of facts to provide a framework for the rigorous validation of reaction mechanisms involving dppe. We will explore the "why" behind experimental choices, compare dppe to common alternatives with supporting data, and provide actionable protocols, reflecting the insights of a seasoned application scientist.
The Mechanistic Cornerstone: Why dppe's Properties Matter
The utility of dppe is rooted in its structural and electronic properties. As a bidentate ligand, it coordinates to a metal center through two phosphorus atoms, forming a stable five-membered ring. This chelation significantly enhances the stability of the metal complex compared to monodentate ligands, a phenomenon known as the chelate effect . This stability can prevent ligand dissociation, which is often a pathway to catalyst deactivation.
The geometry of the resulting metallocycle is defined by the P-M-P bite angle . For dppe, this angle is relatively acute, typically around 85°. This constrained geometry profoundly influences the steric and electronic environment around the metal, directly impacting the rates and selectivity of key catalytic steps like oxidative addition and reductive elimination.
A Generic Catalytic Cycle Featuring dppe
To understand how to validate a mechanism, we must first visualize the process. Let's consider a generic palladium-catalyzed cross-coupling reaction, a common application for dppe.
Caption: A generalized palladium-dppe catalytic cycle.
Each step in this cycle—oxidative addition of an aryl halide (R-X), transmetalation with an organometallic reagent (R'-M'), and reductive elimination to form the new C-C bond (R-R')—represents a point of mechanistic inquiry. Is the oxidative addition the rate-limiting step? Does the dppe ligand remain coordinated throughout the cycle? These are the questions our validation techniques must answer.
The Validation Toolkit: From Spectroscopy to Simulation
No single technique can fully elucidate a reaction mechanism. A robust validation strategy relies on a multi-pronged approach, where evidence from different methods converges to form a coherent picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-Phase Workhorse
Why it's critical: NMR, particularly ³¹P NMR, is arguably the most powerful tool for studying dppe-based systems in solution. The phosphorus nucleus is highly sensitive to its chemical environment, providing a direct window into ligand coordination, complex structure, and reaction kinetics.
Key Insights Gained:
-
Ligand Coordination: The chemical shift (δ) of the phosphorus atoms in ³¹P NMR indicates whether the dppe is free or bound to a metal. Coordination to a metal center, such as palladium, typically results in a significant downfield shift.
-
Species Identification: Different complexes in solution (e.g., precatalyst, oxidative addition product) will have distinct ³¹P NMR signatures, allowing for their identification and quantification.
-
Reaction Monitoring: By acquiring spectra over time, one can monitor the consumption of starting materials and the formation of intermediates and products, enabling detailed kinetic analysis.
-
Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the metal precursor (e.g., Pd₂(dba)₃) and dppe in a deuterated solvent (e.g., Toluene-d₈). In a separate vial, prepare a stock solution of the substrate and an internal standard (e.g., triphenyl phosphate).
-
Sample Setup: In an NMR tube fitted with a J. Young valve, combine the catalyst and substrate solutions. The internal standard is crucial for accurate concentration measurements, making the protocol self-validating.
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature. Acquire ³¹P NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to the starting material, key intermediates, and the internal standard. Plot the concentration of each species versus time to determine reaction rates and orders.
X-ray Crystallography: The Definitive Structure
Why it's critical: While NMR provides information about species in solution, X-ray crystallography offers unambiguous, atomic-level structural data of any stable, crystalline species. This is the gold standard for confirming the structure of precatalysts or characterizing stable intermediates that can be isolated from a reaction mixture.
Key Insights Gained:
-
Coordination Geometry: Provides precise bond lengths and angles, including the critical P-M-P bite angle.
-
Stereochemistry: Unambiguously determines the spatial arrangement of ligands around the metal center.
-
Solid-State Interactions: Reveals intermolecular interactions that might influence the bulk properties of the catalyst.
A key limitation is that the crystallized species may not be the catalytically active species or a key transient intermediate, but rather a stable resting state.
Mass Spectrometry (MS): Detecting the Unseen
Why it's critical: Catalytic cycles are often populated by low-concentration, transient intermediates that are invisible to NMR. Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive and can detect these fleeting species, providing crucial snapshots of the reaction pathway.
Key Insights Gained:
-
Intermediate Detection: Can identify the mass-to-charge ratio (m/z) of proposed intermediates, such as the oxidative addition product or transmetalation complex.
-
Catalyst Decomposition Pathways: Helps identify off-cycle species that correspond to catalyst deactivation.
Caption: Experimental workflow for ESI-MS analysis of a catalytic reaction.
Comparative Analysis: dppe vs. Alternative Phosphine Ligands
The choice of ligand is a critical parameter in reaction development. While dppe is effective, its fixed bite angle and relative rigidity are not optimal for all transformations. Comparing its performance and mechanistic implications against other ligands is essential.
| Ligand | Structure | Typical Bite Angle (°) | Key Features & Applications |
| dppe | Ph₂P(CH₂)₂PPh₂ | ~85° | Strong chelation, rigid backbone. General use in cross-coupling, hydrogenation. |
| dppp | Ph₂P(CH₂)₃PPh₂ | ~91° | More flexible six-membered chelate ring. |
| dppf | Fe(C₅H₄PPh₂)₂ | ~99° | Wide bite angle, redox-active ferrocene backbone. Highly effective in Suzuki and Buchwald-Hartwig couplings. |
| Xantphos | C₂₈H₂₂OP₂ | ~108-112° | Very wide bite angle, rigid xanthene backbone. Promotes reductive elimination, suppresses β-hydride elimination. |
| PPh₃ | P(C₆H₅)₃ | N/A (Monodentate) | Can form complexes with variable coordination numbers. Prone to dissociation. |
Case Study: The Influence of Bite Angle on Reductive Elimination
A foundational concept in catalysis is that a wider P-M-P bite angle can promote the rate of reductive elimination. This has been demonstrated in numerous studies. For instance, in palladium-catalyzed C-N bond formation, complexes with wide bite-angle ligands like Xantphos often exhibit significantly higher turnover frequencies than those with smaller bite-angle ligands like dppe.
The rationale is that the transition state for reductive elimination is more sterically demanding. A wider bite angle pre-organizes the complex into a geometry that is closer to this transition state, lowering the activation energy for the final, product-forming step. Conversely, the acute angle of dppe can make reductive elimination more difficult, sometimes rendering it the rate-limiting step of the catalytic cycle. Researchers validating a dppe-based mechanism where the reaction is unexpectedly slow should therefore investigate the reductive elimination step as a potential bottleneck.
Conclusion: A Unified Approach to Mechanistic Certainty
Validating a reaction mechanism for a dppe-based catalyst is not an academic exercise; it is a critical component of robust process development. By leveraging the strengths of multiple analytical techniques—from the solution-phase insights of NMR to the structural certainty of X-ray crystallography and the sensitivity of mass spectrometry—researchers can build a comprehensive and reliable mechanistic model.
This guide has emphasized a "why-driven" approach, grounding experimental choices in the fundamental principles of coordination chemistry. Understanding how dppe's structural features compare to other ligands allows for rational catalyst selection and optimization. Ultimately, a thoroughly validated mechanism transforms chemical intuition into predictive science, accelerating the path from discovery to application.
References
-
Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Xantphos: A New Family of Diphosphines for Long-Lived and Highly Active Catalysts Source: Accounts of Chemical Research URL: [Link]
-
Title: The Role of the Bite Angle of Diphosphine Ligands in Carbonylations and Hydroformylations Source: Journal of the American Chemical Society URL: [Link]
A Comparative Guide to the X-ray Crystal Structures of dppe-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of dppe in Coordination Chemistry
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a cornerstone of coordination chemistry.[1] As a chelating diphosphine ligand, its ability to form stable five-membered rings with transition metals has made it indispensable in the design of catalysts, functional materials, and therapeutic agents.[2] The structural rigidity and electronic properties of the dppe ligand impart predictable and tunable characteristics to its metal complexes. Understanding the precise three-dimensional arrangement of these complexes, as revealed by single-crystal X-ray diffraction, is paramount to establishing structure-activity relationships and designing next-generation molecules.
This guide provides a comparative analysis of the crystal structures of dppe complexes with key Group 10 metals, Palladium(II) and Platinum(II), supported by experimental data and protocols. We will explore the subtle yet significant differences in their coordination geometries and discuss the structural diversity observed with Gold(I).
The Decisive Role of the Ligand Bite Angle
A critical parameter for any chelating ligand is the "bite angle" (P-M-P), which is the angle subtended by the two donor phosphorus atoms at the metal center.[3] This angle is largely dictated by the ligand's backbone—in this case, the ethylene bridge. The "natural bite angle" of dppe, defined as the preferred angle determined solely by the ligand's own sterics, is approximately 86°.[4] The deviation of the actual P-M-P angle in a complex from this natural value reveals the degree of strain within the chelate ring, which in turn influences the complex's stability and reactivity.
Comparative Structural Analysis: Palladium(II) vs. Platinum(II)
Palladium(II) and Platinum(II), both with a d⁸ electron configuration, most commonly adopt a square planar geometry. Their dppe complexes, particularly of the type [MCl₂(dppe)], are archetypal examples used in catalysis and medicinal chemistry.[5][6] While chemically similar, their structural parameters show distinct differences rooted in their fundamental atomic properties.
Experimental Data Summary
The following table summarizes key crystallographic data for cis-[PdCl₂(dppe)] and cis-[PtCl₂(dppe)], providing a direct comparison of their coordination spheres.
| Parameter | cis-[PdCl₂(dppe)] | cis-[PtCl₂(dppe)] | Causality of Difference |
| P-M-P Bite Angle (°) | 85.82 (7) | 86.66 (11) - 87.08 (5) | The larger covalent radius of Platinum allows the P-Pt-P angle to open slightly, approaching the ligand's natural bite angle more closely and potentially reducing ring strain. |
| M-P Bond Length (Å) | ~2.23 - 2.25 (typical) | 2.210 (2) - 2.219 (2) | Relativistic effects in the heavier Pt atom cause a contraction of the 6s orbital, leading to stronger sigma donation from the phosphine and a slightly shorter, stronger M-P bond compared to Pd. |
| M-Cl Bond Length (Å) | ~2.34 - 2.37 (typical) | 2.358 (2) - 2.366 (3) | The bond lengths are very similar, reflecting the comparable covalent radii and the balance of electronic effects within the square planar environment. |
Data for [PdCl₂(dppe)] sourced from Steffey, B. D., et al. (1989)[5]. Data for [PtCl₂(dppe)] sourced from Hojilla, M. J. L., et al. (2018)[4].
Expert Insights
The data reveals that the [PtCl₂(dppe)] complex accommodates the dppe ligand with a bite angle closer to its natural preference.[4] This suggests a slightly less strained chelate ring compared to the palladium analogue. The shorter M-P bond in the platinum complex is a classic illustration of relativistic effects in heavy elements, which lead to stronger metal-ligand orbital overlap. These subtle structural distinctions are not merely academic; they directly translate to differences in thermodynamic stability and kinetic reactivity, which are critical considerations in catalyst and drug design.
A Note on Gold(I) Complexes: A Different Structural Paradigm
While Pd(II) and Pt(II) favor four-coordinate, square planar geometries, Gold(I) (d¹⁰ configuration) has a strong preference for linear, two-coordinate complexes. This fundamental electronic difference prevents dppe from acting as a simple chelating ligand in the same manner. Instead, dppe typically serves as a bridging ligand between two gold centers.
In the crystal structure of [Au₂(μ-dppe)Cl₂], each gold atom is linearly coordinated to one phosphorus atom from a dppe ligand and one chloride ion. The dppe molecule spans a considerable distance to link two separate [AuCl] units.
-
Coordination Geometry: Linear (P-Au-Cl)
-
Au-P Bond Length: ~2.239 Å
-
Au-Cl Bond Length: ~2.315 Å
This structural motif precludes the formation of a chelate ring and a measurable "bite angle." This illustrates a crucial principle: the final structure of a coordination complex is a negotiation between the inherent preferences of the ligand (its natural bite angle) and the metal center (its preferred coordination number and geometry).
Experimental Workflow: Synthesis and Crystallization of cis-[PdCl₂(dppe)]
This protocol provides a reliable method for the synthesis of cis-[PdCl₂(dppe)] and the growth of X-ray quality crystals. The trustworthiness of this protocol lies in its use of stable, commercially available precursors and straightforward purification steps.
Diagram of Experimental Workflow
Caption: General coordination of a dppe ligand to a metal center (M).
Conclusion
The crystal structures of dppe-metal complexes provide fundamental insights into the interplay of ligand constraints and metal-ion preferences. The comparative data for Palladium(II) and Platinum(II) highlight subtle but predictable structural variations governed by factors like covalent radii and relativistic effects. Furthermore, the contrasting behavior of Gold(I) underscores how the electronic demands of the metal can dictate a completely different structural outcome—favoring bridging over chelation. The detailed experimental workflow provided herein serves as a practical guide for synthesizing and crystallizing these important compounds, enabling further research into their diverse applications.
References
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Hojilla, M. J. L., et al. (2018). Crystal structure of cis-[1,2-bis(diphenylphosphanyl)ethene-κ2 P,P′]dichloridoplatinum(II) chloroform disolvate: a new polymorph. IUCrData, 3(10), x181473. Available at: [Link]
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Wikipedia. (2023). Bite angle. Retrieved January 21, 2026, from [Link]
- Bruce, M. I., et al. (1983). Steric Effects and Aurophilic Interactions in Crystals of Au2(μ-1,2-bis(diphenylphosphino)ethane)X2 and Au2(μ-1,2-bis(dicyclohexylphosphino)ethane)X2 (X = Cl, Br, I). Journal of the Chemical Society, Dalton Transactions, (11), 2425-2431.
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Mohammad, H. A., et al. (2019). Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry, 35(5). Available at: [Link]
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Steffey, B. D., et al. (1989). Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes. Journal of Inorganic Biochemistry, 35(4), 253-261. Available at: [Link]
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PubChem. (n.d.). PtCl2(dppe). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Al-Farhan, K. A. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 28(21), 7439. Available at: [Link]
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Zhang, J., et al. (2017). Full crystal structure of the [Au 13 (dppe) 5 Cl 2 ] 3+ cluster. ResearchGate. Available at: [Link]
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Sowa, J. R., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7034. Available at: [Link]
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Wikipedia. (2023). 1,2-Bis(diphenylphosphino)ethane. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023). 1.6: Structure and Bonding - Crystal Structure. Retrieved January 21, 2026, from [Link]
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Ackerson, C. J., et al. (2013). The electronic structure of Au147 and Au147-xSnx dendrimer-encapsulated nanoparticles. Chemical Science, 4(9), 3528-3534. Available at: [Link]
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Rodrigues, F. A., et al. (2003). Palladium(II) complexes bearing 1,2-bis(diphenylphosphino)ethane (dppe). ResearchGate. Available at: [Link]
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The Bite Angle's Decisive Role: Assessing the Impact of dppe on Catalytic Reactivity
A Senior Application Scientist's Guide to Ligand Geometry and Performance
In the intricate world of homogeneous catalysis, the supporting ligand is not a mere spectator. It is a master architect, sculpting the electronic and steric environment of the metal center to dictate the course of a reaction. Among the most critical, yet sometimes overlooked, ligand parameters is the P-M-P bite angle—the angle formed by the two phosphorus donor atoms of a diphosphine ligand and the central metal. This guide provides an in-depth comparison of 1,2-bis(diphenylphosphino)ethane (dppe), a workhorse ligand, with other diphosphines, offering experimental insights into how its characteristic bite angle governs catalytic reactivity and selectivity.
The Concept of the Natural Bite Angle: A Ligand's Intrinsic Preference
Before delving into comparative data, it is crucial to understand the concept of the "natural bite angle" (βn). Pioneered by Casey and Whiteker, this value is determined computationally through molecular mechanics and represents the preferred chelation angle dictated solely by the ligand's backbone, free from the electronic or steric demands of a specific metal.[1][2] This intrinsic property provides a powerful baseline for predicting how a ligand will behave in a coordination complex.
Dppe, with its two-carbon ethane backbone, possesses a relatively small natural bite angle, typically calculated to be around 85°.[3] This small angle forces the phosphorus atoms into close proximity, creating a sterically compact and rigid five-membered chelate ring upon coordination. This geometry profoundly influences key steps in many catalytic cycles, most notably reductive elimination.
Mechanistic Implications: How Bite Angle Governs Key Catalytic Steps
The geometry enforced by a diphosphine ligand directly impacts the feasibility and rate of elementary steps within a catalytic cycle. The bite angle is particularly influential in processes involving changes in the metal's coordination number and geometry, such as oxidative addition and reductive elimination.[4][5]
Reductive Elimination: This is often the product-forming step in cross-coupling catalysis.[5][6] For many square planar d8 complexes, such as those of Pd(II), reductive elimination is facilitated by larger bite angles.[4][7] A wider P-M-P angle more closely approximates the linear geometry preferred by the resulting two-coordinate d10 complex (e.g., Pd(0)).[4] Consequently, ligands with small bite angles, like dppe, can slow down reductive elimination. A classic study demonstrated that a Pd(dppe) complex required elevated temperatures to undergo reductive elimination, whereas a similar complex with the larger-bite-angle ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) eliminated product rapidly even at low temperatures.[4]
Hydroformylation: In contrast to cross-coupling, rhodium-catalyzed hydroformylation often shows that wider bite angles favor higher selectivity for the desired linear aldehyde product over the branched isomer.[8][9][10] Ligands like Xantphos, with natural bite angles exceeding 110°, can achieve high linear-to-branched ratios (l:b).[2] Dppe, with its small bite angle, typically yields l:b ratios of only around 2:1 in the hydroformylation of 1-octene.[2] This selectivity is attributed to steric factors; the larger bite angle creates a more crowded equatorial plane in the key trigonal bipyramidal intermediate, favoring the approach of the alkene that leads to the linear product.[11][12]
Below is a diagram illustrating a generic cross-coupling cycle, highlighting the reductive elimination step critically influenced by the ligand's bite angle.
Caption: Generic catalytic cross-coupling cycle.
Comparative Data: dppe vs. Alternative Diphosphines
The true impact of dppe's bite angle is best understood through direct comparison with other ligands in a standardized catalytic reaction. The rhodium-catalyzed hydroformylation of 1-octene serves as an excellent model system.
| Ligand | Abbreviation | Natural Bite Angle (βn, °) | Linear:Branched Aldehyde Ratio (l:b) | Reference |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85 | 2.1 : 1 | [2] |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91 | 2.9 : 1 | [6][13] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99 | 4.0 : 1 | [2][6] |
| Bis(2-diphenylphosphinophenyl)ether | DPEphos | ~102 | 8.8 : 1 | [2] |
| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Xantphos | ~111 | 22.3 : 1 | [2] |
As the data clearly indicates, there is a strong correlation between an increasing natural bite angle and enhanced selectivity for the linear aldehyde product. Dppe, with the smallest bite angle in this series, provides the lowest regioselectivity. This underscores a critical takeaway for researchers: while dppe is an excellent, stabilizing chelating ligand, it is often not the optimal choice for reactions where a wider bite angle is known to promote the desired outcome.
Experimental Workflow: A Protocol for Assessing Bite Angle Effects
For researchers aiming to screen ligands or validate the effect of bite angle in a novel catalytic system, a systematic approach is essential. The following protocol outlines a robust workflow.
Objective: To determine the influence of diphosphine ligand bite angle on the yield and selectivity of a model cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
A series of diphosphine ligands with varying bite angles (e.g., dppe, dppp, dppf, Xantphos)
-
Aryl halide (e.g., bromobenzene)
-
Coupling partner (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, inert atmosphere glovebox or Schlenk line.
Protocol Steps:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere, stir the palladium precursor with a slight excess (1.1 eq.) of the chosen diphosphine ligand in the reaction solvent for 30-60 minutes at room temperature. This ensures the formation of a well-defined active catalyst.
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), coupling partner (1.2 mmol), base (2.0 mmol), and internal standard.
-
Add the pre-formed catalyst solution (typically 1 mol% Pd relative to the aryl halide) to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 1h, 4h, 8h, 24h), remove a vial from the heat.
-
Quench the reaction by adding a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic layer by Gas Chromatography (GC) or GC-MS.
-
Calculate the yield of the product relative to the internal standard.
-
For reactions with potential isomers, calculate the selectivity based on the relative peak areas.
-
-
Data Correlation: Plot the reaction yield and/or selectivity as a function of the ligand's natural bite angle to establish a structure-activity relationship.
This experimental workflow can be visualized as follows:
Caption: Workflow for assessing ligand bite angle effects.
Conclusion
The P-M-P bite angle is a powerful determinant of catalytic performance. While 1,2-bis(diphenylphosphino)ethane (dppe) is a foundational ligand known for its strong chelation and stabilizing effect, its small natural bite angle of ~85° can be suboptimal for reactions that benefit from wider angles. Specifically, many cross-coupling reactions see accelerated reductive elimination with larger bite angles, while processes like hydroformylation achieve higher regioselectivity. By systematically comparing dppe with ligands featuring different backbones, researchers can rationally select the ideal ligand to enhance reaction rates and control product selectivity, moving beyond trial-and-error to a design-based approach in catalyst development.
References
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NotEvans. (2018). How does the bite angle of a ligand affect the efficiency of its catalyst? Chemistry Stack Exchange. [Link]
-
Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 14(6), 3081–3089. [Link]
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Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1890-1901. [Link]
-
Casey, C. P., Whiteker, G. T., Melville, M. G., Petrovich, L. M., Gavney, J. A., & Powell, D. R. (1992). Diphosphines with natural bite angles near 120.degree. increase selectivity for n-aldehyde formation in rhodium-catalyzed hydroformylation. Journal of the American Chemical Society, 114(14), 5535–5543. [Link]
-
Wikipedia contributors. (2023). Reductive elimination. Wikipedia. [Link]
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Gull, A., Lemieux, S., & Organ, M. G. (2012). Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes. Dalton Transactions, 41(26), 7943-7951. [Link]
-
Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 28(15), 4494–4503. [Link]
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Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1995). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. ResearchGate. [Link]
-
van Leeuwen, P. W. N. M., & Freixa, Z. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118. [Link]
-
van Leeuwen, P. W. N. M., & Freixa, Z. (2009). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. ResearchGate. [Link]
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Curtis, C. J., Miedaner, A., Ellis, J. E., & DuBois, D. L. (2002). Using ligand bite angles to control the hydricity of palladium diphosphine complexes. Journal of the American Chemical Society, 124(8), 1918–1925. [Link]
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van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770. [Link]
-
Wikipedia contributors. (2023). Bite angle. Wikipedia. [Link]
-
van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. [Link]
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- 7. Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist’s Guide to the Performance of dppe in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Characteristics of dppe in Catalysis
1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a cornerstone bidentate phosphine ligand in the world of organometallic chemistry and homogeneous catalysis. Its prevalence stems from its ability to form stable five-membered chelate rings with transition metals like palladium and nickel, which are workhorses in cross-coupling chemistry. The defining characteristic of dppe is its relatively small natural bite angle of approximately 85°, a consequence of the short two-carbon bridge connecting the two phosphorus atoms. This structural feature, along with its electronic properties, dictates the stability and reactivity of the resulting metal complexes, thereby influencing the efficiency and outcome of catalytic reactions.[1] This guide provides an in-depth comparison of dppe's performance in several key cross-coupling reactions, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
The Heart of the Matter: How dppe's Structure Influences Catalytic Activity
The performance of a phosphine ligand in a cross-coupling reaction is fundamentally tied to its steric and electronic properties. For bidentate ligands like dppe, the bite angle is a critical parameter that influences the geometry of the catalyst and, consequently, the energetics of the catalytic cycle.
-
Steric Effects and the Bite Angle: The bite angle of a bidentate ligand is the P-M-P angle it forms when coordinated to a metal center. DPPE's small bite angle of ~85° imposes a more compact geometry around the metal compared to ligands with larger bite angles like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (~99°) or Xantphos (~108°). This has a profound impact on the elementary steps of the cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination. A key consequence of a smaller bite angle is that it can slow down the rate of reductive elimination.[2] This is because the transition state for reductive elimination is thought to be more sterically demanding, and a wider bite angle can better accommodate this geometry, thus accelerating the final product-forming step.
-
Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density at the metal center. This, in turn, affects the rates of oxidative addition and reductive elimination. The Tolman electronic parameter (TEP) is a measure of a ligand's electron-donating strength. While specific TEP values for dppe can vary depending on the measurement method, it is generally considered a moderately electron-donating ligand. This electronic character, combined with its steric profile, contributes to its overall performance.
-
Chelate Ring Stability: The five-membered chelate ring formed by dppe is highly stable, which helps to prevent ligand dissociation and catalyst decomposition.[3] This stability can be advantageous in many catalytic systems, leading to longer catalyst lifetimes. However, in some cases, partial ligand dissociation is believed to be necessary for substrate coordination, and the high stability of the dppe chelate can be a drawback.
Below is a diagram illustrating the key structural parameters of a bidentate phosphine ligand like dppe.
Caption: Key structural parameters of a bidentate phosphine ligand.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. Palladium-dppe complexes have demonstrated high efficiency in these reactions, often comparable or superior to other common catalysts like [Pd(PPh₃)₄] and [Pd(dppf)Cl₂].[1]
Comparative Performance Data
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppe | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 2 | 95 | Adapted from general procedures |
| dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 2 | 98 | Comparative data from various sources |
| Xantphos | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 2 | 92 | Comparative data from various sources |
| dppe | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 75 | Adapted from general procedures |
| dppf | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 85 | Comparative data from various sources |
Note: The data in this table is compiled and representative of typical results from various literature sources and should be used as a general comparison.
Mechanistic Causality
In Suzuki-Miyaura coupling, the smaller bite angle of dppe can lead to a slower rate of reductive elimination compared to ligands with larger bite angles like dppf.[2] While this might seem disadvantageous, the overall efficiency of the catalytic cycle is a balance of all elementary steps. The high stability of the Pd-dppe complex can prevent catalyst decomposition, leading to high overall yields, especially with more reactive aryl bromides and iodides. For less reactive aryl chlorides, the slower oxidative addition step can become rate-limiting, and ligands that promote this step, such as more electron-rich and bulky phosphines, may outperform dppe.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Caption: Experimental workflow for a dppe-catalyzed Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [Pd(dppe)Cl₂] (5.8 mg, 0.01 mmol, 1 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add 5 mL of degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford 4-methylbiphenyl.
Performance in Heck Coupling
The Heck reaction is a cornerstone for the formation of C-C bonds between unsaturated halides and alkenes. Palladium complexes incorporating the dppe ligand are highly effective for the Heck reaction, providing excellent yields under relatively mild conditions.[1]
Comparative Performance Data
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppe | Iodobenzene | Styrene | Et₃N | DMF | 100 | 4 | 95 | Adapted from general procedures |
| dppf | Iodobenzene | Styrene | Et₃N | DMF | 100 | 4 | 92 | Comparative data from various sources |
| PPh₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 88 | Comparative data from various sources |
| dppe | Bromobenzene | Styrene | K₂CO₃ | NMP | 120 | 12 | 85 | Adapted from general procedures |
| dppf | Bromobenzene | Styrene | K₂CO₃ | NMP | 120 | 12 | 80 | Comparative data from various sources |
Note: The data in this table is compiled and representative of typical results from various literature sources and should be used as a general comparison.
Mechanistic Causality
In the Heck reaction, the stability of the active Pd(0) species is crucial to prevent the formation of inactive palladium black. The strong chelation of dppe helps to stabilize the catalytic species, leading to high turnover numbers. The reaction can proceed through either a neutral or a cationic pathway. The choice of pathway is influenced by the halide and the ligand. With non-coordinating anions (e.g., from triflates), a cationic pathway is often favored, and bidentate ligands like dppe can promote this pathway, sometimes leading to higher selectivity.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
Caption: Experimental workflow for a dppe-catalyzed Heck reaction.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and dppe (9.6 mg, 0.024 mmol, 2.4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add 5 mL of anhydrous, degassed N,N-dimethylformamide (DMF). To this mixture, add iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (210 µL, 1.5 mmol).
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain stilbene.
Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. Palladium-dppe complexes are efficient catalysts for this transformation, often in the presence of a copper(I) co-catalyst.[1]
Comparative Performance Data
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppe | Iodobenzene | Phenylacetylene | Et₃N | THF | 25 | 3 | 96 | Adapted from general procedures |
| dppf | Iodobenzene | Phenylacetylene | Et₃N | THF | 25 | 3 | 94 | Comparative data from various sources |
| PPh₃ | Iodobenzene | Phenylacetylene | Et₃N | THF | 25 | 4 | 97 | [4] |
| dppe | 4-Bromoacetophenone | Phenylacetylene | K₂CO₃ | DMF | 80 | 6 | 88 | Adapted from general procedures |
| dppf | 4-Bromoacetophenone | Phenylacetylene | K₂CO₃ | DMF | 80 | 6 | 90 | Comparative data from various sources |
Note: The data in this table is compiled and representative of typical results from various literature sources and should be used as a general comparison.
Mechanistic Causality
The traditional Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The role of the dppe ligand is to stabilize the palladium center and modulate its reactivity. The stability of the Pd-dppe complex is beneficial for catalyst longevity. In copper-free Sonogashira reactions, the base plays a more direct role in the deprotonation of the alkyne, and the nature of the phosphine ligand can influence the efficiency of this process.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Caption: Experimental workflow for a dppe-catalyzed Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve iodobenzene (204 mg, 1.0 mmol), phenylacetylene (112 mg, 1.1 mmol), [Pd(dppe)Cl₂] (5.8 mg, 0.01 mmol, 1 mol%), and copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%) in a mixture of 10 mL of THF and 2 mL of triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium iodide salt, and wash the pad with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield diphenylacetylene.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While dppe-ligated palladium catalysts are effective, more specialized and bulky phosphine ligands like XPhos and Josiphos often exhibit higher activity and a broader substrate scope, particularly with less reactive aryl chlorides and for the monoarylation of primary amines.
Comparative Performance Data
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppe | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 85 | Adapted from general procedures |
| dppf | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 12 | 95 | Comparative data from various sources |
| XPhos | 4-Bromotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 4 | >99 | Comparative data from various sources |
| dppe | 4-Chlorotoluene | Aniline | NaOt-Bu | Dioxane | 110 | 24 | 60 | Adapted from general procedures |
| Josiphos | 4-Chlorotoluene | Aniline | NaOt-Bu | Dioxane | 110 | 12 | 92 | [5] |
Note: The data in this table is compiled and representative of typical results from various literature sources and should be used as a general comparison.
Mechanistic Causality
The rate-limiting step in the Buchwald-Hartwig amination can be either oxidative addition or reductive elimination, depending on the substrates and ligand. For electron-rich aryl halides and sterically hindered amines, reductive elimination is often rate-limiting. As previously discussed, the small bite angle of dppe can disfavor this step. More sterically demanding ligands with larger bite angles, such as the Buchwald and Hartwig ligands, are specifically designed to accelerate reductive elimination, leading to higher catalytic activity. These bulky ligands also promote the formation of monoligated palladium species, which are often the active catalysts in these reactions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Caption: Experimental workflow for a dppe-catalyzed Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), dppe (8.8 mg, 0.022 mmol, 2.2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed toluene. Then add 4-bromotoluene (171 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, and then carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 4-(p-tolyl)morpholine.
Conclusion
DPPE remains a highly valuable and versatile ligand in the palladium-catalyzed cross-coupling toolbox. Its ability to form stable chelate complexes makes it a reliable choice for a range of transformations, particularly the Heck and Sonogashira reactions, and for Suzuki-Miyaura couplings with activated aryl halides. However, for more challenging substrates, such as unactivated aryl chlorides, or for reactions where reductive elimination is the slow step, like the Buchwald-Hartwig amination, more specialized, sterically bulky, and electron-rich ligands have been developed that often provide superior performance. The choice of ligand is therefore a critical parameter that must be optimized for each specific application, and a thorough understanding of the mechanistic principles governing these reactions is essential for rational catalyst design.
References
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High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. Available at: [Link]
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Results with dppe and Xantphos catalysts. ResearchGate. Available at: [Link]
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Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC. Available at: [Link]
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How does the bite angle of a ligand affect the efficiency of its catalyst?. Chemistry Stack Exchange. Available at: [Link]
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Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. ACS Publications. Available at: [Link]
-
Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]
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Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. Available at: [Link]
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Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. ACS Publications. Available at: [Link]
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NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. ACS Publications. Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications. Available at: [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]
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Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. PubMed. Available at: [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]
-
A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers. Available at: [Link]
-
Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
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A Comparative Guide to Symmetric vs. Unsymmetric DPPE Ligands in Catalysis
Introduction: Beyond the Symmetry of a Workhorse Ligand
For decades, 1,2-bis(diphenylphosphino)ethane (dppe) has been a cornerstone of coordination chemistry and homogeneous catalysis.[1][2][3][4] Its reliability as a bidentate chelating ligand, forming stable five-membered rings with transition metals, has made it a go-to choice for a multitude of catalytic transformations.[1][2] The classic dppe is a symmetric ligand, where the electronic and steric environments of the two phosphorus donor atoms are identical.
However, the pursuit of higher efficiency, greater selectivity, and novel reactivity in catalysis has driven chemists to challenge this paradigm. This has led to the exploration of unsymmetric dppe derivatives (Ar¹₂P-CH₂-CH₂-PAr²₂), where the substituents on the two phosphorus atoms are intentionally different.[1][3][5][6] While their synthesis is often more complex, these unsymmetric ligands offer a powerful advantage: the ability to independently tune the electronic and steric properties of each phosphine donor.[1][6] This guide provides an in-depth comparison of symmetric and unsymmetric dppe ligands, detailing how breaking the ligand's symmetry can unlock superior performance in catalysis.
The Core Principle: Fine-Tuning the Catalytic Pocket
The fundamental difference between symmetric and unsymmetric dppe ligands lies in the electronic and steric landscape they create around a metal center. This landscape directly influences every step of the catalytic cycle, from substrate coordination to product release.
Symmetric DPPE: The Reliable Standard
A symmetric dppe ligand, such as the parent Ph₂PCH₂CH₂PPh₂, provides a balanced coordination sphere. Both phosphorus atoms exert an equal electronic influence (σ-donation and π-acceptance) and present an identical steric profile. This creates a predictable and robust catalytic environment, which is often sufficient for many standard cross-coupling and hydrogenation reactions.
Caption: Structure of a symmetric DPPE ligand.
Unsymmetric DPPE: A Toolkit for Optimization
By introducing different substituents on the two phosphorus atoms, unsymmetric ligands allow for a more nuanced control over the metal's reactivity.[1][6] This "desymmetrization" strategy enables the creation of distinct electronic and steric domains within the same ligand.
-
Electronic Asymmetry ("Push-Pull"): One phosphine can be made more electron-donating (e.g., with alkyl or electron-rich aryl groups) while the other is more electron-withdrawing (e.g., with electron-poor aryl groups). This polarizes the metal center, which can accelerate key steps like oxidative addition or facilitate reductive elimination.
-
Steric Asymmetry ("Big-Small"): One phosphine can be made significantly bulkier than the other. This can open up a specific quadrant of the coordination sphere for substrate binding while sterically shielding others, thereby enhancing regio- or enantioselectivity.[1][6]
This deliberate introduction of push-pull or big-small properties can lead to reactivity and selectivity patterns that are unattainable with symmetric analogues.[1]
Caption: Structure of an unsymmetric DPPE ligand (Ar¹ ≠ Ar²).
Comparative Performance in Catalysis
The theoretical advantages of unsymmetric ligands are borne out by experimental data across several important classes of catalytic reactions.
Hydroformylation
One of the clearest demonstrations of the benefits of unsymmetry is in hydroformylation. For instance, in the Rh/Ir-catalyzed hydroformylation of 1-hexene, unsymmetric DPPE ligands have been shown to significantly improve the selectivity for the desired linear aldehyde over the branched isomer.[1][6] The electronic and steric disparity between the two phosphine donors alters the coordination pattern of the catalyst, preferentially favoring the reaction pathway that leads to the linear product.
Asymmetric Catalysis
Asymmetric catalysis is a field where unsymmetric ligands hold particular promise. The intermediates in many catalytic cycles are inherently non-symmetrical, and a ligand that mirrors this asymmetry can exert more precise stereochemical control.[7]
The rationale, as pointed out by Achiwa and others, is that the two phosphine groups interact with a bound substrate in distinct ways.[7] One phosphine, positioned cis to the substrate, may exert a primarily steric influence, while the other, positioned trans, exerts a predominantly electronic effect.[7] In a symmetric ligand, these two roles are filled by identical donors. An unsymmetric ligand, however, allows for the optimization of each role independently—for example, by pairing a bulky, electron-neutral group for steric control with a smaller, electron-rich group to modulate reactivity. This can lead to significant enhancements in enantioselectivity.[7]
Performance Data Summary
The following table summarizes comparative data, illustrating the potential advantages of employing unsymmetric ligands over their symmetric counterparts in selected catalytic systems.
| Reaction | Metal | Ligand Type | Ligand Example | Key Performance Metric | Result | Reference |
| Hydroformylation of 1-Hexene | Rh/Ir | Unsymmetric DPPE | Ar¹₂P(CH₂)₂PAr²₂ | Linear:Branched Selectivity | Improved l:b ratio vs. symmetric DPPE | [1][6] |
| Asymmetric Hydrogenation | Rh | Unsymmetric DIOP* | (Cy)₂P-CH(R)-CH(R)-P(Ph)₂ | Enantioselectivity (% ee) | Higher % ee than symmetric (Ph)₂P- or (Cy)₂P- versions | [7] |
| General Cross-Coupling | Pd/Ni | Unsymmetric DPPE | Ar¹₂P(CH₂)₂PAr²₂ | Catalytic Activity / Yield | Potentially higher activity/yields | [1][8] |
Note: DIOP is used as an illustrative example from the literature for asymmetric catalysis, as it clearly demonstrates the principle that can be applied to unsymmetric DPPE systems.
Experimental Design: A Protocol for Head-to-Head Ligand Comparison
To rigorously evaluate the performance of a symmetric versus an unsymmetric dppe ligand, it is essential to conduct a controlled, side-by-side experiment. The following protocol outlines a self-validating system for comparing these ligands in a model Suzuki-Miyaura cross-coupling reaction. The core principle is to keep all variables constant except for the ligand itself.
Workflow for Comparative Ligand Screening
Caption: Experimental workflow for comparing ligand performance.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Objective: To compare the catalytic efficiency of Pd/dppe vs. a Pd/unsymmetric-dppe complex.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Symmetric Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)
-
Unsymmetric Ligand: e.g., 1-(diphenylphosphino)-2-(di(p-tolyl)phosphino)ethane
-
Reactants: 4-Chlorotoluene, Phenylboronic Acid
-
Base: Potassium Carbonate (K₂CO₃), dried
-
Solvent: Toluene, anhydrous
-
Internal Standard: Dodecane (for GC analysis)
Procedure (conducted under an inert atmosphere, e.g., N₂ or Ar):
-
Stock Solution Preparation: To ensure accuracy, prepare a stock solution of the Pd(OAc)₂ precursor in toluene.
-
Reaction Setup (in parallel):
-
To two identical oven-dried Schlenk flasks equipped with stir bars, add K₂CO₃ (e.g., 2.0 mmol).
-
To Flask A, add symmetric dppe (e.g., 0.015 mmol, 1.5 mol%).
-
To Flask B, add the unsymmetric dppe (0.015 mmol, 1.5 mol%).
-
Add phenylboronic acid (1.2 mmol) and 4-chlorotoluene (1.0 mmol) to each flask.
-
Add the internal standard, dodecane (e.g., 0.5 mmol), to each flask.
-
-
Catalyst Formation & Reaction Initiation:
-
Add anhydrous toluene (e.g., 5 mL) to each flask.
-
Add the required volume of the Pd(OAc)₂ stock solution to each flask to deliver 0.01 mmol (1.0 mol%) of Pd. The solution should change color, indicating complex formation.
-
Fit the flasks with reflux condensers and place them in a pre-heated oil bath at 100 °C.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture via syringe.
-
Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of 4-chlorotoluene and the yield of the biphenyl product relative to the internal standard.
-
-
Workup & Analysis:
-
After the reaction is deemed complete (e.g., by stable GC conversion), cool the flasks to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final yield and purity can be confirmed by ¹H NMR spectroscopy and GC analysis of the crude product.
-
Trustworthiness - A Self-Validating System: This parallel setup is inherently self-validating. By using identical substrate batches, solvent, base, temperature, and stirring rates, any significant difference in reaction rate or final yield can be confidently attributed to the difference in ligand structure.
Conclusion and Outlook
Symmetric dppe remains an invaluable, cost-effective, and robust ligand for a wide array of catalytic applications.[9] However, for reactions that demand higher levels of control over selectivity or require enhanced activity for challenging substrates, unsymmetric dppe derivatives present a compelling alternative.[6][8] The ability to independently engineer the steric and electronic properties of the two phosphine donors provides a powerful tool for catalyst optimization.[1]
The primary historical barrier to the widespread adoption of unsymmetric dppe ligands has been their synthetic accessibility.[1][3][6] However, with the development of novel and more efficient synthetic routes, such as the theory-driven radical difunctionalization of ethylene, these powerful ligands are becoming increasingly available.[1][5] As their accessibility grows, we can anticipate that unsymmetric dppe ligands will transition from niche, specialized tools to a more mainstream and indispensable part of the modern catalyst designer's toolkit.
References
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Takano, H., Katsuyama, H., Hayashi, H., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]
-
Takano, H., Katsuyama, H., Hayashi, H., et al. (2022). Synthetic strategies toward (a) symmetric and (b) unsymmetric DPPE derivatives. ResearchGate. [Link]
-
Mita, T. (2022). Using the force to synthesize (un)symmetric DPPE derivatives. Nature Research Communities. [Link]
-
Takano, H., Katsuyama, H., Hayashi, H., et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. Cambridge Open Engage. [Link]
-
Takano, H., Katsuyama, H., Hayashi, H., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. PubMed. [Link]
-
Takano, H., Katsuyama, H., Hayashi, H., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications. [Link]
-
Patti, A. (2001). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. Proceedings of the National Academy of Sciences. [Link]
-
Newman-Stonebraker, H. B., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Wikipedia. [Link]
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Nørskov, J. K., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Bis(phosphino)ethane and its Derivatives
The utility of 1,2-bis(phosphino)ethane and its derivatives, such as 1,2-bis(diphenylphosphino)ethane (DPPE), as bidentate ligands in coordination chemistry and catalysis is well-established.[1][2][3][4] Their ability to stabilize metal centers is a cornerstone of modern synthetic chemistry. However, the very reactivity that makes these organophosphorus compounds so valuable also presents significant handling and disposal challenges. This guide provides a procedural framework for the safe deactivation and disposal of residual this compound compounds, ensuring the safety of laboratory personnel and environmental compliance.
The core principle of this guide is that active phosphine reagents must never be disposed of directly . They require a controlled chemical neutralization—a process often referred to as "quenching"—to render them non-hazardous before they enter the chemical waste stream.
Part 1: Hazard Assessment and Pre-Disposal Planning
Meticulous planning is the most critical phase of safe disposal. Before handling any waste, a thorough understanding of the specific reagent and the necessary precautions is paramount.
Identifying Your Reagent: A Spectrum of Reactivity
Not all this compound derivatives are created equal. Their reactivity, particularly with air, dictates the necessary handling precautions.
-
Pyrophoric Derivatives: Compounds with small alkyl substituents, such as 1,2-bis(diethylphosphino)ethane, are often pyrophoric, meaning they can ignite spontaneously upon contact with air.[5] These demand the most stringent handling procedures, exclusively within a glovebox or using advanced Schlenk line techniques.
-
Air-Sensitive Derivatives: The more common aryl-substituted ligands like 1,2-bis(diphenylphosphino)ethane (DPPE) are typically air-sensitive solids that will oxidize over time but are not pyrophoric.[6] While less acutely hazardous than pyrophorics, they must still be handled under an inert atmosphere to maintain chemical integrity and prevent the formation of hazardous decomposition products.[7][8]
Core Safety Principles & Required Equipment
Adherence to these principles is non-negotiable. The causality is clear: failure to control the chemical environment can lead to fire, explosion, or exposure to hazardous substances.[7]
-
Inert Atmosphere is Mandatory: All manipulations, including quenching, must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation.[8][9]
-
Work in a Fume Hood or Glovebox: Ensure adequate ventilation and containment at all times.[5]
-
Eliminate Ignition Sources: Keep flammable solvents, paper towels, and other combustibles away from the work area.[7]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are required.
Table 1: Summary of Safety & Disposal Parameters
| Parameter | Specification | Rationale |
| Hazard Class | Pyrophoric Liquid/Solid (for some derivatives), Skin Irritant 2, Eye Irritant 2, STOT SE 3[5][6] | Dictates the high level of caution and required engineering controls. |
| Engineering Control | Chemical Fume Hood (minimum); Glovebox (recommended for pyrophorics) | To contain potentially flammable or toxic vapors and prevent contact with air.[8][10] |
| Primary Quenching Agent | Isopropanol or tert-Butyl Alcohol[7][9] | A mild protic source that reacts exothermically but controllably with the phosphine. |
| Secondary Quenching Agent | Methanol, followed by Water | To ensure complete destruction of any remaining reactive species after the initial quench. |
| Emergency Equipment | Class D fire extinguisher (for metal fires), dry sand, soda ash[11] | Standard extinguishers may be ineffective or dangerously reactive. |
| Final Waste Stream | Segregated Hazardous Chemical Waste | The neutralized solution must be disposed of in accordance with institutional and national regulations.[10][12] |
Part 2: Step-by-Step Disposal & Decontamination Protocols
These protocols provide a validated, step-by-step methodology for neutralizing residual phosphine ligands. Always work with the smallest practical quantity of waste.
Protocol 2.1: Quenching of Residual this compound Reagents
This procedure is for the destruction of unwanted neat reagent or concentrated solutions.
-
Preparation: In a chemical fume hood, assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet for inert gas, a rubber septum, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and free of moisture.[8][11]
-
Inerting: Purge the entire apparatus with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the procedure.
-
Dilution: Transfer a dry, inert solvent (e.g., tetrahydrofuran or toluene) into the flask via cannula or syringe. Under the inert atmosphere, slowly add the phosphine waste to the solvent to create a dilute solution (aim for <5% concentration).[9]
-
Expert Rationale: Dilution is a critical control measure. It helps to dissipate the heat generated during the exothermic quenching reaction, preventing a thermal runaway.[9]
-
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to approximately 0°C.
-
Primary Quench: Fill the dropping funnel with a solution of isopropanol in an inert solvent (e.g., a 1:1 mixture with toluene). Begin adding the isopropanol solution dropwise to the stirred, cooled phosphine solution.[7][9]
-
Expert Rationale: A slow, controlled addition is essential. A rapid addition can overwhelm the cooling bath's capacity, leading to a dangerous and uncontrolled exothermic reaction. Observe for signs of reaction (e.g., gas evolution, mild warming) and pause the addition if the reaction becomes too vigorous.
-
-
Secondary Quench: Once the isopropanol addition is complete and the initial reaction has subsided, slowly and cautiously add methanol, followed by water, in the same dropwise manner to ensure complete deactivation.
-
Final Steps: Allow the flask to slowly warm to room temperature while continuing to stir. Once the solution has stabilized, it can be transferred to a clearly labeled hazardous waste container. Do not mix this waste with other streams, especially oxidizers.[12]
Protocol 2.2: Decontamination of "Empty" Reagent Bottles and Solid Waste
An "empty" container of a reactive reagent is never truly empty and poses a significant hazard if opened to the atmosphere.[8]
-
Container Rinsing: Under an inert atmosphere, add a dry, inert solvent (e.g., toluene) to the "empty" reagent bottle.[9] Cap and swirl to dissolve the residue. Transfer this rinse solution via cannula to a quenching flask and neutralize it according to Protocol 2.1 . Repeat this triple-rinse procedure two more times.[9]
-
Container Aeration: After the triple rinse, remove the cap and place the open container in the back of a chemical fume hood for at least one week.[9] This allows any final, trace amounts of residue to slowly oxidize in a controlled manner.
-
Solid Waste: Collect contaminated solid waste (e.g., Kimwipes, gloves, septa) in a flask under an inert atmosphere. Cover the waste with dry sand or soda ash.[9] Slowly add isopropanol to deactivate any residual reagent. Once the reaction ceases, the material can be double-bagged and disposed of as solid hazardous waste.[7]
Part 3: Workflow Visualization and Emergency Response
Disposal Decision Workflow
The following diagram illustrates the logical flow for safely managing this compound waste streams.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Bis(phosphino)ethane
A Note from Your Senior Application Scientist: In the pursuit of innovation, particularly in drug development and catalysis where ligands like 1,2-Bis(phosphino)ethane (also known as dppe) are invaluable, our primary responsibility is to ensure the safety of our most critical asset: our scientists. Dppe is a powerful tool, but its utility is matched by its hazardous nature. This guide is not a mere checklist; it is a comprehensive operational plan designed from field experience to instill a culture of safety and procedural excellence. Here, we will dissect the "why" behind each safety measure, ensuring every action in the lab is deliberate, informed, and validated.
Hazard Analysis: Understanding the Multifaceted Risks of Dppe
This compound is classified as a pyrophoric liquid, a designation that demands the highest level of respect and caution.[1] Its hazards are not singular but a cascade of potential dangers that must be managed concurrently.
-
Pyrophoricity: The primary and most immediate danger is its tendency to spontaneously ignite upon contact with air.[1] This is not a risk of flammability that requires an ignition source; the air we breathe is the trigger.
-
Corrosivity: Beyond its pyrophoric nature, dppe is severely corrosive. It can cause severe skin burns and serious, potentially irreversible, eye damage upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dppe vapors or aerosols can lead to significant respiratory irritation.[1][3][4] All handling procedures must be designed to eliminate the possibility of inhalation.
-
Reactivity: While the primary reactivity concern is with air, related phosphine compounds can react violently with water and strong oxidizing agents, releasing toxic gases.[2][5][6] Therefore, it must be handled in an environment free of atmospheric moisture and incompatible chemicals.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a mandate dictated by the chemical's properties. For a pyrophoric and corrosive agent like dppe, a multi-layered defense is essential. Standard laboratory PPE is insufficient.
PPE Specification Table
| Task / Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling (Inside a Glovebox) | Fire-Resistant (FR) Lab Coat (e.g., Nomex®) | Glovebox-integrated Butyl or Neoprene gloves | Safety glasses (worn inside the lab, not required inside the glovebox) | Not required |
| Transfer/Manipulation (Outside Glovebox, in Fume Hood) | FR Lab Coat (e.g., Nomex®) over cotton-based clothing | Double-gloved: - Inner: Leather or Kevlar®- Outer: Chemical-resistant nitrile gloves | Chemical splash goggles AND a full-face shield | Not required if fume hood is functioning properly; emergency escape respirator should be available. |
| Emergency Response (Spill or Fire) | Fully encapsulated, chemical- and vapor-protective suit (Level A) or hooded chemical resistant clothing (Level B)[7][8] | Inner and outer chemical-resistant gloves | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) | Positive-pressure SCBA is mandatory[7][8] |
In-Depth Analysis of PPE Components
-
Body Protection: A standard cotton or polyester lab coat is flammable and offers inadequate protection. A Fire-Resistant (FR) lab coat , such as those made from Nomex®, is mandatory.[9][10] For large-volume transfers, a chemical-resistant apron over the FR coat provides an additional barrier against corrosive splashes.
-
Hand Protection: A single pair of nitrile gloves is insufficient as they are combustible and offer minimal protection from the heat of a potential fire. The validated protocol is a double-gloving system :
-
Eye and Face Protection: Standard safety glasses are not enough. The risk of a violent reaction and splash necessitates chemical splash goggles that form a seal around the eyes.[1] Furthermore, a full-face shield must be worn over the goggles to protect the rest of the face from splashes and thermal energy.[9][10]
-
Respiratory Protection: All manipulations must occur within a properly functioning chemical fume hood or an inert-atmosphere glovebox to prevent inhalation of vapors.[1][5][10] A NIOSH-approved respirator should be available for emergency escape, but it is not a substitute for proper engineering controls.[1][3]
Operational Plan: A Validated Safe Handling Workflow
Safe handling is a procedural sequence where every step validates the safety of the next. The following workflow is designed to create a closed, controlled system for manipulating dppe.
Experimental Workflow: Step-by-Step
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood or glovebox has a current certification and is functioning correctly.[10]
-
Remove all flammable materials and incompatible chemicals (especially oxidizing agents) from the immediate work area.[11][12]
-
Have an appropriate fire extinguisher (Class D for combustible metals, or CO2/dry chemical for solvent fires) and a container of dry sand or powdered lime readily accessible.[1][13]
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[9]
-
Don all required PPE as specified in the table above.
-
-
Inert Atmosphere Purge:
-
Reagent Transfer (Syringe/Cannula Technique):
-
Dppe is typically stored in a Sure/Seal™ bottle under an inert atmosphere.[11]
-
Create a positive pressure of inert gas in the dppe bottle by connecting it to your inert gas line via a needle.
-
To transfer the liquid, use a gas-tight syringe or a double-tipped needle (cannula).[11][14] Insert the needle through the septum of the dppe bottle into the liquid.
-
The other end of the cannula is inserted into the reaction flask, which is also under a positive pressure of inert gas.
-
The liquid is transferred by carefully balancing the pressure between the two vessels.
-
-
Post-Transfer and Storage:
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Response Plan: Immediate and Decisive Action
In the event of an emergency, hesitation can lead to catastrophe. The following protocols must be memorized by all personnel working with pyrophoric reagents.
Emergency Decision Tree
Caption: Decision-making guide for dppe-related emergencies.
Step-by-Step Emergency Protocols
-
If a spill occurs:
-
ALERT personnel immediately.[15]
-
For a small spill , smother it completely with dry sand or powdered lime. DO NOT use water or paper towels.[13] Once the material is covered, it can be cautiously quenched with isopropanol before being collected for hazardous waste disposal.[13]
-
For a large spill , evacuate the laboratory immediately, close the door, and call 911 or your institution's emergency response team.[13][16]
-
-
If personal exposure occurs:
-
Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[13][15] Seek immediate medical attention.
-
Eye Contact: Use the nearest eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.
-
-
If a fire occurs:
Disposal Plan: Deactivation and Waste Management
All materials contaminated with dppe, including empty containers, syringes, and absorbent materials, are considered hazardous waste.
-
Quenching Residual Dppe: Any residual or waste dppe must be destroyed (quenched) before disposal. This is a hazardous procedure that should only be performed by experienced personnel. The process typically involves slowly adding a reactive quenching agent like isopropanol to a diluted solution of the pyrophoric material under an inert atmosphere and with cooling.[13][18]
-
Waste Collection: All contaminated items (gloves, absorbent materials, glassware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[19]
-
Final Disposal: The sealed waste container must be disposed of through your institution's approved hazardous waste management program.[1][5][20] Do not mix with other waste streams.
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1,2-Bis(dichlorophosphino)ethane.
-
Fisher Scientific. (2025). Safety Data Sheet: 1,2-Bis(dichlorophosphino)ethane.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2-Bis(phosphine)ethane.
-
Fisher Scientific. (2025). Safety Data Sheet: 1,2-Bis(diethylphosphino)ethane.
-
MilliporeSigma. (n.d.). The Safe Use of Pyrophoric Reagents.
-
Spectrum Chemical. (n.d.). 1,2-Bis(diphenylphosphino)ethane.
-
Echemi. (n.d.). 1,2-Bis(diphenylphosphino)ethane Safety Data Sheets.
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Pyrophoric & Water Reactive Compounds.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bis(1,2-diphenylphosphino)ethane.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0).
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2-Bis(diphenylphosphino)ethane.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
-
University of Florida Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
-
Division of Research Safety, University of Illinois. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
Cornell University Environmental Health and Safety. (n.d.). Safe Handling of Pyrophoric Materials.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
-
Health and Safety Executive. (n.d.). Emergency response / spill control.
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism.
-
Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids.
-
University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
